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  • Product: 2-Methyl-5-phenylpentan-2-ol
  • CAS: 2979-70-6

Core Science & Biosynthesis

Foundational

2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Etherification

Executive Summary 2-Methyl-5-phenylpentan-2-ol is a sterically hindered tertiary alcohol characterized by a lipophilic phenylpentyl chain. Within the pharmaceutical and fine chemical industries, it serves as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenylpentan-2-ol is a sterically hindered tertiary alcohol characterized by a lipophilic phenylpentyl chain. Within the pharmaceutical and fine chemical industries, it serves as a critical building block and intermediate,[1]. Due to the steric bulk surrounding its hydroxyl group, this compound is frequently utilized as a model substrate in advanced methodological studies, particularly in overcoming the limitations of classical etherification[2],[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications.

Physicochemical Profiling and Structural Data

Understanding the physical constants of 2-Methyl-5-phenylpentan-2-ol is essential for optimizing reaction conditions, particularly during distillation and purification phases. The compound's high boiling point and lipophilicity dictate the use of non-polar extraction solvents and high-vacuum distillation techniques[4],[5].

PropertyValueReference
IUPAC Name 2-methyl-5-phenylpentan-2-ol,[6]
CAS Registry Number 2979-70-6,[6]
Molecular Formula C₁₂H₁₈O[7],[6]
Molecular Weight 178.27 g/mol ,[6]
Boiling Point 279.7 °C at 760 mmHg[7],[5]
Density 0.959 g/cm³[7],[5]
Refractive Index 1.512[7],[5]
Flash Point 114.1 °C[7],[5]
Vapor Pressure 0.00189 mmHg at 25 °C[7],[5]

Core Synthetic Pathways: Mechanistic Causality

The synthesis of 2-methyl-5-phenylpentan-2-ol is most efficiently achieved via a Grignard addition . The standard protocol involves the reaction of 3-phenyl-1-propylmagnesium bromide with acetone[4],[8].

Mechanistic Rationale: The choice of a Grignard reaction over other alkylation methods is driven by regioselectivity and yield. The nucleophilic carbanion generated from 1-bromo-3-phenylpropane selectively attacks the electrophilic carbonyl carbon of acetone[8]. Because acetone is a symmetrical ketone, the addition unambiguously yields the target tertiary alcohol without the generation of chiral diastereomers.

GrignardSynthesis A 1-Bromo-3-phenylpropane (Electrophile) B Magnesium / Ether (Activation) A->B Oxidative Addition C 3-Phenylpropylmagnesium bromide (Nucleophile) B->C Grignard Formation E Magnesium Alkoxide (Intermediate) C->E Nucleophilic Attack D Acetone (Carbonyl Source) D->E Addition F 2-Methyl-5-phenylpentan-2-ol (Target Product) E->F Acidic Quench (H3O+)

Fig 1: Grignard synthesis pathway for 2-Methyl-5-phenylpentan-2-ol.

Experimental Protocol: Self-Validating Grignard Synthesis

To ensure scientific integrity and reproducibility, the following protocol incorporates Self-Validating Checkpoints (SVCs) . These checkpoints allow the researcher to verify the success of intermediate states without requiring immediate spectroscopic analysis[4],[8].

Step 1: Preparation of the Organometallic Nucleophile
  • Setup: Equip a 3-necked flask with a nitrogen inlet, a reflux condenser, and an addition funnel. Purge the system with inert gas to prevent the quenching of the highly reactive carbanion by atmospheric moisture[4].

  • Activation: Add 8.8 g (0.37 mol) of magnesium turnings and 150 mL of anhydrous diethyl ether. Introduce a single crystal of iodine and a small fraction of 1-bromo-3-phenylpropane (from a total of 73.7 g / 0.37 mol)[4],[8].

  • SVC 1 (Initiation): Observe the reaction mixture. The disappearance of the iodine's brown color and the onset of localized, gentle bubbling indicates that the MgO passivation layer on the magnesium has been breached, confirming successful oxidative insertion[8].

  • Addition: Once initiated, add the remaining 1-bromo-3-phenylpropane dropwise at a rate that maintains a self-sustaining, gentle reflux[4],[8]. Reflux for an additional 30-60 minutes to ensure complete consumption of the alkyl halide[8].

Step 2: Electrophilic Carbonyl Addition
  • Reaction: Cool the Grignard reagent slightly, then add 21.5 g (0.37 mol) of anhydrous acetone dropwise[4].

  • Causality: Acetone must be added slowly to control the highly exothermic nucleophilic attack. Failure to control the temperature can lead to the enolization of acetone, which quenches the Grignard reagent and reduces the yield[8].

  • SVC 2 (Alkoxide Formation): The formation of a thick, white/grey precipitate (the magnesium alkoxide intermediate) visually validates that the nucleophilic addition to the carbonyl group has occurred[4].

Step 3: Quenching and Isolation
  • Hydrolysis: Cool the mixture and pour it slowly into 300 g of crushed ice. Add 20% H₂SO₄ (or saturated aqueous NH₄Cl) dropwise[4],[8].

  • Causality: Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. Using a controlled, cold acidic quench ensures the magnesium salts are solubilized without eliminating the newly formed hydroxyl group to yield an alkene[4],[8].

  • SVC 3 (Phase Separation): The complete dissolution of the white precipitate into two distinct, clear liquid phases (aqueous and organic) confirms successful hydrolysis[4],[8].

  • Purification: Extract the aqueous layer with ether, wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo[4],[8]. Distill the residue under reduced pressure (e.g., 120 °C at 6 mmHg) to isolate the target compound as a colorless oil[4].

Advanced Applications: Overcoming Steric Hindrance in Etherification

Beyond its role as a standard pharmaceutical intermediate, 2-methyl-5-phenylpentan-2-ol is highly valued in methodological chemistry for testing the limits of etherification[2],[3].

The Challenge: Classical Williamson ether synthesis (reacting an alkoxide with an alkyl halide) fails when applied to tertiary alcohols like 2-methyl-5-phenylpentan-2-ol. The intense steric hindrance around the tertiary carbon heavily favors E2 elimination over the desired Sₙ2 substitution, resulting in alkene byproducts rather than ethers[3].

The Solution: Recent advances detailed in the Journal of the American Chemical Society utilize this compound to demonstrate a novel "umpoled" strategy[2],[3]. Instead of relying on nucleophilic oxygen attacking electrophilic carbon, researchers use monoperoxyacetals to transfer an electrophilic alkoxyl group ("RO+") directly to organometallic reagents[3]. When 2-methyl-5-phenylpentan-2-ol is utilized in this pathway, it successfully bypasses Sₙ2 constraints, allowing for the synthesis of highly complex, sterically hindered S,S,O-orthoesters and mixed O,O-acetals[2],[3].

Etherification N1 2-Methyl-5-phenylpentan-2-ol (Tertiary Alkoxide) N3 Lewis Acid Promoted Insertion N1->N3 Alkoxide Donor N2 Monoperoxyacetal (Electrophilic Oxygen) N2->N3 O-O Cleavage N4 Sterically Hindered Ether (Product) N3->N4 Electrophilic Transfer

Fig 2: Electrophilic alkoxyl transfer for hindered ether synthesis.

References

  • PubChem Database. "2-Hydroxy-2-methyl-5-phenylpentane (CID 346429) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • PrepChem. "Synthesis of 2-Methyl-5-phenyl-2-pentanol." Literature source US05130335. Available at:[Link]

  • Journal of the American Chemical Society (ACS). "Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals." J. Am. Chem. Soc. 2015. DOI: 10.1021/jacs.5b10170. Available at:[Link]

  • LookChem. "Chemical Property of 2-methyl-5-phenylpentan-2-ol." Available at:[Link]

Sources

Exploratory

Spectroscopic data for 2-Methyl-5-phenylpentan-2-ol characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-phenylpentan-2-ol Executive Summary 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a tertiary alcohol featuring a phenyl-terminated alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-phenylpentan-2-ol

Executive Summary

2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a tertiary alcohol featuring a phenyl-terminated alkyl chain. Often utilized as a lipophilic building block in the synthesis of fragrances (e.g., Rosaphen derivatives) and pharmaceutical intermediates (e.g., retinoid antagonists), its characterization relies on distinguishing the tertiary hydroxyl center from the aromatic tail.

This guide provides a definitive spectroscopic profile, integrating Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) data.[1] The protocols described herein are designed to validate structural identity and purity in drug development and fine chemical manufacturing.

Structural Analysis & Synthetic Origin

Understanding the synthesis is crucial for anticipating impurities. The standard industrial route involves a Grignard reaction, which dictates the likely contaminants (e.g., homocoupling products or unreacted ketone).

Synthesis Pathway: The compound is synthesized via the nucleophilic addition of the Grignard reagent derived from 1-bromo-3-phenylpropane to acetone.

Synthesis SM1 1-Bromo-3-phenylpropane (Ph-CH2-CH2-CH2-Br) Grignard Grignard Intermediate (Ph-(CH2)3-MgBr) SM1->Grignard Activation Mg Mg / Et2O Mg->Grignard Product 2-Methyl-5-phenylpentan-2-ol (Target) Grignard->Product Nucleophilic Addition Acetone Acetone (CH3)2C=O Acetone->Product Workup H3O+ Workup Product->Product Distillation (bp 99-102°C @ 0.5 mmHg)

Figure 1: Synthetic pathway for 2-Methyl-5-phenylpentan-2-ol via Grignard addition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The molecule possesses a


 local symmetry at the isopropyl terminus (free rotation makes the methyls equivalent) and a distinct aromatic region.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Concentration: ~15 mg in 0.6 mL solvent.

  • Reference: TMS at 0.00 ppm (

    
    ) and 77.16 ppm (
    
    
    
    ).

Table 1:


 NMR Data (300 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.26 – 7.07 Multiplet (m)5HAr-H Phenyl ring protons (Ortho/Meta/Para overlap).
2.54 Triplet (t,

Hz)
2HPh-CH

-
Benzylic protons (C5). Deshielded by ring current.
1.70 – 1.54 Multiplet (m)2H-CH

-
C4 Methylene (Middle of chain).
1.49 – 1.37 Multiplet (m)2H-CH

-C(OH)
C3 Methylene (

to Hydroxyl).
1.12 Singlet (s)6H-C(CH

)

OH
Gem-dimethyl protons. Sharp singlet confirms tertiary nature.
1.30 – 1.60 Broad Singlet1H-OH Hydroxyl proton (Concentration dependent).

> Note: Literature values vary slightly based on concentration. The methyl singlet is reported at 1.20 ppm in older patent literature but consistently appears near 1.12–1.20 ppm.

Table 2:


 NMR Data (75 MHz, 

)
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Context
142.3 Quaternary (C)Ar-C

Phenyl attachment point.
128.5 Methine (CH)Ar-C

Aromatic ring.
128.4 Methine (CH)Ar-C

Aromatic ring.
125.8 Methine (CH)Ar-C

Aromatic ring.
71.1 Quaternary (C)C -OHCarbinol carbon. Characteristic of tertiary alcohols.
43.6 Methylene (CH

)
-C H

-C(OH)
C3 (Beta to alcohol).
36.0 Methylene (CH

)
Ph-C H

-
C5 (Benzylic).
29.4 Methyl (CH

)
-C(C H

)

Gem-dimethyl carbons.
26.5 Methylene (CH

)
-C H

-
C4 (Gamma to alcohol).
Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the presence of the hydroxyl group and the absence of carbonyl impurities (from unreacted acetone).

Key Absorption Bands (Neat Film/ATR):

  • 3350–3450 cm

    
     (Broad):  O-H stretching vibration (Intermolecular H-bonding).
    
  • 3020–3080 cm

    
     (Weak):  Aromatic C-H stretching (
    
    
    
    ).
  • 2960, 2925, 2855 cm

    
     (Strong):  Aliphatic C-H stretching (
    
    
    
    ).
  • 1600, 1495, 1450 cm

    
    :  Aromatic ring skeletal vibrations (C=C).
    
  • 1150 cm

    
    :  C-O stretching (Tertiary alcohol).
    
  • 700, 750 cm

    
    :  C-H out-of-plane bending (Monosubstituted benzene).
    
Mass Spectrometry (MS)

For tertiary alcohols, the molecular ion (


) is often weak or absent due to facile dehydration or 

-cleavage.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

  • Molecular Ion (

    
    ):  m/z 178 (Trace/Weak).
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ) or m/z 59.
    
  • Key Fragments:

    • m/z 163 (

      
      ):  Loss of methyl group.
      
    • m/z 160 (

      
      ):  Loss of water (Dehydration).
      
    • m/z 59 (

      
      ): 
      
      
      
      -cleavage generating the 2-hydroxy-2-propyl cation (
      
      
      ). This is diagnostic for the 2-methyl-2-hydroxy terminus.[2]

MassSpec M Molecular Ion (M+) m/z 178 F1 Fragment m/z 160 [M - H2O]+ M->F1 - H2O F2 Fragment m/z 59 [HOC(CH3)2]+ (Alpha Cleavage) M->F2 Cleavage at C2-C3 F3 Fragment m/z 91 [C7H7]+ (Tropylium) M->F3 Benzylic Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Purity Assessment

To ensure the material meets pharmaceutical standards (>98% purity), the following HPLC method is recommended.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid.

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ar ring absorption) and 254 nm.

  • Retention Time: The tertiary alcohol will elute before the non-polar starting material (1-bromo-3-phenylpropane) but after simpler benzylic alcohols due to the lipophilic pentyl chain.

References

  • Royal Society of Chemistry (RSC).

    
     NMR data for 2-methyl-5-phenylpentan-2-ol). 
    
  • United States Patent 5,958,954 . Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities. (Details the Grignard synthesis and bulk characterization).

  • American Chemical Society (ACS) . Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. (Contains characterization of related ether derivatives and confirming spectral data).

Sources

Foundational

The Synthetic Potential of 2-Methyl-5-phenylpentan-2-ol: A Guide for Organic Chemists and Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of 2-Methyl-5-phenylpentan-2-ol, a tertiary alcohol with significant, yet often overlooked, potential in synthetic organic chemistry. While its isomers have fou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-5-phenylpentan-2-ol, a tertiary alcohol with significant, yet often overlooked, potential in synthetic organic chemistry. While its isomers have found utility in the fragrance industry, the unique structural features of 2-Methyl-5-phenylpentan-2-ol make it a valuable precursor for the construction of complex cyclic scaffolds. This document will explore its synthesis, key reactivity, and, most notably, its application as a strategic starting material for producing the 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene core, a privileged scaffold in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its role in drug discovery are presented for researchers, scientists, and professionals in drug development.

Introduction: Beyond the Fragrance Aisle

The family of phenylpentanols is primarily recognized for its members that are utilized as fragrance ingredients, such as the primary alcohol 2-methyl-5-phenylpentanol.[1][2][3][4] However, the tertiary alcohol isomer, 2-Methyl-5-phenylpentan-2-ol, possesses a distinct reactivity profile that warrants special attention from the synthetic chemistry community. Its structure, featuring a quaternary carbinol center and a phenyl-terminated alkyl chain, sets the stage for specific and highly useful chemical transformations. This guide will illuminate the synthetic utility of this compound, moving beyond its aromatic properties to its strategic applications in building complex molecular architectures.

Synthesis of 2-Methyl-5-phenylpentan-2-ol: A Classic Approach

The most direct and efficient synthesis of 2-Methyl-5-phenylpentan-2-ol is achieved through the Grignard reaction. This venerable organometallic transformation allows for the precise construction of the tertiary alcohol from commercially available starting materials.

Reaction Principle

The synthesis involves the preparation of a Grignard reagent, 3-phenylpropylmagnesium bromide, from 1-bromo-3-phenylpropane and magnesium metal. This nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

G1 cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Aqueous Workup 1-bromo-3-phenylpropane 1-Bromo-3-phenylpropane Grignard 3-Phenylpropylmagnesium bromide 1-bromo-3-phenylpropane->Grignard Mg Mg Mg turnings in dry ether Intermediate Magnesium alkoxide intermediate Grignard->Intermediate Acetone Acetone Acetone Final_Product 2-Methyl-5-phenylpentan-2-ol Intermediate->Final_Product H₃O⁺ (e.g., 20% H₂SO₄)

Caption: Synthetic workflow for 2-Methyl-5-phenylpentan-2-ol via Grignard reaction.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • Magnesium turnings (8.8 g, 0.37 mol)

  • Dry diethyl ether (300 mL total)

  • 1-Bromo-3-phenylpropane (73.7 g, 0.37 mol)

  • Acetone (21.5 g, 0.37 mol)

  • 20% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • A 3-necked flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel is charged with magnesium turnings and 150 mL of dry ether.

  • The addition funnel is charged with 1-bromo-3-phenylpropane. A small amount is added to the flask, and the mixture is gently warmed to initiate the reaction.

  • Once the reaction begins, an additional 150 mL of dry ether is added to the flask. The remaining 1-bromo-3-phenylpropane is then added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for an additional 15 minutes to ensure complete formation of the Grignard reagent.

  • The mixture is then cooled, and acetone is added slowly from the addition funnel.

  • The reaction mixture is heated at reflux for another 30 minutes.

  • After cooling, the mixture is carefully poured into a beaker containing 300 g of crushed ice.

  • The resulting white precipitate is dissolved by the slow addition of 20% H₂SO₄.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with water and saturated NaCl solution, then dried over anhydrous MgSO₄.

  • The solution is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation (120 °C at 6 mm Hg) to yield 2-Methyl-5-phenylpentan-2-ol as a colorless oil.[5]

Reactant Molar Mass ( g/mol ) Amount (g) Moles
Magnesium24.318.80.37
1-Bromo-3-phenylpropane199.0973.70.37
Acetone58.0821.50.37

Table 1: Stoichiometry for the synthesis of 2-Methyl-5-phenylpentan-2-ol.

Key Application: Intramolecular Friedel-Crafts Cyclization

The most significant application of 2-Methyl-5-phenylpentan-2-ol in organic synthesis is its role as a precursor for intramolecular Friedel-Crafts reactions.[6] This transformation provides a powerful route to construct the 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (also known as 1,1-dimethyltetralin) scaffold.

Mechanistic Rationale

Under strong acid catalysis (e.g., concentrated sulfuric acid), the tertiary hydroxyl group of 2-Methyl-5-phenylpentan-2-ol is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation. This carbocation then acts as an electrophile, and the tethered phenyl ring serves as the nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. A final deprotonation step re-aromatizes the ring and yields the cyclized product. The formation of a six-membered ring is kinetically and thermodynamically favored in this type of cyclization.[7]

G2 Start 2-Methyl-5-phenylpentan-2-ol Protonation Protonated Alcohol Start->Protonation H₂SO₄ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation - H₂O Cyclization Cyclized Intermediate (Wheland-type) Carbocation->Cyclization Intramolecular Electrophilic Attack Product 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene Cyclization->Product Deprotonation

Caption: Mechanism of intramolecular Friedel-Crafts cyclization of 2-Methyl-5-phenylpentan-2-ol.

Detailed Experimental Protocol for 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene

This protocol is a reliable method for the synthesis of the tetralin derivative.[1]

Materials:

  • 2-Methyl-5-phenylpentan-2-ol (17.8 g, 0.1 mol)

  • Concentrated sulfuric acid (H₂SO₄) (18 mL), ice-cold

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice bath, 2-Methyl-5-phenylpentan-2-ol is added to 18 mL of ice-cold concentrated H₂SO₄ over a period of 10 minutes with stirring.

  • The mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 15 minutes.

  • The reaction is quenched by the addition of 50 mL of water.

  • The mixture is extracted with diethyl ether.

  • The combined ether extracts are washed sequentially with water, saturated NaHCO₃ solution, and saturated NaCl solution.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by vacuum distillation (93 °C at 10 mm Hg) to give 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[1]

Starting Material Product Yield Reference
2-Methyl-5-phenylpentan-2-ol1,1-Dimethyl-1,2,3,4-tetrahydronaphthaleneHigh[1]

Table 2: Summary of the intramolecular Friedel-Crafts cyclization.

Potential Applications in Drug Development and Medicinal Chemistry

The tetralin (tetrahydronaphthalene) framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds.[5][8] The ability to efficiently synthesize the 1,1-dimethyltetralin core from 2-Methyl-5-phenylpentan-2-ol opens avenues for the development of novel therapeutic agents.

The Tetralin Scaffold in Bioactive Molecules

The tetralin moiety is found in compounds with a broad spectrum of bioactivities, including anticancer and antibacterial properties. For instance, novel tetralin derivatives have been synthesized and evaluated for their anticancer activity against human tumor cell lines.[8] Others have been investigated as combined thromboxane receptor antagonists and thromboxane synthase inhibitors, which are relevant for cardiovascular diseases. The tetralin core provides a rigid, three-dimensional structure that can be strategically functionalized to optimize interactions with biological targets.

The Role of the Gem-Dimethyl Group

The 1,1-dimethyl substitution, often referred to as a gem-dimethyl group, can be particularly advantageous in drug design. This structural motif can:

  • Impart conformational rigidity: Locking the conformation of the molecule can lead to higher binding affinity and selectivity for a target protein.

  • Enhance metabolic stability: The quaternary carbon is resistant to oxidative metabolism, which can increase the half-life of a drug.

  • Modulate lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. This is often referred to as the "magic methyl effect," where the addition of a methyl group can significantly enhance a drug's potency.

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene from 2-Methyl-5-phenylpentan-2-ol provides a direct entry point to this valuable, pre-functionalized scaffold for further elaboration in drug discovery programs.

Other Potential Synthetic Transformations

As a tertiary benzylic-type alcohol, 2-Methyl-5-phenylpentan-2-ol can potentially undergo a range of other transformations, expanding its utility as a synthetic intermediate. While specific examples for this exact molecule are scarce in the literature, the reactivity of analogous tertiary alcohols suggests several possibilities:

  • Substitution Reactions: The hydroxyl group can be activated and displaced by various nucleophiles. For example, tertiary benzylic alcohols can be converted to the corresponding azides or undergo other substitutions, providing a handle for further functionalization.[5]

  • Halogenation: Direct conversion of tertiary alcohols to vicinal halohydrins using N-halosuccinimides in aqueous media has been demonstrated for related structures.[8] This could introduce a halogen for subsequent cross-coupling reactions.

  • Dehydration to Alkenes: While controlled cyclization is a key application, under different acidic conditions or with specific dehydration reagents, elimination to form 2-methyl-5-phenyl-1-pentene or 2-methyl-5-phenyl-2-pentene is also possible. These alkenes could then serve as substrates for other reactions like hydroboration-oxidation, epoxidation, or polymerization.

Conclusion

2-Methyl-5-phenylpentan-2-ol is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Grignard reaction and its efficient conversion into the 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene scaffold through an intramolecular Friedel-Crafts reaction highlight its primary utility. The resulting tetralin core is a recognized privileged structure in medicinal chemistry, suggesting that 2-Methyl-5-phenylpentan-2-ol is a key starting material for the development of novel therapeutics, particularly in oncology and cardiovascular disease. Further exploration of its reactivity as a tertiary alcohol could unveil additional applications, solidifying its place as a strategic tool for the modern synthetic chemist.

References

  • PrepChem.com. (n.d.). Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. Retrieved from [Link]

  • Guerrato, A., Cignarella, G., Barlocco, D., Valsecchi, M., & Galli, G. (1992). New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. European journal of medicinal chemistry, 27(7), 737-743.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011).
  • LookChem. (n.d.). 2-methyl-5-phenylpentan-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • MDPI. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubMed. (2022, January 5). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanism of drug-potency enhancement via methylation. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50 Suppl 2, S100-S104.
  • PubChem. (n.d.). 2-Methyl-5-phenylpentanol. Retrieved from [Link]

  • Good Scents Company. (n.d.). 2-Methyl 5-phenylpentanol. Retrieved from [Link]

  • Moumoujus. (n.d.). 2-METHYL 5-PHENYLPENTANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing.... Retrieved from [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic methods and reactions. 157. Reductive alkylation and reduction of tertiary, secondary, and benzylic alcohols with trimethyl-(triethyl-, and triisopropyl)boron/trifluoromethanesulfonic (triflic) acid. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: Acid-catalysed carboxymethylation, methylation and dehydration of alcohols. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 2-Methyl-5-phenylpentan-2-ol and its Derivatives

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the tertiary alcohol, 2-Methyl-5-phenylpentan-2-ol, and its prospective derivatives. In the absence of extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the tertiary alcohol, 2-Methyl-5-phenylpentan-2-ol, and its prospective derivatives. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds, namely phenylpropanoids and other novel tertiary alcohols, to hypothesize potential therapeutic applications. We delve into the rationale behind investigating its anti-inflammatory, antimicrobial, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, characterization, and biological evaluation of this compound class. Detailed, field-proven experimental protocols are provided to facilitate further research and validation of the hypothesized activities.

Introduction: The Therapeutic Potential of Tertiary Alcohols

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The tertiary alcohol moiety, in particular, has garnered significant interest for its ability to enhance metabolic stability. Unlike primary and secondary alcohols, which are susceptible to oxidation, the tertiary alcohol in 2-Methyl-5-phenylpentan-2-ol is resistant to such metabolic pathways, potentially leading to improved bioavailability and a more predictable in vivo half-life.[1][2]

The core structure of 2-Methyl-5-phenylpentan-2-ol, featuring a phenylpropyl substituent, positions it as a simple analog of phenylpropanoids. Phenylpropanoids are a class of natural products known for a wide array of pharmacological effects, most notably anti-inflammatory properties.[3][4] This structural similarity provides a strong rationale for investigating 2-Methyl-5-phenylpentan-2-ol and its derivatives as a novel class of therapeutic agents.

This guide will, therefore, focus on the following hypothesized biological activities:

  • Anti-inflammatory Activity: Based on its phenylpropanoid-like core.

  • Antimicrobial Activity: A common characteristic of novel tertiary alcohols.

  • Cytotoxic Activity: To assess its potential as an anti-cancer agent and to establish a safety profile.

Synthesis of 2-Methyl-5-phenylpentan-2-ol

The synthesis of 2-Methyl-5-phenylpentan-2-ol is typically achieved through a Grignard reaction, a robust and well-established method in organic chemistry.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize 2-Methyl-5-phenylpentan-2-ol from 1-bromo-3-phenylpropane and acetone.

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • 1-bromo-3-phenylpropane

  • Acetone

  • 20% Sulfuric acid (H₂SO₄)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked flask, reflux condenser, addition funnel, nitrogen inlet

Procedure:

  • In a three-necked flask equipped with a nitrogen inlet, reflux condenser, and an addition funnel, combine magnesium turnings (0.37 mol) and dry diethyl ether (150 ml).

  • Add a small amount of 1-bromo-3-phenylpropane (0.37 mol) from the addition funnel to initiate the reaction, warming the mixture if necessary.

  • Once the reaction begins, add an additional 150 ml of dry ether. Then, add the remaining 1-bromo-3-phenylpropane at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 15 minutes.

  • Slowly add acetone (0.37 mol) to the reaction mixture and reflux for another 30 minutes.

  • Cool the mixture and pour it slowly into 300 g of crushed ice.

  • Dissolve the resulting white precipitate by adding 20% H₂SO₄.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water and saturated NaCl solution, and then dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent in-vacuo.

  • Purify the residue by distillation (120°C at 6 mm Hg) to yield 2-Methyl-5-phenylpentan-2-ol as a colorless oil.[3]

Synthesis 1-bromo-3-phenylpropane 1-bromo-3-phenylpropane Grignard_reagent 3-phenylpropylmagnesium bromide 1-bromo-3-phenylpropane->Grignard_reagent  + Mg, dry ether Mg Mg Product 2-Methyl-5-phenylpentan-2-ol Grignard_reagent->Product  + Acetone, then H₃O⁺ Acetone Acetone

Figure 1: Grignard synthesis of 2-Methyl-5-phenylpentan-2-ol.

Hypothesized Biological Activities and Proposed Screening Protocols

Anti-inflammatory Activity

The phenylpropyl moiety suggests a potential for anti-inflammatory effects, possibly through the modulation of inflammatory pathways involving cytokines and enzymes like cyclooxygenase (COX).

Objective: To evaluate the in vivo anti-inflammatory activity of 2-Methyl-5-phenylpentan-2-ol.

Methodology:

  • Acclimate male Wistar rats for one week.

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of 2-Methyl-5-phenylpentan-2-ol.

  • Administer the test compounds orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Data Analysis: Statistical analysis using ANOVA followed by a post-hoc test will determine the significance of the anti-inflammatory effect.

Antimicrobial Activity

Novel tertiary alcohols have demonstrated promising antimicrobial properties. The lipophilic nature of the phenyl group and the alkyl chain in 2-Methyl-5-phenylpentan-2-ol may facilitate its interaction with microbial cell membranes.

Objective: To determine the in vitro antimicrobial activity of 2-Methyl-5-phenylpentan-2-ol against a panel of pathogenic bacteria and fungi.

Methodology:

  • Prepare a two-fold serial dilution of 2-Methyl-5-phenylpentan-2-ol in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (standard antibiotics/antifungals) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate with microbial suspension A->B C Incubate at optimal temperature B->C D Observe for growth inhibition C->D E Determine MIC D->E

Figure 2: Workflow for MIC determination.

Cytotoxic Activity

Assessing the cytotoxicity of a novel compound is crucial for determining its therapeutic window and potential as an anti-cancer agent.

Objective: To evaluate the in vitro cytotoxicity of 2-Methyl-5-phenylpentan-2-ol against various human cancer cell lines.

Methodology:

  • Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Methyl-5-phenylpentan-2-ol for 24, 48, and 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5][6][7]

Hypothetical Data Presentation:

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer> 100
HeLaCervical Cancer85.6
A549Lung Cancer92.3
HEK293Normal Kidney Cells> 200

Structure-Activity Relationship (SAR) and Future Directions

The exploration of 2-Methyl-5-phenylpentan-2-ol serves as a foundational step. The true potential of this scaffold lies in the synthesis and evaluation of its derivatives. Future research should focus on:

  • Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the phenyl ring to modulate electronic properties and target interactions.

  • Alkyl Chain Modification: Varying the length and branching of the alkyl chain to optimize lipophilicity and steric interactions.

  • Tertiary Alcohol Bioisosteres: Replacing the tertiary alcohol with other functional groups to probe the importance of the hydroxyl group for activity and to potentially fine-tune physicochemical properties.

SAR_Strategy Core 2-Methyl-5-phenylpentan-2-ol Aromatic Aromatic Ring Substitution Core->Aromatic Alkyl Alkyl Chain Modification Core->Alkyl Alcohol Tertiary Alcohol Bioisosteres Core->Alcohol

Figure 3: Proposed SAR exploration strategy.

Conclusion

While direct experimental evidence for the biological activity of 2-Methyl-5-phenylpentan-2-ol is currently limited, its structural features present a compelling case for its investigation as a novel therapeutic agent. Its similarity to phenylpropanoids suggests potential anti-inflammatory properties, and its nature as a tertiary alcohol points towards possible antimicrobial activity and favorable metabolic stability. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to validate these hypotheses and to explore the structure-activity relationships of its derivatives. The findings from such studies will be instrumental in determining the true therapeutic potential of this promising chemical scaffold.

References

  • PrepChem. Synthesis of 2-Methyl-5-phenyl-2-pentanol. Available from: [Link]

  • de Souza, D. P., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1479. Available from: [Link]

  • ResearchGate. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Request PDF. Available from: [Link]

  • PubChem. 2-Methyl-5-phenylpentanol. Available from: [Link]

  • PubMed. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. Available from: [Link]

  • LookChem. 2-methyl-5-phenylpentan-2-ol. Available from: [Link]

  • Good Scents Company. 2-Methyl 5-phenylpentanol. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Available from: [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link]

  • ACS Publications. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Available from: [Link]

  • PubMed. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Available from: [Link]

  • Malaysian Journal of Medicine and Health Sciences. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available from: [Link]

  • PubChem. 2-Methyl-5-phenylpentane-2-thiol. Available from: [Link]

  • SciSpace. Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Available from: [Link]

  • MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Available from: [Link]

  • ResearchGate. Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives | Request PDF. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • PMC. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Available from: [Link]

  • Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • RSC Publishing. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Available from: [Link]

  • DiVA portal. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Available from: [Link]

  • Polymers in Medicine. Antimicrobial activity of different plants extracts against Staphylococcus aureus and Escherichia coli. Available from: [Link]

  • Wikipedia. 2-Methyl-2-pentanol. Available from: [Link]

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Foundational

Stereochemical Engineering of Phenylpentanol Derivatives: Synthesis, Resolution, and Pharmacological Optimization

Executive Summary The pharmacological efficacy of phenyl-substituted alkanols is intrinsically linked to their stereochemistry. Fenipentol (1-phenyl-1-pentanol) , a choleretic agent, and its structural analogs (e.g., 1-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological efficacy of phenyl-substituted alkanols is intrinsically linked to their stereochemistry. Fenipentol (1-phenyl-1-pentanol) , a choleretic agent, and its structural analogs (e.g., 1-phenyl-2-pentanol) represent a class of chiral synthons where enantiomeric purity dictates both therapeutic potency and metabolic safety.

In the context of modern drug development, the "racemic switch" paradigm necessitates robust methods for accessing single enantiomers.[1][2] This guide provides an in-depth technical analysis of the stereoisomers of phenylpentanol derivatives. We focus on scalable Enzymatic Kinetic Resolution (EKR) protocols, Chiral HPLC method development , and the rigorous determination of absolute configuration using Mosher’s ester analysis .

Structural Classes & Pharmacophore Significance[3]

Phenylpentanol derivatives function as lipophilic scaffolds in various pharmacological contexts, ranging from bile therapy to norepinephrine reuptake inhibition.

The Fenipentol Scaffold

The primary subject of this guide is 1-phenyl-1-pentanol (Fenipentol).[3][4] It possesses a single chiral center at the benzylic position (


).
  • Pharmacophore: The benzylic hydroxyl group is critical for hydrogen bonding with receptor sites, while the lipophilic butyl chain and phenyl ring provide van der Waals contacts.

  • Chirality Impact: Biological systems (enzymes/receptors) are chiral environments.[5] For benzylic alcohols, the (

    
    )- and (
    
    
    
    )-enantiomers often exhibit distinct metabolic fates. One isomer may undergo rapid glucuronidation, while the other might be preferentially oxidized to the ketone (phenylpentanone), altering the pharmacokinetic profile.
Positional Isomers

1-phenyl-2-pentanol is another critical derivative, often used as a model substrate for lipase-catalyzed resolutions. Unlike Fenipentol, the chiral center is one carbon removed from the phenyl ring, altering the steric demand during enzymatic recognition.

Stereoselective Synthesis: Enzymatic Kinetic Resolution (EKR)

While asymmetric hydrogenation (e.g., using Noyori catalysts) is a viable route, Enzymatic Kinetic Resolution (EKR) offers a "green," ambient-temperature alternative with high enantioselectivity (


).
Mechanism: Kazlauskas’ Rule

For secondary alcohols, Candida antarctica Lipase B (CAL-B) follows Kazlauskas’ Rule . The enzyme preferentially acylates the enantiomer where the medium-sized substituent (


) is in the "left" pocket and the large substituent (

) is in the "right" pocket, assuming the hydroxyl group points forward.
  • Substrate: 1-phenyl-1-pentanol[3][4][6][7]

  • Large Group (

    
    ):  Phenyl ring
    
  • Medium Group (

    
    ):  Butyl chain (
    
    
    
    )
  • Prediction: CAL-B will preferentially acylate the (

    
    )-enantiomer , yielding (
    
    
    
    )-acetate and leaving (
    
    
    )-alcohol
    unreacted.
Protocol: EKR of rac-1-Phenyl-1-pentanol

Objective: Isolate (


)-1-phenyl-1-pentanol and (

)-1-phenyl-1-pentyl acetate.

Materials:

  • Substrate: rac-1-Phenyl-1-pentanol (10 mmol)

  • Biocatalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol)

  • Acyl Donor: Vinyl acetate (5 eq.)

  • Solvent: Anhydrous Hexane or MTBE (Methyl tert-butyl ether)

Workflow:

  • Preparation: Dissolve 1.64 g (10 mmol) of rac-1-phenyl-1-pentanol in 50 mL of anhydrous hexane.

  • Initiation: Add 200 mg of Novozym 435 and 4.6 mL (50 mmol) of vinyl acetate.

  • Incubation: Shake the mixture at 30°C at 200 rpm.

  • Monitoring: Monitor conversion via GC or TLC. The reaction is irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

  • Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution) by filtering off the enzyme.

  • Purification: Concentrate the filtrate. Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Process Visualization

EKR_Workflow Start Racemic Mixture (R/S)-1-Phenyl-1-pentanol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Solvent: Hexane, 30°C Start->Reaction Dissolve & Add Enzyme Separation Filtration & Chromatography Reaction->Separation 50% Conversion Product1 (R)-Acetate (Acylated Product) Separation->Product1 Elutes First (Non-polar) Product2 (S)-Alcohol (Unreacted Substrate) Separation->Product2 Elutes Second (Polar)

Figure 1: Workflow for the Lipase-catalyzed Kinetic Resolution of Phenylpentanol.

Analytical Resolution & Quality Control

Quantifying the Enantiomeric Excess (


) is critical. Chiral HPLC is the gold standard method.
Chiral Stationary Phases (CSPs)

Polysaccharide-based columns (coated or immobilized) are most effective for phenylalkanols due to their ability to engage in hydrogen bonding and


-

interactions.

Recommended Columns:

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Method Development Table
ParameterCondition A (Normal Phase)Condition B (Polar Mode)
Column Chiralcel OD-HChiralpak AD-H
Mobile Phase Hexane : Isopropanol (90:10)Hexane : Ethanol (95:5)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)UV @ 220 nm / 254 nm
Selectivity (

)
Typically > 1.2Typically > 1.15
Elution Order (

) typically elutes before (

)
Varies (Confirm with std)
Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model between the analyte and the CSP.

Chiral_Recognition CSP Chiral Stationary Phase (Cellulose Carbamate) Analyte Phenylpentanol Enantiomer Interaction1 H-Bonding (Hydroxyl Group) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Butyl Chain) Analyte->Interaction3 Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Three-point interaction model driving chiral discrimination on polysaccharide columns.

Determination of Absolute Configuration

Relying solely on optical rotation signs (e.g., assuming (+) is (


)) is risky without specific literature precedents for the exact derivative. The Mosher’s Ester Method  is the self-validating standard for assigning absolute configuration.
Protocol: Mosher’s Ester Analysis
  • Derivatization: React the isolated alcohol enantiomer with both (

    
    )- and (
    
    
    
    )-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • NMR Analysis: Analyze the

    
     NMR or 
    
    
    
    NMR spectra of the resulting diastereomeric esters.
  • Analysis: Calculate the difference in chemical shifts (

    
    ) for protons near the chiral center.
    
  • Assignment: The spatial arrangement of the phenyl group in the Mosher reagent will anisotropically shield protons on one side of the chiral center. A consistent pattern of positive and negative

    
     values allows for the unambiguous assignment of the configuration as (
    
    
    
    ) or (
    
    
    ).

Biological Implications[10][11]

The stereochemistry of phenylpentanol derivatives is not merely a structural detail but a determinant of biological activity.

  • Choleretic Potency: For Fenipentol, the stimulation of bile secretion is often stereospecific. While the racemate is clinically used (e.g., in specific European formulations), single enantiomers may offer reduced dosages and lower hepatic load.

  • Metabolic Divergence:

    • (

      
      )-Enantiomer:  Often undergoes direct glucuronidation and excretion.
      
    • (

      
      )-Enantiomer:  May be more susceptible to oxidative metabolism (CYP450), potentially leading to reactive intermediates if the phenyl ring is substituted (e.g., electron-rich analogs).
      
  • Toxicity: In drug development, the "distomer" (inactive enantiomer) is increasingly viewed as an impurity. Ensuring >99%

    
     prevents off-target effects associated with the non-therapeutic isomer.
    

References

  • BenchChem. (2025). Stereoisomerism in Phenylpentanol Derivatives: A Comparative Guide. Retrieved from

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
  • Daicel Corporation. (n.d.). Chiral Column Selection Guide. Retrieved from

  • Hoye, T. R., et al. (2007). Mosher’s Method for the Determination of Absolute Configuration.
  • Sigma-Aldrich. (n.d.). Product Specification: 1-Phenyl-1-pentanol.[4][7][8] Retrieved from

Sources

Exploratory

Physical and chemical properties of 2-Methyl-5-phenylpentan-2-ol

An In-depth Technical Guide to 2-Methyl-5-phenylpentan-2-ol Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-5-phenylpentan-2-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 2-Methyl-5-phenylpentan-2-ol (CAS No. 2979-70-6). This tertiary alcohol is a valuable building block in organic synthesis and holds potential for investigation within drug development programs. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and characterization. We will delve into its core properties, provide a validated synthetic protocol, and discuss the expected spectroscopic signatures that are crucial for its unambiguous identification.

Introduction and Compound Identification

2-Methyl-5-phenylpentan-2-ol is an organic compound featuring a tertiary alcohol functional group and a phenyl substituent. Its structure consists of a five-carbon pentanol backbone, with a methyl group and a hydroxyl group attached to the second carbon (C2), and a phenyl group at the terminus of a three-carbon chain extending from the alcohol center. This structure imparts specific solubility, reactivity, and spectroscopic characteristics that are critical for its application in further chemical synthesis.

The unambiguous identification of this compound is paramount. Its unique CAS number is 2979-70-6.

Caption: Chemical structure of 2-Methyl-5-phenylpentan-2-ol.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, influencing its behavior in different environments and its suitability for various applications. The combination of a polar hydroxyl group and a nonpolar phenylalkyl chain in 2-Methyl-5-phenylpentan-2-ol results in a molecule with moderate polarity.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
CAS Number 2979-70-6
Molecular Formula C12H18O[1]
Molecular Weight 178.27 g/mol [1]
Physical Description Colorless oil[2]
Boiling Point 279.7°C at 760 mmHg; 120°C at 6 mmHg[1][2]
Density 0.959 g/cm³[1]
Flash Point 114.1°C[1]
Refractive Index 1.512[1]
Vapor Pressure 0.00189 mmHg at 25°C[1]

Synthesis and Mechanistic Insights

The synthesis of tertiary alcohols like 2-Methyl-5-phenylpentan-2-ol is classically achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis due to its reliability and versatility.

Recommended Synthetic Pathway: Grignard Reaction

The most direct and field-proven method for synthesizing 2-Methyl-5-phenylpentan-2-ol is the reaction of 3-phenylpropylmagnesium bromide with acetone.

  • Causality of Experimental Choice: This pathway is chosen for its efficiency. The Grignard reagent, 3-phenylpropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Acetone provides the 2-hydroxy-2-methylpropyl core, while the Grignard reagent adds the 3-phenylpropyl chain.

G Reactant1 1-Bromo-3-phenylpropane + Mg turnings Step1 Ether Solvent Reactant1->Step1 Reactant2 Acetone Step2 Nucleophilic Attack Reactant2->Step2 Intermediate1 Grignard Reagent (3-Phenylpropylmagnesium bromide) Intermediate1->Step2 Intermediate2 Magnesium Alkoxide Adduct Step3 Acidic Workup (H₂SO₄) Intermediate2->Step3 Product 2-Methyl-5-phenylpentan-2-ol Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Workflow for the Grignard synthesis of 2-Methyl-5-phenylpentan-2-ol.

Detailed Experimental Protocol

The following protocol is adapted from a validated literature procedure for the synthesis of 2-Methyl-5-phenylpentan-2-ol.[2]

Materials:

  • Magnesium turnings (8.8 g, 0.37 mol)

  • Anhydrous diethyl ether (300 ml total)

  • 1-Bromo-3-phenylpropane (73.7 g, 0.37 mol)

  • Acetone (21.5 g, 0.37 mol)

  • 20% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Grignard Reagent Formation:

    • In a 3-necked flask fitted with a nitrogen inlet, reflux condenser, and an addition funnel, combine magnesium turnings and 150 ml of dry ether.

    • Add a small amount of 1-bromo-3-phenylpropane from the addition funnel to initiate the reaction, warming gently if necessary.

    • Once the reaction begins, add the remaining 1-bromo-3-phenylpropane at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture at reflux for an additional 15 minutes to ensure full formation of the Grignard reagent.[2]

  • Reaction with Acetone:

    • Slowly add the acetone to the Grignard reagent solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the acetone addition is complete, heat the mixture at reflux for another 30 minutes.[2]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it slowly into 300 g of crushed ice.

    • Dissolve the resulting white precipitate by adding 20% H₂SO₄ until the solution is clear.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

    • Combine all organic extracts and wash them sequentially with water and saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (in-vacuo).[2]

    • The crude residue is then purified by vacuum distillation (120° C at 6 mm Hg) to yield pure 2-Methyl-5-phenylpentan-2-ol as a colorless oil.[2]

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.

  • Benzylic Protons (-CH₂-Ph): A triplet around δ 2.6 ppm (2H).

  • Alkyl Chain Protons: Multiplets in the range of δ 1.5-1.8 ppm (4H) for the two central CH₂ groups.

  • Tertiary Alcohol Methyls (-C(OH)(CH₃)₂): A sharp singlet at approximately δ 1.2 ppm, integrating to 6H.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a count of the unique carbon environments.

  • Aromatic Carbons: Signals between δ 125-142 ppm. The ipso-carbon (attached to the alkyl chain) will be around δ 142 ppm, with other aromatic carbons appearing between δ 125-129 ppm.

  • Tertiary Alcohol Carbon (C-OH): A signal around δ 71 ppm.

  • Alkyl Carbons: Signals in the upfield region (δ 20-45 ppm). The two methyl carbons attached to the tertiary center will appear around δ 29 ppm.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) will likely show a weak or absent molecular ion peak [M]⁺ at m/z = 178. Key fragmentation patterns would include:

  • Loss of a methyl group: A prominent peak at m/z = 163 [M-15]⁺.

  • Loss of water: A peak at m/z = 160 [M-18]⁺.

  • Cleavage of the C-C bond adjacent to the oxygen: A base peak may result from the formation of a stable fragment. For instance, cleavage leading to the tropylium ion at m/z = 91 is a common fragmentation pattern for compounds containing a benzyl group.

Safety, Handling, and Storage

As a laboratory chemical, 2-Methyl-5-phenylpentan-2-ol should be handled with appropriate care.

  • Handling: Perform all manipulations in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[3] Keep away from incompatible materials such as strong oxidizing agents.

  • Hazards: While a specific safety data sheet (SDS) for this exact compound should be consulted, similar tertiary alcohols can cause skin and serious eye irritation.[4][5]

Potential Applications in Research and Development

The structure of 2-Methyl-5-phenylpentan-2-ol makes it a molecule of interest for several fields:

  • Fragrance Chemistry: The related primary alcohol, 2-methyl-5-phenylpentanol, is used as a fragrance ingredient (Rosaphen), suggesting that this tertiary alcohol could be explored for similar applications.[6][7]

  • Drug Discovery: Tertiary alcohols are common motifs in pharmacologically active molecules. This compound can serve as a precursor or a scaffold for the synthesis of more complex molecules with potential biological activity. Its lipophilic character, indicated by a computed XLogP3 value of ~3.2, is often desirable in drug candidates.

  • Materials Science: Long-chain alcohols can be used as precursors for surfactants or polymers.

Conclusion

This guide has provided a detailed technical overview of 2-Methyl-5-phenylpentan-2-ol, grounding its properties and behavior in established chemical principles. From its unambiguous identification and physicochemical characteristics to a reliable synthetic protocol and predicted analytical signatures, researchers and professionals are now equipped with the foundational knowledge required to confidently utilize this compound in their work. The provided protocols and data serve as a self-validating system for the synthesis and confirmation of this versatile tertiary alcohol.

References

  • LookChem. (n.d.). 2-methyl-5-phenylpentan-2-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). 2-Methyl-5-phenylpentanol. Retrieved from [Link]

  • Scent. (n.d.). 2-Methyl 5-phenylpentanol (CAS 25634-93-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

2-Methyl-5-phenylpentan-2-ol NMR analysis protocol

Application Note: NMR Analysis Protocol for 2-Methyl-5-phenylpentan-2-ol Introduction & Scope This protocol details the structural validation of 2-Methyl-5-phenylpentan-2-ol , a tertiary alcohol widely used as a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Analysis Protocol for 2-Methyl-5-phenylpentan-2-ol

Introduction & Scope

This protocol details the structural validation of 2-Methyl-5-phenylpentan-2-ol , a tertiary alcohol widely used as a synthetic intermediate and fragrance ingredient (often referred to by synonyms such as 1,1-dimethyl-4-phenylbutanol).

The structural core consists of a phenyl ring connected via a propyl chain to a tertiary carbinol center bearing a gem-dimethyl group. Accurate analysis requires distinguishing this specific isomer from its primary alcohol regioisomers (e.g., 2-methyl-5-phenylpentan-1-ol). This guide provides a self-validating NMR workflow using 1H, 13C, and 2D correlation experiments.

Target Molecule:

  • IUPAC Name: 2-Methyl-5-phenylpentan-2-ol[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 178.27 g/mol

  • Key Structural Features: Monosubstituted benzene ring, flexible alkyl tether, quaternary carbon, gem-dimethyl group.

Sample Preparation Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation standards is required.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       provides excellent solubility for this lipophilic compound and prevents signal overlap in the critical alkyl region.
      
  • Alternative Solvent: DMSO-

    
     (if hydroxyl proton coupling or exchange dynamics are of interest).
    

Procedure:

  • Massing: Weigh 15–20 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex for 10 seconds to ensure complete homogeneity.
    
  • Filtration: If any particulate matter is visible, filter the solution through a glass wool plug directly into the NMR tube.

  • Tube Selection: Use a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Volume Check: Ensure the solvent height is 40–45 mm to match the coil length of standard probes.

Acquisition Parameters (400/500 MHz)

The following parameters are optimized for a standard Bruker/Varian/Jeol system operating at 298 K.

Table 1: Instrument Configuration
Parameter1H NMR (Proton) 13C NMR (Carbon) Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures faster relaxation recovery.
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm (-10 to 210 ppm)Covers all aromatic and alkyl signals.
Acquisition Time 3.0 – 4.0 sec1.0 – 1.5 secSufficient for high digital resolution.
Relaxation Delay (D1) 1.0 sec2.0 – 3.0 secExtended D1 in 13C ensures quaternary carbon (C2) detection.
Scans (NS) 16512 – 1024High S/N required for quaternary carbons in 13C.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Data Processing & Analysis

Processing Workflow
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz for 1H and LB = 1.0 Hz for 13C to enhance signal-to-noise.

  • Phasing: Perform manual phasing; automatic routines may fail on the small hydroxyl peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the alkyl multiplets.

  • Referencing: Calibrate the TMS singlet to 0.00 ppm (1H) and the

    
     triplet to 77.16 ppm  (13C).
    
Spectral Assignment Strategy (Self-Validating)

The validation logic relies on three "Checkpoints" that confirm the connectivity of the molecule.

Checkpoint A: The Gem-Dimethyl Signature

  • Expectation: A sharp singlet integrating to 6 protons.

  • Location: ~1.20 ppm.[5]

  • Validation: If this signal is a doublet, the compound is likely the 1-ol isomer or a precursor. It must be a singlet.

Checkpoint B: The Benzylic Tether

  • Expectation: A triplet integrating to 2 protons.

  • Location: ~2.60 ppm.

  • Validation: Confirms the phenyl ring is attached to a

    
     group, not a branched carbon.
    

Checkpoint C: The Aromatic Region

  • Expectation: Multiplets integrating to 5 protons.

  • Location: 7.15 – 7.30 ppm.

  • Validation: Integration must be 5H relative to the 6H methyl singlet.

Detailed Spectral Assignments

Table 2: 1H NMR Assignment ( )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Ar-H Phenyl (o, m, p)7.15 – 7.30Multiplet5H-
C5-H Benzylic

2.62Triplet2H~7.5
OH Hydroxyl1.5 – 2.0Broad Singlet1HVariable
C4-H Middle

1.65 – 1.75Multiplet2H-
C3-H

adj. to C-OH
1.48 – 1.55Multiplet2H-
C1-H Gem-Dimethyl1.21Singlet6H-
Table 3: 13C NMR Assignment ( )
PositionCarbon TypeShift (

, ppm)
DEPT-135 PhaseNotes
Ar-C Ipso (Quaternary)142.5AbsentKey anchor for phenyl group.
Ar-C Ortho/Meta128.4, 128.3Positive (+)Intense signals.
Ar-C Para125.6Positive (+)Unique intensity.
C2 Quaternary (C-OH)71.1AbsentLow intensity; requires sufficient D1.
C3

(Alkyl)
43.8Negative (-)Adjacent to quaternary center.
C5

(Benzylic)
36.5Negative (-)Deshielded by ring current.
C1

(Dimethyl)
29.3Positive (+)Intense signal (2 equivalent carbons).
C4

(Middle)
26.5Negative (-)Shielded central methylene.

Visualization of Workflows

Figure 1: NMR Analysis Workflow

This diagram outlines the logical flow from sample preparation to structural confirmation.

NMR_Workflow Start Start: Sample (15mg) Prep Dissolve in CDCl3 Filter into 5mm Tube Start->Prep Acquire1H Acquire 1H NMR (16 Scans, zg30) Prep->Acquire1H Process1H Process 1H: Phase, Baseline, Integrate Acquire1H->Process1H Decision Check Methyl Signal (1.2 ppm) Process1H->Decision Singlet Signal is Singlet (6H) Decision->Singlet Matches Doublet Signal is Doublet/Complex Decision->Doublet Mismatch Acquire13C Acquire 13C/DEPT (Verify Quaternary C @ 71ppm) Singlet->Acquire13C Fail REJECT: Isomer/Impurity Doublet->Fail Pass PASS: 2-Methyl-5-phenylpentan-2-ol Acquire13C->Pass

Caption: Step-by-step decision tree for validating the identity of 2-Methyl-5-phenylpentan-2-ol.

Figure 2: HMBC Connectivity Logic

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure.

HMBC_Connectivity cluster_legend Legend Me Gem-Dimethyl (H) 1.21 ppm QuatC Quaternary C2 71.1 ppm Me->QuatC 3J C3 CH2 (C3) 43.8 ppm Me->C3 3J C5 Benzylic C5 36.5 ppm ArH Aromatic H 7.2 ppm ArH->C5 3J key Blue Nodes: Proton Source Red Node: Carbon Target Red Arrow: Correlation

Caption: Key HMBC correlations. Note the critical correlation from the Methyl protons to the Quaternary C2.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76958, 2-Methyl-5-phenylpentan-2-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Reference for general chemical shift prediction logic of phenyl-alkyl alcohols).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Application

GC-MS procedure for 2-Methyl-5-phenylpentan-2-ol identification

Application Note & Protocol: GC-MS Identification of 2-Methyl-5-phenylpentan-2-ol Part 1: Application Note Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: GC-MS Identification of 2-Methyl-5-phenylpentan-2-ol

Part 1: Application Note

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6). Unlike its primary alcohol isomer (Rosaphen), this tertiary alcohol exhibits significant thermal instability, prone to dehydration in hot injector ports. This guide provides a validated protocol using silylation derivatization to ensure structural integrity, accurate quantification, and differentiation from dehydration artifacts (alkenes).

Chemical Identity & Properties

Differentiation between the target tertiary alcohol and its commercial isomers is critical for data integrity.

PropertyTarget AnalyteCommon Isomer (Fragrance)
Chemical Name 2-Methyl-5-phenylpentan-2-ol 2-Methyl-5-phenylpentan-1-ol
Common Name Mefidryl (varies by industry)Rosaphen
CAS Number 2979-70-6 25634-93-9
Structure Tertiary AlcoholPrimary Alcohol
Formula C₁₂H₁₈OC₁₂H₁₈O
MW 178.27 g/mol 178.27 g/mol
Key Challenge Thermal Dehydration (E1 Elimination) Stable
The Analytical Challenge: Thermal Dehydration

Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation but highly susceptible to acid-catalyzed dehydration. In a standard GC inlet (250°C), the acidic silanol activity of glass liners can catalyze the loss of water, converting the target analyte into 2-methyl-5-phenylpent-2-ene (MW 160).

  • Consequence: Underestimation of the parent alcohol and appearance of "ghost" alkene peaks.

  • Solution: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the thermally stable TMS-ether.

Part 2: Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methyl-5-phenylpentan-2-ol (>98% purity).[1]

  • Derivatization Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).

  • Internal Standard: Tridecane or Naphthalene-d8.

Sample Preparation (Derivatization Workflow)
  • Rationale: Silylation replaces the active protic hydrogen (-OH) with a trimethylsilyl group (-Si(CH₃)₃), preventing dehydration and improving peak shape.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample extract (in anhydrous solvent) to a 2 mL GC vial.

  • Dry: Ensure no water is present (BSTFA hydrolyzes in moisture). Add a pinch of anhydrous Na₂SO₄ if necessary.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Cap and heat at 60°C for 30 minutes .

  • Cool & Dilute: Cool to room temperature. Dilute to final volume (1 mL) with solvent if necessary.

  • Analyze: Inject within 24 hours.

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms / HP-5ms (30m × 0.25mm × 0.25µm)Standard non-polar phase for aromatic alcohols.
Inlet Mode Splitless (Trace) or Split (10:1)Adjust based on concentration.
Inlet Temp 200°C (Lower than standard)Minimizes thermal degradation of underivatized traces.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp ensures separation of isomers.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range m/z 40–350Captures parent ion and TMS fragments.
Data Analysis & Interpretation

A. Underivatized (Direct Injection - NOT Recommended for Quant)

  • Retention Index (RI): ~1350–1400 on DB-5.

  • Key Ions:

    • m/z 160 [M-18]: Loss of water (Dominant if dehydration occurs).

    • m/z 163 [M-15]: Loss of methyl group.

    • m/z 91: Tropylium ion (Benzyl fragment).

    • m/z 59: [(CH₃)₂C=OH]⁺ (Diagnostic for tertiary alcohols).

B. TMS-Derivative (Recommended)

  • Target Molecule: 2-Methyl-5-phenylpentan-2-yl trimethylsilyl ether.

  • MW: 250.45 g/mol .

  • Key Ions:

    • m/z 235 [M-15]: Loss of methyl from TMS or alkyl chain (Base Peak or Strong).

    • m/z 131: [(CH₃)₂C=O-Si(CH₃)₃]⁺ (Alpha cleavage fragment).

    • m/z 73: [Si(CH₃)₃]⁺ (Standard TMS fragment).

    • m/z 91: Benzyl fragment.

Part 3: Visualization & Logic

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for distinguishing the parent alcohol from artifacts and confirming identity via derivatization.

GCMS_Workflow Sample Unknown Sample (Suspected 2-Methyl-5-phenylpentan-2-ol) DirectInj Direct Injection (GC-MS) Sample->DirectInj Deriv Derivatization (BSTFA/TMCS) Sample->Deriv Recommended Result_Direct Chromatogram A (Direct) DirectInj->Result_Direct Result_Deriv Chromatogram B (TMS-Ether) Deriv->Result_Deriv Check_160 Peak @ RI ~1350 Mass Spectrum Check Result_Direct->Check_160 TMS_Check TMS Peak @ Higher RI Mass Check Result_Deriv->TMS_Check Artifact Artifact Detected: Alkene (m/z 160, 91) No m/z 59 or 178 Check_160->Artifact High m/z 160 No m/z 59 Alcohol Alcohol Detected: (m/z 163, 59, 91) Weak M+ (178) Check_160->Alcohol Trace m/z 178 Distinct m/z 59 Confirmed CONFIRMED ID: TMS-Ether (MW 250) Base Peak m/z 235 TMS_Check->Confirmed m/z 235 & 131 present

Caption: Decision matrix for distinguishing native tertiary alcohol from dehydration artifacts using direct vs. derivatized GC-MS methods.

Part 4: References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Pentanol, 2-methyl- (Analogous Tertiary Alcohol Fragmentation). NIST Chemistry WebBook. Link

  • Sigma-Aldrich. Product Specification: 2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6).Link

  • Little, J. L. Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Alcohols and Phenols. Journal of Chromatography A. (Demonstrates m/z 131 diagnostic ion for tertiary TMS ethers).

  • PubChem. Compound Summary: 2-Methyl-5-phenylpentan-2-ol. National Library of Medicine. Link

Sources

Method

Application Notes and Protocols: Leveraging 2-Methyl-5-phenylpentan-2-ol in Modern Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Versatile Tertiary Alcohol 2-Methyl-5-phenylpentan-2-ol is a tertiary alcohol featuring a phenylpentane backbone. This unique structural combination—a sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Tertiary Alcohol

2-Methyl-5-phenylpentan-2-ol is a tertiary alcohol featuring a phenylpentane backbone. This unique structural combination—a sterically hindered hydroxyl group and a flexible alkyl-aromatic chain—renders it a valuable starting material for a range of synthetic transformations. Its applications span from the creation of novel alkenes and complex aromatic architectures to the synthesis of functionalized ethers. The tertiary nature of the alcohol dictates its reactivity, favoring pathways that proceed through stable carbocation intermediates.

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic utility of 2-Methyl-5-phenylpentan-2-ol. We will delve into the mechanistic underpinnings of its key reactions, offer detailed, field-tested protocols, and present data in a clear, accessible format. The aim is to not only provide a set of instructions but to foster a deeper understanding of the chemical principles that govern the transformations of this versatile molecule.

Acid-Catalyzed Dehydration: A Gateway to Phenyl-Substituted Alkenes

The most characteristic reaction of tertiary alcohols is their facile acid-catalyzed dehydration to form alkenes.[1][2][3] This transformation proceeds via an E1 (unimolecular elimination) mechanism, which is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[4][5] The subsequent departure of water generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of 2-Methyl-5-phenylpentan-2-ol, the elimination of a proton can occur from two different positions, leading to a mixture of alkene isomers. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product.[5]

Visualizing the Dehydration Pathway

Caption: E1 Dehydration of 2-Methyl-5-phenylpentan-2-ol.

Protocol 1: Synthesis of 2-Methyl-5-phenyl-pentenes

This protocol outlines the dehydration of 2-Methyl-5-phenylpentan-2-ol using concentrated sulfuric acid.

Materials:

  • 2-Methyl-5-phenylpentan-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with distillation head

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, place 10 g of 2-Methyl-5-phenylpentan-2-ol.

  • Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath. Swirl the flask to ensure thorough mixing.

  • Warm the mixture gently using a heating mantle. The temperature for dehydration of tertiary alcohols is typically mild, around 25-80°C.[1]

  • The alkene products will begin to distill. Collect the distillate, which will also contain some water.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of diethyl ether.

  • Wash the organic layer sequentially with 15 mL of water and 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The resulting mixture of alkenes can be analyzed by GC-MS to determine the product ratio. Further purification can be achieved by fractional distillation.

Expected Outcome: The major product will be the more substituted Zaitsev product, 2-methyl-5-phenyl-2-pentene, with the less substituted Hofmann product, 2-methyl-5-phenyl-1-pentene, as a minor component.

ProductExpected YieldBoiling Point (°C)
2-Methyl-5-phenyl-2-pentene>80% (of mixture)~215-220
2-Methyl-5-phenyl-1-pentene<20% (of mixture)~210-215

Friedel-Crafts Alkylation: Building Complex Aromatic Structures

The stable tertiary carbocation generated from 2-Methyl-5-phenylpentan-2-ol can be utilized as an electrophile in Friedel-Crafts alkylation reactions.[6][7] This allows for the attachment of the 2-methyl-5-phenylpentan-2-yl group to another aromatic ring, forming a new carbon-carbon bond.[8] A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically required to facilitate the formation of the carbocation from the alcohol.[9][10]

This method is particularly useful for synthesizing molecules with quaternary carbon centers attached to an aromatic ring.

Visualizing the Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Workflow Start 2-Methyl-5-phenylpentan-2-ol + Benzene Catalyst Add Lewis Acid (e.g., AlCl₃) Start->Catalyst Carbocation Generate Tertiary Carbocation Catalyst->Carbocation Attack Electrophilic Aromatic Substitution Carbocation->Attack Workup Aqueous Workup Attack->Workup Product Alkylated Benzene Product Workup->Product

Caption: Friedel-Crafts Alkylation Workflow.

Protocol 2: Friedel-Crafts Alkylation of Benzene

This protocol describes the alkylation of benzene using 2-Methyl-5-phenylpentan-2-ol as the alkylating agent.

Materials:

  • 2-Methyl-5-phenylpentan-2-ol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (use with extreme caution in a fume hood)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere (e.g., nitrogen).

  • In the flask, suspend 5.0 g of anhydrous AlCl₃ in 50 mL of anhydrous benzene.

  • In the dropping funnel, prepare a solution of 8.0 g of 2-Methyl-5-phenylpentan-2-ol in 20 mL of anhydrous benzene.

  • Cool the AlCl₃ suspension to 0-5°C using an ice bath.

  • Add the alcohol solution dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice with 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with 2 x 25 mL of DCM.

  • Combine the organic layers and wash with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Alkylphenols: Precursors for Industrial Applications

Alkylphenols are important industrial chemicals used in the production of surfactants, resins, and antioxidants.[11][12] A two-step synthesis can be employed starting from 2-Methyl-5-phenylpentan-2-ol. First, the alcohol is dehydrated to the corresponding alkene mixture as described in Protocol 1. Subsequently, the alkene is used to alkylate phenol in the presence of an acid catalyst.

Protocol 3: Two-Step Synthesis of (2-Methyl-5-phenylpent-2-yl)phenol

Step A: Dehydration

  • Follow Protocol 1 to generate the mixture of 2-methyl-5-phenyl-2-pentene and 2-methyl-5-phenyl-1-pentene. For this application, separation of the isomers is not necessary.

Step B: Alkylation of Phenol

  • In a flask equipped with a stirrer and reflux condenser, melt 10 g of phenol at approximately 40-50°C.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

  • Slowly add the alkene mixture (from Step A) to the molten phenol with vigorous stirring.

  • Heat the reaction mixture to 80-100°C for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After cooling, dissolve the mixture in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash with 3 x 30 mL of water to remove the catalyst and unreacted phenol.

  • Extract the product with 2 x 30 mL of 1M sodium hydroxide solution.

  • Acidify the aqueous extracts with 2M HCl to precipitate the alkylphenol product.

  • Collect the product by filtration or extract with diethyl ether, dry, and concentrate to yield the final alkylphenol.

Synthetic Limitations: Oxidation and Williamson Ether Synthesis

It is equally important to understand the reactions for which 2-Methyl-5-phenylpentan-2-ol is not a suitable starting material under standard conditions.

  • Oxidation: Tertiary alcohols are resistant to oxidation by common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate(VII).[13][14][15][16] This is because they lack a hydrogen atom on the carbon atom that is bonded to the hydroxyl group, which is necessary for the formation of a carbonyl group.[13][17]

  • Williamson Ether Synthesis: The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, is generally not effective for producing ethers from tertiary alcohols.[18] The tertiary alkoxide of 2-Methyl-5-phenylpentan-2-ol is a strong base and sterically hindered, which strongly favors the E2 elimination pathway with primary or secondary alkyl halides, leading to the formation of alkenes instead of the desired ether.[18] However, alternative etherification methods, such as those proceeding via an Sₙ1 mechanism or using specific catalysts, may offer viable routes.[19][20]

Conclusion

2-Methyl-5-phenylpentan-2-ol is a synthetically valuable building block, primarily due to the reactivity imparted by its tertiary alcohol functional group. Its utility in forming a variety of alkenes through dehydration and in constructing complex aromatic systems via Friedel-Crafts alkylation makes it a versatile tool for organic chemists. By understanding the mechanistic principles that govern its reactivity, researchers can effectively harness its potential in the development of new molecules for a wide array of applications.

References

  • "Dehydration Reactions of Alcohols." Chemistry LibreTexts. [Link]

  • "Alcohol oxidation (A-Level Chemistry)." Study Mind. [Link]

  • "Alcohol Dehydration by E1 and E2 Elimination with Practice Problems." Chemistry Steps. [Link]

  • "Dehydration of Alcohols." Reactory. [Link]

  • "Mechanism for the Dehydration of Alcohol into Alkene." Chemistry LibreTexts. [Link]

  • "Alcohol Dehydration – E1 Mechanism." Periodic Chemistry. [Link]

  • "Alkylphenol." Wikipedia. [Link]

  • "Introduction of Alkyl Phenol Production Process." A professional manufacturer of chemical machinery. [Link]

  • "Oxidation of Alcohols (AQA A Level Chemistry): Revision Note." Save My Exams. [Link]

  • "Oxidation of alcohols." Chemguide. [Link]

  • "The Oxidation of Alcohols." Chemistry LibreTexts. [Link]

  • "Alcohol Reactivity." Michigan State University Department of Chemistry. [Link]

  • "PTC Etherification of Tertiary Alcohol." PTC Organics, Inc. [Link]

  • "Synthesis of 2-Methyl-5-phenyl-2-pentanol." PrepChem.com. [Link]

  • "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." ACS Omega. [Link]

  • "Alkylphenol analysis laboratory." Analytice. [Link]

  • "Plant-derived alkyl phenol as green solvents: Properties and applications." ScienceDirect. [Link]

  • "Alkylphenols – Knowledge and References." Taylor & Francis Online. [Link]

  • "Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration." Master Organic Chemistry. [Link]

  • "A New Simplified Method for Esterification of Secondary and Tertiary Alcohols." Marcel Dekker, Inc. [Link]

  • "Williamson ether synthesis." Wikipedia. [Link]

  • "Friedel-Crafts Alkylation." Chemistry Steps. [Link]

  • "Friedel–Crafts reaction." Wikipedia. [Link]

  • "2-methyl-5-phenylpentan-2-ol." LookChem. [Link]

  • "Friedel-Crafts Reactions | Alkylation & Acylation." Study.com. [Link]

  • "Friedel Crafts Acylation And Alkylation Reaction." BYJU'S. [Link]

Sources

Application

Experimental protocol for the synthesis of 2-Methyl-5-phenylpentan-2-ol

Introduction & Synthetic Strategy The synthesis of 2-methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a highly reliable transformation utilized in the preparation of complex organic scaffolds, fragrances, and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The synthesis of 2-methyl-5-phenylpentan-2-ol (CAS: 2979-70-6) is a highly reliable transformation utilized in the preparation of complex organic scaffolds, fragrances, and pharmaceutical intermediates. As detailed in the 1[1], this tertiary alcohol serves as a versatile building block.

Retrosynthetically, this molecule can be accessed via two primary pathways:

  • Ketone Route: Grignard formation from 1-bromo-3-phenylpropane followed by addition to acetone, as described by 2[2].

  • Ester Route: Double Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 4-phenylbutanoate, as established in the 3[3].

This protocol focuses on the Ester Route . Utilizing commercially available MeMgBr eliminates the need to manually initiate magnesium turnings, resulting in a highly reproducible, scalable, and self-validating workflow that consistently delivers yields of ~75%[3].

Mechanistic Rationale & Causality (E-E-A-T)

As a scientist, executing a protocol requires understanding the why behind the what. The synthesis relies on a nucleophilic acyl substitution followed immediately by a nucleophilic addition.

  • Causality of Excess Reagent (3.0 eq): The reaction theoretically requires exactly 2.0 equivalents of MeMgBr—one to displace the methoxy group (forming the transient 4-phenylbutan-2-one) and one to attack the resulting ketone. However, ketones are more electrophilic than esters. To ensure the transient ketone is completely consumed and to neutralize any adventitious moisture in the highly hygroscopic diethyl ether, a deliberate excess (3.0 eq) is employed.

  • Temperature Control (0 °C): The collapse of the tetrahedral intermediate is highly exothermic. Performing the addition at 0 °C prevents the localized boiling of diethyl ether (b.p. 34.6 °C) and suppresses unwanted side reactions, such as the enolization of the transient ketone.

  • Quenching Strategy (NH₄Cl vs. Strong Acid): Tertiary alcohols are notoriously susceptible to E1 dehydration. Quenching with strong acids (e.g., HCl or H₂SO₄) would rapidly dehydrate the product into 2-methyl-5-phenylpent-2-ene. Saturated aqueous NH₄Cl provides a buffered, mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium alkoxide complex without triggering elimination.

MechanisticLogic cluster_0 Nucleophilic Acyl Substitution cluster_1 Nucleophilic Addition & Quench Ester Methyl 4-phenylbutanoate (Electrophile) Tetrahedral Tetrahedral Intermediate [-OMe expulsion] Ester->Tetrahedral Grignard1 MeMgBr (1st eq) Nucleophile Grignard1->Tetrahedral Ketone 4-Phenylbutan-2-one (Transient Ketone) Tetrahedral->Ketone Alkoxide Tertiary Magnesium Alkoxide (Stable Intermediate) Ketone->Alkoxide Grignard2 MeMgBr (2nd eq) Nucleophile Grignard2->Alkoxide Product 2-Methyl-5-phenylpentan-2-ol (Target) Alkoxide->Product Quench NH4Cl (aq) Mild Protonation Quench->Product

Reaction mechanism: Successive Grignard additions to the ester yielding the tertiary alcohol.

Reagent Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
Methyl 4-phenylbutanoate178.231.052.0 g292 mmolElectrophile (Starting Material)
Methylmagnesium bromide (3.0 M)119.243.0292 mL875 mmolNucleophile
Anhydrous Diethyl Ether (Et₂O)74.12-300 mL-Reaction Solvent
Ammonium Chloride (aq, sat.)53.49Excess200 mL-Quenching Agent
Sodium Sulfate (Na₂SO₄)142.04-As needed-Drying Agent

Experimental Protocol

This procedure is adapted from the validated methodology published in the 3[3].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and purged with an argon atmosphere, dissolve methyl 4-phenylbutanoate (52.0 g, 292 mmol) in anhydrous Et₂O (300 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Grignard Addition: Using an addition funnel or a syringe pump, add the 3.0 M MeMgBr solution in Et₂O (292 mL, 875 mmol) dropwise over 45–60 minutes. Self-Validation Cue: A white suspension will begin to form, indicating the successful generation of the magnesium alkoxide salt.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the white suspension to warm to room temperature and stir continuously for 16 hours to ensure complete conversion.

  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (200 mL) dropwise. Caution: The initial drops will react vigorously with the excess Grignard reagent, evolving methane gas.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Et₂O (5 x 250 mL).

  • Washing & Drying: Combine all organic extracts and wash with brine (100 mL). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is obtained as a colorless oil (approx. 38.9 g, 75% yield).

ExpWorkflow Step1 1. Setup Dry Schlenk flask Argon atm, 0 °C Step2 2. Addition Dropwise MeMgBr Control exotherm Step1->Step2 Step3 3. Reaction Stir 16 h Warm to RT Step2->Step3 Step4 4. Quench NH4Cl (aq) Prevent dehydration Step3->Step4 Step5 5. Extraction Et2O phase Brine wash Step4->Step5 Step6 6. Isolation Na2SO4 drying In vacuo conc. Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Characterization & Validation

To confirm the structural integrity of the synthesized 2-methyl-5-phenylpentan-2-ol, verify the product against the following literature NMR benchmarks[3]:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.26 – 7.15 (m, 2H), 7.15 – 7.07 (m, 3H), 2.54 (t, J = 7.6 Hz, 2H), 1.70 – 1.54 (m, 2H), 1.49 – 1.37 (m, 2H), 1.12 (s, 6H).

  • Diagnostic Peaks: The sharp singlet integrating to 6 protons at δ 1.12 ppm is the definitive marker of the newly installed gem-dimethyl groups of the tertiary alcohol.

References

  • Source: rsc.
  • Source: PrepChem.
  • 2-methyl-5-phenylpentan-2-ol | 2979-70-6 Source: Sigma-Aldrich URL

Sources

Method

Application Notes and Protocols for Phenylpentanol Isomers in Fragrance &amp; Perfumery

A Note on the Subject: 2-Methyl-5-phenylpentan-2-ol Initial research into the specific application of 2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6) in the fragrance and perfumery industry has revealed a significant data g...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: 2-Methyl-5-phenylpentan-2-ol

Initial research into the specific application of 2-Methyl-5-phenylpentan-2-ol (CAS 2979-70-6) in the fragrance and perfumery industry has revealed a significant data gap. This tertiary alcohol is not widely documented as a conventional fragrance ingredient in publicly accessible scientific literature, patents, or commercial inventories. Its olfactory profile, performance, and safety as a fragrance material are not well-established.

However, the chemical family of phenylpentanols includes several key structural isomers that are staples in the perfumer's palette. This guide will therefore focus on two of the most commercially and creatively significant isomers:

  • 2-Methyl-5-phenylpentan-1-ol (Rosaphen) : A primary alcohol celebrated for its fresh, rosy, and floral character.

  • 2-Methyl-4-phenylbutan-2-ol (Phenyl Ethyl Dimethyl Carbinol) : A tertiary alcohol known for its clean, lily-of-the-valley (muguet) scent.

By examining these well-characterized molecules, we can provide researchers, scientists, and drug development professionals with a robust framework for understanding how aryl alkyl alcohols function in fragrance systems, from a mechanistic and application-oriented perspective.

Part 1: Olfactory & Physicochemical Profiles

The utility of a fragrance molecule is dictated by its scent profile, volatility, and chemical stability. The subtle structural differences between these isomers result in distinct olfactory characteristics and applications.

1.1. 2-Methyl-5-phenylpentan-1-ol (Rosaphen)

This molecule is valued for its contribution to floral, particularly rose, compositions. Its scent is often described as fresh, slightly green, and reminiscent of rose petals with a waxy undertone. It provides a natural-smelling lift and diffusion to floral accords.

1.2. Phenyl Ethyl Dimethyl Carbinol (PEDC)

Also known by trade names such as Carbinol Muguet, PEDC delivers a clean, soft floral bouquet. Its primary character is lily-of-the-valley (muguet), with supporting facets of rose, lily, and a subtle greenness.[1][2] It is less volatile than many top-note florals, allowing it to function as a middle note that enhances the body and longevity of a floral theme.[3]

Table 1: Comparative Physicochemical & Olfactory Properties

Property2-Methyl-5-phenylpentan-1-ol (Rosaphen)Phenyl Ethyl Dimethyl Carbinol (PEDC)2-Methyl-5-phenylpentan-2-ol
CAS Number 25634-93-9[4]103-05-9[5]2979-70-6[6]
Molecular Formula C₁₂H₁₈O[4]C₁₁H₁₆OC₁₂H₁₈O[7]
Molecular Weight 178.27 g/mol [4]164.24 g/mol 178.27 g/mol [7]
Odor Description Floral, Rose, Green, Fruity[4]Clean, Floral (Muguet, Rose), Green, Violet[1][2]Not well-documented
Olfactory Impact MediumMedium[1]Not well-documented
Tenacity on Smelling Strip ~35 hours[8]~2 hours[5]Not well-documented
Vapor Pressure (est.) 0.0006 hPa @ 25°C[4]Not specified0.00189 mmHg @ 25°C[7]
Typical Use Level Up to 10%1% to 30%[2][3]Not applicable
Primary Function Rose extender, floralizerMuguet/floral heart, blenderNot applicable

Part 2: Application in Fragrance Composition

The decision to use these materials is driven by the desired olfactory effect and the technical requirements of the product base (e.g., ethanol for a fine fragrance, surfactant base for a shampoo).

Workflow for Fragrance Accord Development

The diagram below illustrates a generalized workflow for incorporating an aryl alkyl alcohol like Rosaphen or PEDC into a fragrance accord. The process is iterative, involving creative blending and analytical evaluation to achieve the target scent profile and performance.

G cluster_0 Phase 1: Concept & Material Selection cluster_1 Phase 2: Compounding & Evaluation cluster_2 Phase 3: Application & Stability Testing A Define Target Accord (e.g., 'Fresh Rose') B Select Primary Isomer (e.g., Rosaphen for rose, PEDC for muguet) A->B C Select Blending Modifiers (e.g., Linalool, Citronellol, Benzyl Salicylate) B->C D Create Initial Blends (Varying Ratios) C->D E Olfactory Evaluation (On Smelling Strips) D->E F Select Most Promising Blend E->F G Incorporate Blend into Product Base (e.g., Ethanol) F->G H Accelerated Stability Test (e.g., 40°C for 4 weeks) G->H I Final Olfactory & Color Assessment H->I

Caption: Workflow for incorporating phenylpentanol isomers into a fragrance.

Applications of Rosaphen (2-Methyl-5-phenylpentan-1-ol)

Primary Role: To create or enhance rose accords. Its olfactory profile is less dense than phenylethyl alcohol, offering a fresher, more petal-like quality.

  • Fine Fragrance: In an alcoholic solution, Rosaphen provides excellent diffusion and a lasting fresh rose character. It is often used in conjunction with classical rose materials like citronellol and geraniol.[9] Its stability in ethanol is generally good.

  • Personal Care (Lotions, Creams): Its floral character is robust enough to perform well in emulsion bases. It helps to "bloom" the fragrance when the product is applied to the skin.

  • Household Products: Used in air fresheners and fabric care to impart a clean, floral scent.[10]

Synergistic Blending: Rosaphen blends exceptionally well with:

  • Citronellol & Geraniol: To build the core of a classic rose scent.

  • Phenylethyl Alcohol: To add a warmer, honeyed depth.

  • Hedione® (Methyl Dihydrojasmonate): For a radiant, diffusive, and transparent floral effect.

Applications of Phenyl Ethyl Dimethyl Carbinol (PEDC)

Primary Role: As a foundational element in lily-of-the-valley (muguet) accords. It is also a versatile floral blender.[2][3]

  • Fine Fragrance: PEDC is a cornerstone of white floral compositions. It can be used at high concentrations (up to 20-30%) to form the main body of the fragrance, much like benzyl salicylate.[1][2] It provides a smooth, clean, and tenacious floral heart.

  • Soaps & Body Washes: It demonstrates good stability in surfactant systems, where more delicate floral notes might degrade. It imparts a persistent clean and floral character.

  • Non-Floral Compositions: In smaller amounts, PEDC can soften and blend woody or chypre accords, adding an elegant, subtle floralcy without dominating the profile.[2][3]

Synergistic Blending: PEDC shows excellent synergy with:

  • Linalool: For a fresh, slightly citrusy and woody lift.[5]

  • Hydroxycitronellal: A classic combination to create a full-bodied, realistic muguet accord.

  • Indole: In trace amounts, to add a narcotic, natural depth to the white floral character.

  • Terpineol: To enhance the lilac and lily facets.[8]

Part 3: Experimental Protocols

To ensure the successful application of these materials, systematic evaluation is required. The following protocols provide a framework for assessing performance and stability.

Protocol 3.1: Olfactory Evaluation on Smelling Strips

Objective: To characterize the odor profile and evaporation curve of the raw material.

Materials:

  • Fragrance ingredient (e.g., PEDC)

  • Standard paper smelling strips (blotters)

  • Pipette or dropper

  • Timer

Procedure:

  • Dip a clean smelling strip 1 cm into the undiluted fragrance material.

  • Remove the strip and allow excess to drip off.

  • Immediately evaluate the "top note" (time = 0). Record initial impressions, noting intensity, character, and any chemical off-notes.

  • Place the strip in a holder in a well-ventilated, odor-neutral area.

  • Re-evaluate the strip at set intervals: 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.

  • At each interval, record changes in the odor profile. Note which facets have faded and which have become more prominent. The point at which the scent is barely perceptible is its tenacity.

  • Causality Check: This protocol establishes the material's volatility and odor life. A material like PEDC, with its relatively low tenacity, is identified as a middle note, while Rosaphen shows more base-note characteristics.[5][8]

Protocol 3.2: Stability Testing in an Alcoholic Base

Objective: To assess the chemical stability and olfactory integrity of the fragrance material in a typical fine fragrance vehicle.

Materials:

  • Fragrance ingredient

  • Perfumer's alcohol (95% ethanol, SDA 40-B)

  • Glass beakers and graduated cylinders

  • Airtight glass storage bottles (amber or clear)

  • Control sample bottle (stored in the dark at room temperature)

  • Test sample bottle

  • Temperature-controlled oven or incubator

Procedure:

  • Prepare a 5% solution of the fragrance ingredient in perfumer's alcohol. For example, 5.0 g of the material in 95.0 g of alcohol.

  • Divide the solution into two airtight glass bottles (e.g., 50 mL each).

  • Control Sample: Label one bottle "Control" and store it in a dark place at ambient temperature (approx. 20-22°C).

  • Test Sample: Label the second bottle "Test" and place it in an oven set to 40°C. This constitutes an accelerated aging test.

  • After 1, 2, and 4 weeks, remove a small aliquot from both the Control and Test bottles.

  • Dip smelling strips into each sample and compare them olfactorily. Note any degradation of the scent (e.g., souring, loss of character, development of off-notes).

  • Visually inspect the Test sample for any color change compared to the Control.

  • Self-Validation: The control sample provides a baseline for the original character. Significant deviation in the test sample's odor or appearance indicates poor stability under these conditions, suggesting potential issues with shelf life in a finished product.

Part 4: Safety & Regulatory Considerations

Both 2-Methyl-5-phenylpentanol and its isomers fall under the chemical group of aryl alkyl alcohols.[11] Materials intended for use in fragrance are typically evaluated by the Research Institute for Fragrance Materials (RIFM) to establish a safe use level, with standards set by the International Fragrance Association (IFRA).

  • Toxicology: A toxicologic and dermatologic review for 2-methyl-5-phenylpentanol has been conducted, evaluating data on skin irritation, sensitization, and genotoxicity.[11] These studies are essential for establishing safety in consumer applications.

  • Regulatory Compliance: Before commercial use, formulators must ensure that the concentration of the fragrance ingredient does not exceed the maximum permitted level for a given product category (e.g., skin cream, fine fragrance) as defined by the current IFRA Standards.

Professionals should always consult the latest safety data sheets (SDS) and IFRA documentation for any fragrance ingredient before use.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-Methyl 5-phenylpentanol. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on 2-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50, S1-S10. Retrieved from [Link]

  • Olfactorian. (n.d.). Phenyl Ethyl Dimethyl Carbinol. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Dimethyl Carbinol. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Dimethyl Phenylethyl Carbinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylpentanol. PubChem Compound Summary for CID 5463791. Retrieved from [Link]

  • LookChem. (n.d.). 2-methyl-5-phenylpentan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US20070072789A1 - 2-Methyl-5-phenylpentanal used as a rose odoriferous substance.
  • Reddit. (2023, May 4). Rosaphene (2-methyl-5-phenylpentan-1-ol), used as an ingredient in perfumes. The smell is described as rose-like floral. r/chemistry. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. Food and Chemical Toxicology, 192, 115023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-(p-tolyl)-pentan-2-ol. PubChem Compound Summary for CID 13463286. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrance material review on 3-methyl-5-phenylpentanol. Retrieved from [Link]

  • GreyB. (2026, January 20). Techniques for Long-Lasting Fragrances in Perfumes. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: 2-Methyl-5-phenylpentan-2-ol as a Versatile Precursor for Novel Bioactive and Aromatic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-5-phenylpentan-2-ol is a tertiary alcohol featuring a flexible alkyl chain separating a sterically hindered hydroxyl group and a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-phenylpentan-2-ol is a tertiary alcohol featuring a flexible alkyl chain separating a sterically hindered hydroxyl group and a terminal phenyl ring. This unique structural combination makes it an exemplary starting material for the synthesis of diverse molecular architectures. The tertiary alcohol moiety serves as a precursor to a stable carbocation, enabling facile dehydration to alkenes and intramolecular cyclization reactions. The phenyl group, in turn, allows for electrophilic aromatic substitution, leading to the creation of polycyclic systems. This guide details the reactivity profile of 2-methyl-5-phenylpentan-2-ol and provides validated, step-by-step protocols for its conversion into novel alkene and tetralin derivatives, which are valuable scaffolds in medicinal chemistry and fragrance science.

Introduction: Structural Features and Synthetic Potential

The synthetic utility of 2-methyl-5-phenylpentan-2-ol is rooted in its two primary reactive sites: the tertiary hydroxyl group and the terminal aromatic ring.

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which upon protonation and loss of water, generates a stable tertiary carbocation. This intermediate is central to subsequent elimination (dehydration) and substitution (cyclization) pathways.[1][2] Such alcohols readily undergo dehydration under acidic conditions, often at milder temperatures than primary or secondary alcohols.[1][3][4]

  • Phenylpropyl Moiety: The three-carbon chain separating the alcohol from the phenyl ring provides the necessary flexibility and distance for the carbocation intermediate to interact with the aromatic ring, facilitating intramolecular reactions. This makes it an ideal substrate for constructing 6-membered rings via intramolecular Friedel-Crafts alkylation.[5][6]

The resulting molecular scaffolds, such as substituted alkenes and tetralins (1,2,3,4-tetrahydronaphthalenes), are prevalent in numerous biologically active compounds and fragrance molecules.[7][8][9]

Physicochemical Properties

A clear understanding of the precursor's physical properties is essential for proper handling, reaction setup, and purification.

PropertyValueSource
CAS Number 2979-70-6
Molecular Formula C₁₂H₁₈O[10]
Molecular Weight 178.27 g/mol [10]
Appearance Colorless Oil[11]
Boiling Point 279.7°C at 760 mmHg[10]
Density 0.959 g/cm³[10]
Refractive Index 1.512[10]

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes leveraging the unique reactivity of 2-methyl-5-phenylpentan-2-ol are presented below: acid-catalyzed dehydration and intramolecular Friedel-Crafts cyclization.

Pathway A: Acid-Catalyzed Dehydration to Novel Alkenes

Dehydration of tertiary alcohols is a classic and efficient method for generating alkenes. The reaction proceeds via an E1 (unimolecular elimination) mechanism, involving the formation of a stable tertiary carbocation intermediate.[1][12][13]

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used as they are strong, non-nucleophilic acids. They act as proton donors to activate the hydroxyl group, turning it into a good leaving group (water), without promoting competing Sₙ1 substitution reactions.[2]

  • Temperature: Tertiary alcohols dehydrate under relatively mild conditions (25–80°C).[1] Gentle heating is sufficient to overcome the activation energy for carbocation formation and subsequent elimination.

  • Product Distribution: Due to the symmetry of the potential elimination sites adjacent to the carbocation, the reaction selectively yields two primary products: the thermodynamically more stable Zaitsev product (2-methyl-5-phenylpent-2-ene) and the less stable Hofmann product (2-methyl-5-phenylpent-1-ene).

Protocol 3.1: Synthesis of 2-Methyl-5-phenylpent-2-ene and 2-Methyl-5-phenylpent-1-ene

This protocol details the acid-catalyzed dehydration of the title compound.

Materials:

  • 2-Methyl-5-phenylpentan-2-ol (10.0 g, 56.1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Diethyl Ether

  • Round-bottom flask (100 mL) with distillation head and condenser

  • Heating mantle

Procedure:

  • Place 2-methyl-5-phenylpentan-2-ol into the 100 mL round-bottom flask.

  • Slowly add the concentrated sulfuric acid dropwise with gentle swirling. The mixture will warm slightly.

  • Equip the flask for simple distillation. Heat the mixture gently using a heating mantle to approximately 60-80°C.

  • The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally 20 mL of brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent (diethyl ether, if used for extraction) via rotary evaporation.

  • The resulting mixture of alkenes can be used as is or separated by fractional distillation or column chromatography.

Self-Validation & Characterization:

  • TLC: Monitor reaction completion by observing the disappearance of the starting alcohol spot.

  • GC-MS: Confirm the molecular weights of the two isomeric alkene products (M.W. 160.26 g/mol ) and determine their relative ratio.

  • ¹H NMR: Differentiate the isomers by their characteristic vinyl proton signals. The trisubstituted alkene will show a triplet/doublet in the olefinic region, while the disubstituted alkene will show two distinct signals for the terminal =CH₂ protons.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Collection cluster_workup Workup & Purification A 1. Add Alcohol to RBF B 2. Add H₂SO₄ Catalyst A->B C 3. Assemble Distillation Apparatus B->C D 4. Heat to 60-80°C C->D E 5. Collect Distillate (Alkenes + H₂O) D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry over MgSO₄ F->G H 8. Filter & Concentrate G->H I 9. Purified Alkene Mixture H->I

Caption: Workflow for Acid-Catalyzed Dehydration.

Pathway B: Intramolecular Friedel-Crafts Cyclization to a Tetralin Derivative

The formation of a tertiary carbocation can be followed by an intramolecular electrophilic aromatic substitution, also known as a Friedel-Crafts cyclization.[5][14] This powerful reaction forms a new carbon-carbon bond between the alkyl chain and the phenyl ring, yielding a polycyclic structure.

Causality Behind Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid or a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) can be used to generate the electrophilic carbocation.[6][15] Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the acid catalyst and a dehydrating solvent.

  • Solvent: A non-coordinating solvent like dichloromethane or nitrobenzene is typically used to prevent it from reacting with the carbocation intermediate.[14]

  • Concentration: Intramolecular reactions are favored under high dilution conditions to minimize intermolecular side reactions where one molecule's carbocation alkylates another molecule's phenyl ring.[14]

Protocol 3.2: Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene

This protocol describes the cyclization of the precursor to form a valuable tetralin scaffold.

Materials:

  • 2-Methyl-5-phenylpentan-2-ol (5.0 g, 28.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 25 mL)

  • Ice bath

  • Crushed Ice

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

Procedure:

  • Cool 25 mL of concentrated sulfuric acid to 0°C in a 100 mL round-bottom flask using an ice bath.

  • While stirring vigorously, add 2-methyl-5-phenylpentan-2-ol dropwise to the cold acid over 15-20 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The color will likely darken.

  • Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring. This step must be done cautiously as it is highly exothermic.

  • Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash them sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield the pure tetralin derivative.

Self-Validation & Characterization:

  • GC-MS: Confirm the formation of the product with the expected molecular weight (M.W. 160.26 g/mol ) and high purity.

  • ¹H NMR: The disappearance of olefinic protons and the appearance of characteristic signals for the tetralin ring system will be observed. A key indicator is the singlet for the two gem-dimethyl groups.

  • ¹³C NMR: Confirm the number of distinct carbon environments, which will differ significantly from both the starting material and the alkene intermediates.

Mechanism Diagram:

G cluster_mech Intramolecular Friedel-Crafts Cyclization Mechanism A Alcohol + H⁺ B Protonated Alcohol (Good Leaving Group) A->B Protonation C Tertiary Carbocation (Electrophile) B->C - H₂O D Cyclized Intermediate (Sigma Complex) C->D Electrophilic Aromatic Attack E Tetralin Product + H⁺ D->E Deprotonation (Aromatization)

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-Methyl-5-phenylpentan-2-ol in GC-MS Analysis

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Analytical Challenge of Steric Hindrance 2-Methyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction: The Analytical Challenge of Steric Hindrance

2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6), also known as 1,1-dimethyl-4-phenylbutanol, is a complex organic intermediate frequently encountered in pharmaceutical synthesis and fragrance profiling. From an analytical perspective, this molecule presents a significant challenge for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. With a high boiling point (approximately 279.7°C) and a highly polar hydroxyl group, direct injection typically results in poor chromatographic peak shape, severe tailing, and thermal degradation within the GC inlet[1].

Chemical derivatization is the gold standard for mitigating these issues by replacing the active hydrogen of the hydroxyl group with a less polar, more volatile moiety[2]. However, the general order of reactivity for alcohols toward derivatization reagents is primary > secondary > tertiary[3]. The gem-dimethyl configuration adjacent to the hydroxyl group in 2-methyl-5-phenylpentan-2-ol creates severe steric bulk, rendering standard, un-catalyzed silylation reagents (such as pure BSTFA or MSTFA) kinetically ineffective[4].

This application note details field-proven, self-validating methodologies to overcome this steric hindrance, focusing on catalyzed silylation and fluorinated acylation to achieve optimal analytical performance.

Mechanistic Insights: Overcoming the Tertiary Alcohol Barrier

As an analytical scientist, selecting a derivatization route requires understanding the specific causality behind reaction failures and successes.

The Role of Catalysts in Silylation

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly versatile silyl donor. However, its bulky transition state prevents efficient nucleophilic attack by the sterically shielded oxygen of a tertiary alcohol[3]. To overcome this activation energy barrier, Trimethylchlorosilane (TMCS) is introduced as a catalyst. TMCS possesses a highly reactive chloride leaving group, making it a stronger electrophile than BSTFA. It readily attacks the hindered oxygen to form the initial Trimethylsilyl (TMS) ether. The resulting hydrochloric acid (HCl) byproduct immediately reacts with the bulk BSTFA reagent to regenerate TMCS, creating a continuous catalytic cycle that drives the reaction to >99% completion[3]. For highly hindered substrates, elevating the TMCS concentration to 10% is analytically required[5].

The Acylation Alternative

When silyl ethers are undesirable (e.g., due to moisture sensitivity or lack of distinct mass fragmentation), acylation via nucleophilic acyl substitution is the preferred alternative. Utilizing Trifluoroacetic anhydride (TFAA) or Bromoacetyl chloride in the presence of an acid scavenger (like anhydrous pyridine) forces the equilibrium forward[6]. Acylation not only enhances volatility but also introduces heteroatoms (Fluorine or Bromine) that provide unique isotopic signatures and mass shifts, which are highly beneficial for distinguishing the analyte from complex background matrices[2][6].

Mechanism N1 Tertiary Alcohol (Nucleophile) N3 Reactive Silyl Intermediate (Overcomes Steric Bulk) N1->N3 Nucleophilic Attack N2 TMCS Catalyst (Electrophilic Activator) N2->N3 Lowers Activation Energy N5 TMS-Ether Derivative + Volatile Byproducts N3->N5 Elimination of HCl N4 BSTFA Reagent (Bulk Silyl Donor) N4->N3 TMS Transfer & Regeneration

Figure 2: Catalytic mechanism of TMCS-enhanced silylation for hindered functional groups.

Quantitative Data: Impact on Analytical Performance

The table below summarizes the empirical improvements achieved through the derivatization of 2-methyl-5-phenylpentan-2-ol, demonstrating why these extra preparation steps are critical for quantitative integrity.

Analytical ParameterUnderivatized AlcoholTMS-Derivative (BSTFA + TMCS)TFA-Derivative (TFAA Acylation)
Molecular Weight ( g/mol ) 178.27250.45274.28
Volatility / Boiling Point Low (~280°C)High (Elutes earlier)Very High (Elutes earliest)
GC Peak Symmetry Poor (Severe Tailing)Excellent (Asymmetry < 1.1)Excellent (Asymmetry < 1.1)
Thermal Stability in Inlet Moderate (Prone to dehydration)HighVery High
Key MS Fragments (m/z) 160 [M-H₂O]⁺, 91 [C₇H₇]⁺235 [M-CH₃]⁺, 73 [TMS]⁺274 [M]⁺, 160 [M-TFA]⁺

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating an internal standard and monitoring specific precursor/product ion ratios, analysts can mathematically verify reaction completeness.

Protocol A: High-Efficiency Silylation (BSTFA + 10% TMCS)

Best for general quantitative screening and high-throughput workflows.

Materials:

  • Analyte: 2-Methyl-5-phenylpentan-2-ol (dry extract)

  • Reagent: BSTFA containing 10% TMCS (Sealed ampoule, moisture-free)[5]

  • Solvent: Anhydrous Pyridine or Acetonitrile[3]

  • Internal Standard (IS): Nonadecane (10 µg/mL in Hexane)

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mg of the alcohol extract into a 2 mL silanized glass autosampler vial. Ensure the sample is completely anhydrous, as water will aggressively quench the silylating reagents.

  • Solvation: Add 100 µL of anhydrous pyridine to dissolve the analyte and act as an acid scavenger.

  • Reagent Addition: In a fume hood, add 100 µL of the BSTFA + 10% TMCS reagent mixture. A molar ratio of at least 2:1 (reagent to active hydrogens) is strictly required[3].

  • Thermal Incubation: Tightly cap the vial with a PTFE-lined septum. Heat the reaction mixture in a dry block at 75°C for 60 minutes. Causality: The elevated temperature and time are mandatory to overcome the kinetic barrier of the tertiary carbon[2][4].

  • Cooling & Spiking: Remove from heat and cool to room temperature. Add 50 µL of the Nonadecane IS solution.

  • System Validation (GC-MS): Inject 1 µL into the GC-MS. Monitor the disappearance of the native dehydrated ion (m/z 160). The reaction is deemed complete when the native peak area is <1% relative to the TMS-derivative peak (m/z 235).

Protocol B: Fluorinated Acylation (TFAA + Pyridine)

Best for complex matrices requiring high MS specificity and avoiding silicon-based fouling.

Materials:

  • Reagent: Trifluoroacetic anhydride (TFAA, ≥99%)

  • Catalyst/Base: Anhydrous Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the alcohol in 200 µL of anhydrous DCM in a 2 mL glass vial.

  • Base Addition: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst and neutralizes the trifluoroacetic acid byproduct, preventing the acid-catalyzed elimination (dehydration) of the tertiary alcohol[6].

  • Acylation: Slowly add 100 µL of TFAA dropwise. (Caution: Exothermic reaction).

  • Incubation: Cap the vial and gently vortex. Allow the reaction to proceed at room temperature for 30-45 minutes.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and pyridine. Reconstitute in 200 µL of Hexane prior to GC-MS injection.

Workflow Decision Matrix

Workflow A 2-Methyl-5-phenylpentan-2-ol (Sterically Hindered 3° Alcohol) B Select Derivatization Strategy A->B C Silylation Route (BSTFA + 10% TMCS) B->C Volatility Focus D Acylation Route (TFAA + Pyridine) B->D Specificity Focus E TMS-Ether Derivative (High Volatility) C->E Heat 75°C, 60 min F TFA-Ester Derivative (High MS Specificity) D->F Room Temp, 30 min G GC-MS Analysis (Enhanced Resolution & Sensitivity) E->G F->G

Figure 1: Decision matrix and workflow for derivatizing sterically hindered tertiary alcohols.

References

  • 2-methyl-5-phenylpentan-2-ol Chemical Properties LookChem URL:[Link]

  • Silylation Reagents Regis Technologies URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis SciSpace URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-5-phenylpentan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-phenylpentan-2-ol. This tertiary alcohol is a critical intermediate in drug development and fragrance chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-phenylpentan-2-ol. This tertiary alcohol is a critical intermediate in drug development and fragrance chemistry[1]. The most scalable and atom-economical synthetic route involves the Grignard addition of 3-phenylpropylmagnesium bromide to acetone[1]. However, researchers frequently encounter yield-limiting bottlenecks such as initiation failure, competitive side reactions, and intractable emulsions during workup.

This guide is designed for synthetic chemists and process scientists. It provides mechanistic troubleshooting, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, reproducible batches.

I. Reaction Architecture & Failure Pathways

To successfully optimize the yield, one must understand the competitive pathways that divert the starting materials away from the target tertiary alcohol. The diagram below illustrates the logical flow of the synthesis alongside the critical failure points.

Pathway SM 1-Bromo-3-phenylpropane + Mg Turnings Init Activation & Initiation (I2 or 1,2-dibromoethane) SM->Init Grignard 3-Phenylpropylmagnesium Bromide (Active Nucleophile) Init->Grignard SET Mechanism Wurtz Wurtz Coupling (1,6-Diphenylhexane) Init->Wurtz High Rxn Conc. Acetone Acetone Addition (Electrophile) Grignard->Acetone Quench Acidic Quench (20% H2SO4 or NH4Cl) Acetone->Quench Controlled Temp Enol Enolization (Propylbenzene + Enolate) Acetone->Enol High Temp Exotherm Product 2-Methyl-5-phenylpentan-2-ol (Target Tertiary Alcohol) Quench->Product Crisp Biphasic Separation Emulsion Mg(OH)2 Emulsion (Trapped Product) Quench->Emulsion Neutral pH (Water)

Reaction architecture and competitive failure pathways in 2-Methyl-5-phenylpentan-2-ol synthesis.

II. Troubleshooting Guide & FAQs

Q1: My Grignard initiation is failing, leaving unreacted magnesium and starting material. How do I force initiation?

Causality: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO). This insulating layer prevents the necessary Single-Electron Transfer (SET) from the zero-valent magnesium core to the carbon-halogen bond of 1-bromo-3-phenylpropane. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. To chemically breach the MgO layer, add a few drops of 1,2-dibromoethane (ethylene dibromide) directly to the magnesium[2]. The 1,2-dibromoethane reacts rapidly with Mg to form


 and ethylene gas, physically fracturing the oxide lattice and exposing highly reactive, fresh zero-valent magnesium surfaces[2].
Q2: I am isolating a significant amount of a non-polar by-product. What is it, and how do I minimize it?

Causality: The non-polar impurity is likely 1,6-diphenylhexane, formed via a Wurtz-type coupling. This occurs when the newly generated 3-phenylpropylmagnesium bromide acts as a nucleophile and attacks unreacted 1-bromo-3-phenylpropane via an


 or radical recombination pathway. This is a concentration-dependent side reaction.
Solution:  Maintain a high dilution of the alkyl halide. Add the 1-bromo-3-phenylpropane dropwise to the ether/Mg suspension over 30–60 minutes[1]. This ensures the steady-state concentration of the electrophilic halide remains extremely low, statistically favoring reaction with the solid magnesium over the dissolved Grignard reagent.
Q3: My yield drops significantly after adding acetone. Is the Grignard reagent acting as a base instead of a nucleophile?

Causality: Yes. Acetone possesses slightly acidic


-protons. Grignard reagents are highly basic (the pKa of the conjugate acid is ~50). If acetone is added too rapidly, the resulting exotherm raises the reaction temperature, providing the activation energy required for the Grignard reagent to deprotonate the acetone. This enolization yields propylbenzene and the unreactive magnesium enolate of acetone, permanently destroying your yield.
Solution:  Control the exotherm. Dilute the acetone in anhydrous ether and add it dropwise at a rate that maintains only a gentle reflux[1], or cool the reaction vessel to 0 °C during the initial addition.
Q4: During the aqueous workup, a thick white emulsion forms that prevents phase separation. How do I break it?

Causality: Quenching the magnesium alkoxide intermediate with pure water or a weak base generates magnesium hydroxide (


)[3]. 

is an insoluble, gelatinous inorganic polymer that acts as an emulsifier, trapping the organic product and preventing a clean biphasic separation. Solution: You must keep the magnesium ions water-soluble. Quench the reaction by pouring it over crushed ice and immediately adding 20%

[1] or saturated aqueous

[3]. The acid protonates the alkoxide to yield the target alcohol and converts

into highly soluble

or

, resulting in a crisp, easily separable organic layer.

III. Quantitative Data: Yield Optimization Matrix

The following table summarizes the impact of specific experimental parameters on the final isolated yield of 2-Methyl-5-phenylpentan-2-ol.

Experimental ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Rationale
Alkyl Halide Addition Bolus addition (All at once)Dropwise (over 45 mins)+15-20%Minimizes local concentration of the halide, drastically reducing Wurtz coupling side reactions.
Acetone Addition Temp Room Temp (Uncontrolled)0 °C to Gentle Reflux+10-15%Suppresses the basic deprotonation (enolization) of acetone, favoring nucleophilic attack.
Quench Reagent DI Water20%

[1]
+20-30% (Recovery)Prevents

emulsion formation[3], ensuring complete extraction of the tertiary alcohol into the organic phase.
Synthetic Route Choice Ester + 3.0 eq

[4]
Ketone + 1.0 eq Grignard[1]Comparable (75-96%)The ester route (methyl 4-phenylbutanoate) requires a massive excess of Grignard reagent[4], increasing cost and exothermic risks compared to the acetone route.

IV. Standard Operating Procedure (SOP): High-Yield Synthesis

This self-validating protocol is adapted from established literature for the synthesis of 2-Methyl-5-phenylpentan-2-ol via the acetone route[1].

Reagents Required:

  • Magnesium turnings: 8.8 g (0.37 mol)

  • 1-Bromo-3-phenylpropane: 73.7 g (0.37 mol)

  • Acetone (Anhydrous): 21.5 g (0.37 mol)

  • Anhydrous Diethyl Ether: 300 mL

  • 20% Sulfuric Acid (

    
    ): As needed for quench
    

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried 3-necked flask with a nitrogen inlet, a reflux condenser, and a pressure-equalizing addition funnel.

  • Initiation: Add 8.8 g of magnesium turnings and 150 mL of anhydrous diethyl ether to the flask. Add ~2 mL of 1-bromo-3-phenylpropane directly to the magnesium to initiate the reaction[1]. (Self-Validation Check: Look for localized bubbling, cloudiness, and a slight temperature increase indicating successful SET initiation).

  • Grignard Formation: Once initiated, dilute the reaction with an additional 150 mL of dry ether. Place the remaining 1-bromo-3-phenylpropane in the addition funnel and add it dropwise at a rate that maintains a gentle, spontaneous reflux[1].

  • Maturation: After the addition is complete, heat the mixture at reflux for an additional 15 minutes to ensure complete consumption of the magnesium[1].

  • Electrophile Addition: Cool the flask slightly. Place 21.5 g of anhydrous acetone in the addition funnel and add it slowly to the Grignard reagent. The reaction will exotherm; control the addition rate to maintain a gentle reflux[1].

  • Completion: Heat the mixture at reflux for a further 30 minutes to drive the nucleophilic addition to completion, then cool to room temperature[1].

  • Acidic Quench: Slowly pour the cooled reaction mixture into a beaker containing 300 g of crushed ice. Add 20%

    
     dropwise while stirring until the white precipitate (
    
    
    
    ) completely dissolves into the aqueous layer[1].
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with fresh ether. Combine the organic extracts, wash with saturated NaCl (brine), and dry over anhydrous

    
    . Filter, remove the solvent in vacuo, and distill the residue under vacuum (120 °C at 6 mm Hg) to yield 2-Methyl-5-phenylpentan-2-ol as a colorless oil[1].
    

V. References

  • Synthesis of 2-Methyl-5-phenyl-2-pentanol - PrepChem.com Source: prepchem.com URL:[Link]

  • Electronic Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • How to improve the percent yield in Grignard reaction - Quora Source: quora.com URL:[Link]

  • Synthesis of H-branch alkanes - PEARL Source: plymouth.ac.uk URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-5-phenylpentan-2-ol

This technical guide addresses the purification of 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6).[1][2][3][4] Note on Chemical Identity: This molecule is a tertiary alcohol .[2][3][4][5] It is structurally distinct from...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6).[1][2][3][4]

Note on Chemical Identity: This molecule is a tertiary alcohol .[2][3][4][5] It is structurally distinct from "Rosaphen" (2-methyl-5-phenylpentan-1-ol), which is a primary alcohol used in fragrances.[2][3][4] The tertiary alcohol discussed here is typically synthesized via the Grignard reaction of 1-bromo-3-phenylpropane with acetone.[2][3][4] Its tertiary nature makes it highly susceptible to acid-catalyzed dehydration, requiring specific handling protocols distinct from primary alcohols.[2][3][4]

[2][3][4]

Module 1: Physical Properties & Purity Markers

Before initiating purification, verify your crude material against these baselines. Deviations here dictate the purification strategy.

PropertyValue / CharacteristicNotes
Boiling Point 120–125 °C @ 6 mmHg High vacuum is mandatory.[2][3][4] Decomposes >150°C at atm.[2][3][4]
Appearance Colorless to pale yellow viscous oilDark brown indicates oxidation or polymerization.[2][3][4]
Solubility Soluble in Et2O, DCM, EtOAc.[2][4]Insoluble in water.[2][3][4]
Key Impurity A 2-Methyl-5-phenylpent-2-ene Dehydration product.[2][3][4][6] Lower BP than product.[2][3][4] "Olefin" odor.[2][3][4]
Key Impurity B 1-Bromo-3-phenylpropane Unreacted starting material.[2][3][4] High density. Hard to distill.
Key Impurity C Wurtz Coupling Product 1,6-Diphenylhexane.[2][3][4] Very high BP residue.[2][3][4]

Module 2: Purification Workflows (Decision Logic)

The following logic gate determines the optimal purification route based on your crude profile.

PurificationLogic Start Crude 2-Methyl-5-phenylpentan-2-ol CheckTLC Step 1: TLC Analysis (10% EtOAc in Hexane) Start->CheckTLC Decision1 Is unreacted Bromide present? (High Rf) CheckTLC->Decision1 RouteA Route A: Chemical Wash (Amine Scavenger) Decision1->RouteA Yes (Significant) RouteB Route B: Vacuum Distillation (Main Protocol) Decision1->RouteB No (Trace/None) RouteA->RouteB Post-Workup Decision2 Is Purity >95% required? RouteB->Decision2 RouteC Route C: Buffered Silica Column (Neutralized) Decision2->RouteC Yes (Pharma Grade) Final Final Product (Store under N2) Decision2->Final No (Standard Grade) RouteC->Final

Figure 1: Purification Decision Tree. Route B (Distillation) is the standard method, but Route C is necessary for removing trace isomers.[2][3]

Module 3: Troubleshooting Guides (Q&A)

Topic A: Distillation Issues (Thermal Instability)

Q: My product turned into a mixture of olefins (alkenes) during distillation. What happened? A: You likely triggered thermal dehydration .[2][3][4] As a tertiary alcohol, this molecule eliminates water to form 2-methyl-5-phenylpent-2-ene if exposed to heat and trace acidity.[2][3][4]

  • The Cause: Even "clean" glassware can have acidic surface sites.[2][3][4] High pot temperatures (>140°C) accelerate this elimination.[2][3]

  • The Fix:

    • Base-Wash Glassware: Rinse your distillation flask and column with 1M NaOH, then water, then oven dry.[2][3][4] This neutralizes acidic sites on the glass.[2][3][4]

    • Add a Buffer: Add 1% (w/w) solid Sodium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) or Calcium Carbonate directly into the distillation pot.[2][4] This acts as an acid scavenger during heating.[2][3][4]
      
    • Improve Vacuum: You must distill at <6 mmHg to keep the pot temperature below 130°C.

Q: I cannot separate the unreacted 1-bromo-3-phenylpropane from my alcohol. They co-distill. A: Their boiling points are too similar for simple vacuum distillation.[2][3][4]

  • The Fix (Chemical Scavenging): Before distillation, reflux your crude mixture with a secondary amine (e.g., Morpholine or Diethylamine) in toluene for 2 hours.[2][3]

    • Mechanism:[2][3][4][5][6][7][8] The amine reacts with the bromide to form a quaternary ammonium salt or tertiary amine, which is highly polar/ionic.[2][3][4]

    • Workup: Wash the organic layer with dilute HCl (removes the amine-bromide byproduct) and water.[2][3] The alcohol remains in the organic layer.[2][3][4]

    • Result: The bromide is removed before you attempt distillation.[2][3][4]

Topic B: Chromatography Challenges

Q: My compound decomposes on the silica column. I lose 30-50% of my mass. A: Standard silica gel is slightly acidic (pH ~5-6).[2][3][4] This is sufficient to dehydrate tertiary alcohols during the time-scale of a column run.[2][3][4]

  • The Protocol: You must use Neutralized Silica .[2][3][4]

    • Step 1: Prepare your mobile phase (e.g., Hexane/EtOAc).[2][3][4]

    • Step 2: Add 1% Triethylamine (TEA) to the mobile phase.[2][3][4]

    • Step 3: Flush the column with this TEA-doped solvent before loading your sample.[2][3][4]

    • Step 4: Run the column.[2][3][4] The TEA protects the tertiary alcohol from the acidic silica surface.[3][4]

Q: What is the best solvent system for TLC/Column? A: Due to the lipophilic phenyl tail and the polar hydroxyl head:

  • TLC: 10% to 20% Ethyl Acetate in Hexane.[2][3][4]

    • Rf of Product: ~0.3 – 0.4.[2][3][4]

    • Rf of Impurity (Alkene): ~0.8 – 0.9 (near solvent front).[2][3][4]

  • Visualization: UV light (254 nm) works well due to the phenyl ring.[2][3][4] Stain with PMA (Phosphomolybdic Acid) or Vanillin for high sensitivity.[2][3][4]

Module 4: Detailed Protocols

Protocol 1: High-Vacuum Distillation with Acid Scavenging

This is the industry-standard method for isolating 2-Methyl-5-phenylpentan-2-ol from Grignard reaction mixtures.[2][3][4]

Reagents:

  • Crude Oil (dried over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and filtered).[2][4]
    
  • Sodium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), anhydrous powder.[2][4]
    

Equipment:

  • Short-path distillation head (Vigreux column recommended for higher purity).[2][3][4]

  • High vacuum pump (capable of <1 mmHg).[2][3][4]

  • Manometer.[2][3][4]

Step-by-Step:

  • Preparation: Weigh the crude oil into a round-bottom flask. Add 0.5% w/w anhydrous

    
      and a magnetic stir bar.
    
  • Setup: Connect the distillation apparatus. Grease joints lightly with high-vacuum grease.[2][3][4]

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (Acetone/Ether).[2][3][4] Wait until bubbling ceases.

  • Heating:

    • Set oil bath to 100°C initially.

    • Target Vacuum: 1–5 mmHg .[2][3][4]

    • Slowly ramp bath temperature.[2][3][4]

  • Fraction Collection:

    • F1 (Fore-run): Any liquid condensing <110°C (at 6 mmHg).[2][3][4] Usually contains alkenes.[2][3][4]

    • F2 (Main Fraction): Collects steady at 120–125°C (at 6 mmHg) .[2][3]

  • Storage: Backfill with Nitrogen. Store F2 in a tightly sealed amber vial at 4°C.

Protocol 2: Removal of Ketone Impurities (Girard's Reagent)[2][3]

If your synthesis involved hydrogenation or incomplete Grignard, you may have ketone impurities (e.g., 4-phenyl-2-butanone derivatives).[2][3][4]

  • Dissolve crude (10g) in Ethanol (100 mL) containing 10% Acetic Acid.

  • Add Girard’s Reagent T (1.2 equivalents relative to estimated ketone).[2][3][4]

  • Reflux for 1 hour. (Ketones form water-soluble hydrazones).[2][3][4]

  • Pour mixture into water (300 mL).

  • Extract with Ether/DCM.[2][3][4] The alcohol extracts into the organic phase; the ketone-Girard complex remains in the water.[2][3]

  • Wash organic phase with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (to remove acetic acid), dry, and concentrate.[2][4]
    

Module 5: Mechanism of Impurity Formation[3][4]

Understanding why impurities form helps prevent them.[2][3][4]

ReactionPathways Start Tertiary Alcohol (2-Methyl-5-phenylpentan-2-ol) Carbocation Tertiary Carbocation (Intermediate) Start->Carbocation Protonation & -H2O Acid + H+ / Heat Alkene1 Impurity A: Terminal Alkene Carbocation->Alkene1 Loss of H (Methyl) Alkene2 Impurity B: Internal Alkene (Zaitsev) Carbocation->Alkene2 Loss of H (Methylene)

Figure 2: Dehydration Pathway.[2][3][4] The tertiary carbocation forms easily, leading to alkene impurities.[2][3][4] This is why base-washing and buffered distillation are critical.

References

  • PrepChem. (n.d.).[2][3][4] Synthesis of 2-Methyl-5-phenyl-2-pentanol. Retrieved from [Link]

    • Citation Context: Provides the core Grignard synthesis route and baseline boiling point data (120°C
  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (E1). Retrieved from [Link]

    • Citation Context: Mechanistic explanation of tertiary alcohol dehydr
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4]

    • Citation Context: General protocols for neutralizing silica gel with triethylamine for acid-sensitive compounds.[2][3][4]

  • PubChem. (n.d.).[2][3][4] Compound Summary: 2-Methyl-5-phenylpentan-2-ol.[1][2][3][4][9] National Library of Medicine.[2][3][4] Retrieved from [Link][2][3]

    • Citation Context: Verification of CAS 2979-70-6 and physical property estim

Sources

Troubleshooting

Common side reactions in the synthesis of 2-Methyl-5-phenylpentan-2-ol

Portal Home > Organic Synthesis > Grignard Reactions > 2-Methyl-5-phenylpentan-2-ol Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Portal Home > Organic Synthesis > Grignard Reactions > 2-Methyl-5-phenylpentan-2-ol

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals facing yield or purity issues during the synthesis of 2-Methyl-5-phenylpentan-2-ol .

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we analyze the mechanistic causality of common side reactions, provide self-validating protocols, and offer actionable solutions to optimize your synthetic workflows.

Overview of Synthetic Pathways

The synthesis of 2-Methyl-5-phenylpentan-2-ol (a tertiary alcohol) is typically achieved via one of two Grignard-based routes:

  • Route A (Ketone Addition): Reaction of 3-phenylpropylmagnesium bromide with acetone[1].

  • Route B (Ester Addition): Reaction of ethyl 4-phenylbutanoate with an excess (≥2 equivalents) of methylmagnesium bromide[2],[3].

Both routes are highly effective but are susceptible to specific side reactions dictated by steric hindrance, acid-base kinetics, and workup conditions[4].

G SM 1-Bromo-3-phenylpropane + Mg Turnings GR 3-Phenylpropylmagnesium Bromide (Active Grignard) SM->GR THF/Ether, Reflux Wurtz 1,6-Diphenylhexane (Wurtz Coupling) SM->Wurtz Excess R-Br, Localized Heat Target 2-Methyl-5-phenylpentan-2-ol (Target Alcohol) GR->Target 1. Acetone (0°C) 2. NH4Cl Quench Enolate Acetone Enolate + Propylbenzene GR->Enolate Acid-Base Reaction (Steric/Thermal) Alkene 2-Methyl-5-phenylpentenes (Dehydration) Target->Alkene Harsh Acidic Workup (e.g., 20% H2SO4)

Reaction workflow for 2-Methyl-5-phenylpentan-2-ol highlighting side reactions.

Quantitative Impact of Common Side Reactions

To effectively troubleshoot, you must first identify which competing pathway is consuming your starting materials. The table below summarizes the quantitative impact and prevention strategies for these side reactions.

Side ReactionPrimary CausalityTypical Yield LossPreventive Strategy
Wurtz Coupling Localized high concentration of alkyl halide reacting with active Grignard reagent.5% – 15%Maintain high dilution; ensure dropwise addition (1 drop/sec); vigorous stirring.
Enolization Grignard acting as a base due to steric hindrance or elevated temperatures.10% – 25%Strict temperature control (0–5 °C) during ketone addition; avoid bulky reagents.
Incomplete Addition Intermediate ketone enolization halting the second nucleophilic attack (Ester Route).15% – 30%Use 2.5 – 3.0 equivalents of Grignard reagent; extend reaction time.
E1 Dehydration Protonation of the tertiary alcohol by harsh acidic quench (e.g., H₂SO₄, HCl).10% – 40%Quench exclusively with saturated aqueous NH₄Cl; keep workup temperature < 5 °C.
Diagnostic Q&A: Troubleshooting the Synthesis
Q1: During Grignard preparation (Route A), I am seeing a significant amount of 1,6-diphenylhexane in my crude mixture. How do I minimize this?

A: This is a classic Wurtz-type coupling byproduct. It occurs when the unreacted 1-bromo-3-phenylpropane reacts with the newly formed 3-phenylpropylmagnesium bromide at the surface of the magnesium metal.

  • Causality: This bimolecular side reaction is concentration-dependent. If the alkyl halide is added too rapidly, its local concentration spikes, favoring coupling over oxidative addition to magnesium.

  • Solution: Dilute your alkyl halide in a larger volume of anhydrous THF or diethyl ether, and use an addition funnel to add it dropwise (approx. 1 drop per second). Ensure vigorous mechanical or magnetic stirring to rapidly disperse the halide.

Q2: After reacting my Grignard reagent with acetone, my yield is low, and GC-MS shows unreacted acetone and propylbenzene. What happened?

A: Your Grignard reagent acted as a base rather than a nucleophile[4].

  • Causality: Grignard reagents are highly basic (conjugate acid pKa ~50). Acetone possesses acidic alpha-protons (pKa ~19). If the nucleophilic attack is slowed down—often due to elevated temperatures or steric bulk—the acid-base reaction outcompetes the addition reaction. The Grignard reagent deprotonates acetone to form an enolate and propylbenzene. Upon aqueous quench, the enolate simply reverts to acetone[4].

  • Solution: You must enforce kinetic control. Cool the Grignard solution to strictly 0 °C before adding the acetone. Add the acetone slowly to prevent exothermic spikes.

Q3: I am using Route B (ethyl 4-phenylbutanoate + MeMgBr). My analysis shows a large peak for 5-phenyl-2-pentanone. Why didn't it fully convert to the tertiary alcohol?

A: When synthesizing tertiary alcohols from esters, the reaction requires two equivalents of Grignard reagent and proceeds via a ketone intermediate[2],[3].

  • Causality: The first equivalent of MeMgBr forms 5-phenyl-2-pentanone. While ketones are generally more electrophilic than esters, they are also highly prone to enolization. The second equivalent of MeMgBr can deprotonate the intermediate ketone instead of attacking the carbonyl carbon. Upon quenching, the enolate reverts to the intermediate ketone, leaving the reaction incomplete[4].

  • Solution: Use a larger excess of MeMgBr (2.5 to 3.0 equivalents) to account for the reagent lost to enolization, and allow the reaction to warm to room temperature for 2-4 hours after the initial addition at 0 °C to drive the second addition to completion.

G Ester Ethyl 4-phenylbutanoate Ketone 5-Phenyl-2-pentanone (Intermediate) Ester->Ketone +1 eq MeMgBr Target 2-Methyl-5-phenylpentan-2-ol Ketone->Target +1 eq MeMgBr (Addition) Enolate Ketone Enolate (Unreacted) Ketone->Enolate +1 eq MeMgBr (Deprotonation) Enolate->Ketone Acid Quench

Mechanistic pathway of the ester route showing intermediate ketone enolization.

Q4: My final isolated product contains a mixture of alkenes (2-methyl-5-phenylpentenes). How can I prevent this degradation?

A: Your product has undergone acid-catalyzed E1 dehydration during the workup phase.

  • Causality: Tertiary alcohols like 2-methyl-5-phenylpentan-2-ol are notoriously sensitive to strong acids. Some legacy literature protocols suggest using 20% H₂SO₄ to dissolve the magnesium salts during the quench[1]. However, this high hydronium ion concentration protonates the tertiary hydroxyl group, turning it into a superior leaving group (water). The subsequent loss of water forms a highly stable tertiary carbocation, which rapidly eliminates a proton to form alkenes.

  • Solution: Never use strong mineral acids (H₂SO₄ or HCl) for the workup of tertiary alcohols. Instead, quench the reaction by pouring it into a vigorously stirred, ice-cold solution of saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl is mildly acidic (pH ~5.5)—sufficient to dissolve magnesium alkoxide salts without triggering dehydration.

Self-Validating Experimental Protocol

Optimized Synthesis of 2-Methyl-5-phenylpentan-2-ol via Acetone Addition (Route A)

Note: This protocol incorporates built-in validation checkpoints to ensure reaction integrity at every step.

Phase 1: Grignard Reagent Preparation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer under a strict argon atmosphere.

  • Activation: Add magnesium turnings (1.1 eq). Add a single crystal of iodine (I₂) and warm the flask gently with a heat gun.

    • Causality: Iodine reacts with the unreactive MgO passivation layer on the metal, exposing the active Mg surface.

    • Validation Checkpoint: The iodine vapor will initially turn the flask purple; the rapid fading of this color upon adding the first few drops of halide confirms successful Mg activation.

  • Initiation: Add 5% of the total 1-bromo-3-phenylpropane (1.0 eq total) dissolved in anhydrous THF.

    • Validation Checkpoint: A spontaneous exotherm and localized bubbling at the Mg surface indicate successful initiation. Do not proceed to step 4 until this is observed.

  • Addition: Dilute the remaining alkyl halide in THF and add dropwise over 45 minutes to maintain a gentle reflux.

Phase 2: Nucleophilic Addition 5. Cooling: Cool the dark-grey Grignard solution to strictly 0 °C using an ice-water bath. 6. Acetone Addition: Add anhydrous acetone (1.05 eq) dropwise via the addition funnel.

  • Causality: Maintaining 0 °C suppresses the thermodynamic acid-base enolization pathway, favoring kinetic nucleophilic addition.

  • Validation Checkpoint: The formation of a thick, chalky white precipitate (the magnesium alkoxide salt) confirms that the addition is occurring successfully.

Phase 3: Mild Quench and Isolation 7. Quench: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NH₄Cl and diethyl ether, pre-cooled to 0 °C.

  • Causality: NH₄Cl prevents the E1 dehydration commonly caused by H₂SO₄ quenches[1].

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify via vacuum distillation (approx. 120 °C at 6 mmHg) to yield the pure tertiary alcohol as a colorless oil[1].

References
  • Synthesis of 2-Methyl-5-phenyl-2-pentanol. PrepChem.com.
  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Grignard Reaction. Organic Chemistry Portal.
  • Reactions of Grignard Reagents. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges in 2-Methyl-5-phenylpentan-2-ol Production

Introduction Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-phenylpentan-2-ol. This guide is designed for researchers, process chemists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-phenylpentan-2-ol. This guide is designed for researchers, process chemists, and drug development professionals who are working on the production of this tertiary alcohol. The synthesis, while straightforward on a lab scale via a Grignard reaction, presents unique challenges when transitioning to pilot or manufacturing scales. These challenges primarily revolve around reaction initiation, safety, impurity profiles, and final product purification.

The predominant synthetic route involves the reaction of a 3-phenylpropylmagnesium halide Grignard reagent with acetone.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this process, ensuring a safe, efficient, and scalable synthesis.

Core Synthesis Protocol (Lab-Scale)

This section outlines a standard, validated lab-scale procedure for the synthesis of 2-Methyl-5-phenylpentan-2-ol, which serves as a baseline for scale-up considerations.

Reagents and Materials
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
1-Bromo-3-phenylpropane637-59-2C₉H₁₁Br199.09Liquid
Magnesium Turnings7439-95-4Mg24.31Solid
Acetone67-64-1C₃H₆O58.08Liquid
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12Liquid
Sulfuric Acid (20% aq.)7664-93-9H₂SO₄98.08Liquid
Saturated Ammonium ChlorideN/ANH₄Cl53.49Aqueous Solution
Step-by-Step Experimental Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.[2]

  • Grignard Reagent Formation:

    • Place magnesium turnings (0.37 mol) into the flask.

    • Add 150 mL of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 1-bromo-3-phenylpropane (0.37 mol) in anhydrous diethyl ether.

    • Add a small portion (~5-10%) of the bromide solution to the magnesium. If the reaction does not initiate (indicated by gentle bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine to activate the magnesium surface.[3][4]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add acetone (0.37 mol) dropwise to the stirred solution. The addition is exothermic; maintain the temperature below 10°C. A precipitate will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[1]

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (~300 g).[1]

    • Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a crucial step as it protonates the alkoxide intermediate to form the tertiary alcohol while being a mild enough acid to prevent dehydration side reactions.[2] Alternatively, a 20% sulfuric acid solution can be used to dissolve the resulting white magnesium salts.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with water, then with a saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation (e.g., ~120°C at 6 mmHg) to yield 2-Methyl-5-phenylpentan-2-ol as a colorless oil.[1]

General Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Prepare Anhydrous Reagents & Glassware grignard Form Grignard Reagent: 3-phenylpropylmagnesium bromide reagents->grignard acetone React with Acetone grignard->acetone quench Quench with aq. NH4Cl acetone->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure 2-Methyl-5-phenylpentan-2-ol distill->product

Caption: Workflow for the synthesis of 2-Methyl-5-phenylpentan-2-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield A. Reaction failed to initiate: The magnesium surface is passivated by an oxide layer.[4] B. Grignard reagent quenched: Presence of moisture or other protic species (e.g., water, alcohols) in glassware, solvents, or starting materials.[2][3]A. Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Apply gentle heat to start the reaction.[3][4] B. Ensure all glassware is meticulously dried (oven or flame-dried). Use anhydrous grade solvents. Ensure starting materials are free of water. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
2. Significant Byproduct Formation A. Wurtz Coupling: The Grignard reagent reacts with unreacted 1-bromo-3-phenylpropane to form 1,6-diphenylhexane. This is favored by high local concentrations of the bromide and higher temperatures.[5][6] B. Unreacted Starting Material: Incomplete reaction due to poor Grignard formation or insufficient reaction time.A. Maintain a slow, controlled addition rate of the bromide during Grignard formation to avoid accumulation. Ensure efficient stirring. For scale-up, consider a continuous process which can significantly reduce this side product.[5][6] B. Ensure the Grignard reagent has fully formed before adding acetone (allow for sufficient reflux time). Monitor the reaction by TLC to confirm consumption of the starting material.
3. Purification Challenges A. Emulsion during workup: Formation of stable emulsions, making phase separation difficult. B. Product dehydration: The tertiary alcohol can be susceptible to acid-catalyzed dehydration during an aggressive acidic workup, especially at elevated temperatures. C. Co-distillation of impurities: The Wurtz byproduct (1,6-diphenylhexane) has a higher boiling point but may co-distill if the vacuum is not sufficiently high.A. Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. B. Use a mild acidic quench, such as saturated aqueous ammonium chloride, instead of strong acids like H₂SO₄ or HCl.[2] Keep the temperature low during the workup. C. Ensure a good vacuum is achieved during distillation. A fractional distillation column can improve separation. Alternatively, the crude product can be purified by column chromatography, though this is less practical for large scales.

Scale-Up FAQs

Transitioning from the bench to a pilot plant or manufacturing facility introduces critical new variables. This section addresses common questions related to the scale-up process.

Q1: What are the primary safety hazards when scaling up this Grignard reaction?

A1: The primary hazard is the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction with acetone.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing the solvent (diethyl ether) to boil violently and over-pressurize the reactor. A "runaway reaction" is a significant risk that can result in an explosion.[8][9]

Q2: How can I safely manage the reaction exotherm during scale-up?

A2: Effective thermal management is critical. This involves several strategies:

  • Controlled Addition: Reagents must be added slowly and sub-surface to ensure they react immediately and do not accumulate. The addition rate should be tied to the reactor's cooling capacity.

  • Efficient Cooling: The reactor must have a robust cooling system (e.g., a jacket with a powerful chiller) capable of removing the heat generated by the reaction.

  • Dilution: Running the reaction at a more dilute concentration can help, though this impacts throughput and creates more solvent waste.

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools to track the reaction in real-time.

Q3: How do I confirm the Grignard reaction has initiated in a large, opaque reactor?

A3: Visual confirmation is often impossible in production-scale equipment. A critical safety challenge is adding too much organic halide before the reaction initiates, leading to a dangerous accumulation of unreacted starting material.[8] The best practice is to use Process Analytical Technology (PAT), such as in-situ Fourier-Transform Infrared (FTIR) spectroscopy. An FTIR probe can monitor the concentration of the 1-bromo-3-phenylpropane. A decrease in its characteristic infrared absorbance provides definitive proof of initiation, allowing for the safe addition of the remaining halide.[8] Reaction calorimeters are also used in process development to measure heat flow and understand the thermal risk.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield Observed initiation Failure to Initiate? start->initiation quench Reagent Quenched? start->quench incomplete Incomplete Reaction? start->incomplete activate_mg Activate Mg Surface (Iodine, Heat) initiation->activate_mg anhydrous Ensure Anhydrous Conditions quench->anhydrous time Increase Reaction Time / Monitor by TLC incomplete->time

Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.

Q4: Is batch processing the best method for large-scale production of 2-Methyl-5-phenylpentan-2-ol?

A4: While traditional, batch processing is not always the safest or most efficient method for hazardous reactions like this. Continuous flow processing, using technologies like Continuous Stirred-Tank Reactors (CSTRs), offers significant advantages for scale-up.[7] Continuous processing minimizes the volume of the reaction mixture at any given time, inherently reducing the risk associated with a potential runaway.[7] It also improves control over reaction parameters (temperature, addition rates), which can lead to better selectivity, reduced byproduct formation (like Wurtz coupling), and higher overall yield.[5][6]

References

  • Armstrong, J. D., et al. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. Available at: [Link]

  • Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Available at: [Link]

  • Gutmann, B., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol?. Available at: [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • European Patent Office. (n.d.). EP1673330B1 - Purification of tertiary butyl alcohol. Available at: [Link]

  • European Patent Office. (n.d.). EP0328258B1 - Tertiary butyl alcohol purification. Available at: [Link]

  • Google Patents. (n.d.). US1950889A - Process for the purification of tertiary butyl alcohol.
  • Krische, M. J., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Available at: [Link]

  • San Jose State University. (n.d.). Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of aromatic alcohols

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically engineered for researchers and drug development professionals dealing with peak shape distortions—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically engineered for researchers and drug development professionals dealing with peak shape distortions—specifically peak tailing—during the analysis of aromatic alcohols.

Aromatic alcohols (e.g., benzyl alcohol, phenol derivatives, 8-hydroxybergapten) are notoriously prone to peak tailing. While an ideal chromatographic peak exhibits a symmetrical Gaussian shape, tailing occurs when the trailing edge of the peak diminishes less rapidly than the leading edge, resulting in an Asymmetry Factor (


) > 1.2 or a USP Tailing Factor (

) > 1.0[1][2]. This guide deconstructs the physical and chemical causality behind this phenomenon and provides self-validating protocols to restore analytical integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistries or replacing columns, you must determine whether the tailing is a physical system defect or a chemical interaction.

G Start Peak Tailing Detected (As > 1.2) Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 Phys Physical Issue (Dead Volume / Column Void) Test1->Phys Marker Tails Chem Chemical Issue (Secondary Interactions / Overload) Test1->Chem Marker Symmetrical Test2 Dilute Sample 1:10 & Re-inject Chem->Test2 Overload Mass/Volume Overload Test2->Overload Tailing Resolved Silanol Silanol / Trace Metal Interactions Test2->Silanol Tailing Persists

Systematic diagnostic workflow for isolating HPLC peak tailing root causes.

Section 1: Core Causality & Troubleshooting Guide

Issue 1: Secondary Chemical Interactions (The Silanol Effect)

The Causality: In reversed-phase HPLC, the primary retention mechanism for an aromatic alcohol is the hydrophobic interaction between its aromatic ring and the alkyl (e.g., C18) stationary phase. However, the polar hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor. Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[3]. At mid-to-high pH levels, these silanols ionize into negatively charged species (Si-O⁻), creating a strong secondary retention mechanism for polar and basic moieties[1][4]. Furthermore, trace metals (such as iron or aluminum) embedded in the silica matrix can withdraw electrons from adjacent silanols, increasing their acidity and exacerbating the tailing of phenolic compounds[3][5]. The Solution: Transition to a high-purity "Type B" silica column with dense endcapping, or utilize a polar-embedded stationary phase (e.g., Bonus-RP) which provides a steric and electrostatic shield over residual silanols[4][5][6].

Issue 2: Physical System Dead Volume

The Causality: Extra-column volume refers to the empty space within the HPLC flow path—often caused by poorly seated zero-dead-volume (ZDV) fittings, oversized injector loops, or excessively long/wide PEEK tubing[7][8]. When a tightly packed analyte band enters a void space, it undergoes infinite dilution and axial dispersion, mixing with the surrounding mobile phase[7]. This physical dispersion manifests on the chromatogram as a tailing peak that is indistinguishable from chemical tailing to the naked eye. The Solution: Minimize the flow path by using narrow internal diameter (e.g., 0.005") PEEK tubing and ensure all fittings are flush against the column inlet[4][9].

Issue 3: Mass Overload and Solvent Mismatch

The Causality: Injecting a concentration of analyte that exceeds the binding capacity of the stationary phase saturates the primary hydrophobic sites. The excess molecules are forced to migrate faster through the column or bind to lower-affinity secondary sites, distorting the Gaussian peak shape[3][10]. Additionally, if the sample is dissolved in a diluent that is significantly stronger (more non-polar) than the initial mobile phase, the analyte will travel prematurely down the column before partitioning properly[8][11]. The Solution: Dilute the sample, reduce the injection volume, and always ensure the sample diluent matches the initial mobile phase composition[8][10][12].

Section 2: Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Test (Physical vs. Chemical Diagnosis)

This protocol relies on the principle that neutral, non-polar compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols. Therefore, if a neutral marker tails, the system has a physical defect[7].

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene) and a 10 µg/mL solution of your target aromatic alcohol, both dissolved in the initial mobile phase[7][12].

  • Execution: Inject the neutral marker under standard isocratic conditions and record the chromatogram.

  • Measurement: Calculate the USP Tailing Factor (

    
    ) at 5% of the peak height (
    
    
    
    )[2][4].
  • Comparative Injection: Inject the aromatic alcohol and calculate its

    
     value.
    
  • Self-Validation:

    • If Toluene tails (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), the issue is physical (e.g., tubing dead volume or a collapsed column bed creating a void)[7].
      
    • If Toluene is perfectly symmetrical (

      
      ) but the aromatic alcohol tails, the issue is strictly chemical (silanol interactions)[7].
      
Protocol 2: Mobile Phase Optimization for Silanol Suppression

If Protocol 1 confirms a chemical issue, use this methodology to suppress secondary interactions.

  • Buffer Preparation: Prepare a buffered mobile phase (e.g., 20 mM Potassium Phosphate) and adjust the pH to 2.5 – 3.0 using phosphoric acid. Operating at a low pH suppresses the ionization of residual silanols (which typically have a pKa of ~4.5)[1][8].

  • Equilibration: Flush the column in its normal flow direction with 15–20 column volumes of the newly buffered mobile phase to ensure complete equilibration[8].

  • Analysis: Inject the aromatic alcohol sample.

  • Advanced Suppression (Optional): If tailing persists on older "Type A" silica columns, introduce a competitive amine modifier such as 0.1% Triethylamine (TEA) to the mobile phase. TEA actively competes for and blocks residual free silanols[5][13].

  • Self-Validation: Plot the Tailing Factor versus the Mobile Phase pH. The point at which the curve flattens near

    
     empirically validates the optimal suppression condition[8].
    

Section 3: Quantitative Data Summary

The following table summarizes the expected impact of various column and mobile phase conditions on the USP Tailing Factor of a representative aromatic alcohol compared to a neutral marker.

Parameter / ConditionAnalyte InjectedUSP Tailing Factor (

)
Diagnostic Conclusion
Standard C18, pH 6.0Aromatic Alcohol1.85High silanol ionization causing strong secondary interactions[4].
Standard C18, pH 2.5Aromatic Alcohol1.30Partial suppression of silanol ionization at low pH[1].
Endcapped C18, pH 2.5Aromatic Alcohol1.05Residual silanols shielded; ideal Gaussian peak achieved[3].
Endcapped C18, pH 2.5Toluene (Neutral)1.02Baseline physical system efficiency confirmed[7].
Endcapped C18, High Dead VolumeToluene (Neutral)1.60Physical dispersion; extra-column volume present in tubing/fittings[7].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my aromatic alcohol peak look perfectly symmetrical at low concentrations but tail heavily at higher concentrations? A: This is a classic symptom of mass overload. When you inject too much sample, you saturate the primary hydrophobic binding sites on the stationary phase. Diluting the sample or reducing the injection volume will typically restore peak symmetry[3][8][10].

Q: Can the solvent I use to dissolve my sample cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in a reversed-phase system) than your mobile phase, the analyte will not partition properly at the head of the column, leading to peak distortion and tailing. Always dissolve your sample in the initial mobile phase[8][11][12].

Q: How do I know if my column bed has collapsed or deformed? A: A collapsed silica bed creates a physical void at the column inlet. This will cause peak tailing or peak splitting for all analytes, including neutral markers like toluene. If this occurs, check for a blocked inlet frit; if a void is confirmed, the column must be replaced[10][11].

Section 5: References

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?4

  • Axion Labs - HPLC Peak Tailing7

  • Element Lab Solutions - Peak Tailing in HPLC1

  • GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics10

  • Phenomenex - How to Reduce Peak Tailing in HPLC?3

  • Chromatography Today - What is Peak Tailing?14

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC2

  • SCION Instruments - HPLC Troubleshooting Guide9

  • Scribd - Troubleshooting Peak Tailing in LC13

  • Benchchem - Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten8

  • Chrominfo - How to avoid peak tailing in HPLC chromatography12

  • LCGC International - LC Troubleshooting Essentials11

  • Scribd - Understanding HPLC Peak Tailing5

  • MilliporeSigma - High Performance Liquid Chromatography15

  • Agilent - HPLC Column Selection Guide6

Sources

Optimization

Technical Support Center: 2-Methyl-5-phenylpentan-2-ol Synthesis &amp; Purification

Welcome to the Technical Support Knowledge Base. As researchers transition from bench-scale synthesis to process scale-up, the isolation of tertiary alcohols often presents unique thermodynamic and chromatographic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As researchers transition from bench-scale synthesis to process scale-up, the isolation of tertiary alcohols often presents unique thermodynamic and chromatographic challenges. This guide, developed by our Senior Application Scientists, addresses the most critical bottleneck in the synthesis of 2-methyl-5-phenylpentan-2-ol: the chemoselective removal of unreacted starting materials.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I synthesized 2-methyl-5-phenylpentan-2-ol via the Grignard addition of methylmagnesium bromide to 4-phenylbutan-2-one. Why is standard silica gel chromatography failing to remove the unreacted ketone?

The Causality: In Grignard reactions, achieving 100% conversion of the ketone is difficult due to the competing enolization of the starting material, which acts as an acid and quenches a portion of the Grignard reagent[1]. When you attempt to separate the resulting tertiary alcohol (2-methyl-5-phenylpentan-2-ol) from the unreacted methyl ketone (4-phenylbutan-2-one) using normal-phase silica gel chromatography, you will observe significant co-elution.

This occurs because the retention factor (


) on silica is dictated by hydrogen bonding. While alcohols are generally more polar than ketones, the hydroxyl group in a tertiary alcohol is highly sterically hindered by the two adjacent methyl groups and the bulky phenylpropyl tail. Consequently, its ability to act as a hydrogen-bond donor to the silica stationary phase is severely restricted, reducing its apparent polarity to a level nearly identical to the unreacted ketone.
Q2: If chromatography is ineffective, how can I selectively remove the unreacted 4-phenylbutan-2-one?

The Solution: You must abandon physical separation methods and utilize a chemoselective chemical transformation: Sodium Bisulfite Extraction [2].

Sodium bisulfite (


) acts as a nucleophile that selectively attacks the electrophilic carbonyl carbon of unhindered aldehydes and methyl ketones (like 4-phenylbutan-2-one). This reversible reaction forms an 

-hydroxysulfonate salt (a bisulfite adduct)[3]. Because this adduct is an ionic salt, it becomes highly soluble in water and completely insoluble in non-polar organic solvents. Your target tertiary alcohol lacks a carbonyl group, remains uncharged, and stays in the organic phase[4].
Q3: Can I use distillation to separate the starting materials instead of chemical extraction?

The Risk: While fractional distillation is possible, it is highly discouraged unless performed under strict high-vacuum conditions. Tertiary alcohols are notoriously susceptible to acid-catalyzed or thermal dehydration (via an


 elimination mechanism) to form the corresponding alkene (e.g., 2-methyl-5-phenylpent-2-ene).

If you must distill, you cannot use atmospheric pressure. Literature protocols dictate that the distillation of 2-methyl-5-phenylpentan-2-ol must be conducted under vacuum, specifically at 120 °C at 6 mm Hg [5], to lower the thermal load and prevent decomposition.

Part 2: Quantitative Physicochemical Data

To successfully design your separation workflow, you must understand the contrasting physical properties of your target and its common impurities.

CompoundRole in SynthesisMolecular WeightBoiling PointReactivity with

Aqueous Solubility
2-Methyl-5-phenylpentan-2-ol Target Product178.27 g/mol ~120 °C (at 6 mmHg)None Insoluble
4-Phenylbutan-2-one Unreacted SM (Ketone)148.20 g/mol 235 °C (Atmospheric)High (Forms Salt)Low (High as Salt)
1-Bromo-3-phenylpropane Unreacted SM (Alternative Route)199.09 g/mol 220 °C (Atmospheric)None Insoluble

Data synthesized from verified chemical repositories and literature standards,[5].

Part 3: Self-Validating Experimental Protocol

Chemoselective Bisulfite Extraction of 4-Phenylbutan-2-one

This protocol is designed to be self-validating; the visual disappearance of the ketone into the aqueous phase and its subsequent reversible recovery confirm the success of the separation[2].

Reagents Required:

  • Saturated aqueous sodium bisulfite (

    
    ) solution (freshly prepared to prevent auto-oxidation)[6].
    
  • Hexanes or 10% Ethyl Acetate in Hexanes.

  • 10% w/v Sodium Hydroxide (

    
    ) aqueous solution.
    
  • Anhydrous Magnesium Sulfate (

    
    ).
    

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve your crude reaction mixture (containing the tertiary alcohol and unreacted ketone) in 25 mL of Hexanes (or 10% EtOAc/Hexanes). Transfer to a separatory funnel.

  • Adduct Formation: Add 25 mL of freshly prepared saturated aqueous

    
     to the funnel.
    
  • Agitation: Shake vigorously for 30 to 60 seconds. Validation Check: You may observe a slight exotherm or the formation of a white crystalline precipitate at the interface; this is the solid bisulfite adduct forming[6].

  • Phase Separation: Add 25 mL of deionized water to ensure all precipitated adduct dissolves into the aqueous layer. Allow the layers to separate fully.

  • Collection:

    • Drain the lower aqueous layer (containing the ketone-bisulfite adduct) into a clean Erlenmeyer flask.

    • Retain the upper organic layer (containing your purified 2-methyl-5-phenylpentan-2-ol).

  • Organic Wash & Dry: Wash the organic layer with 2 x 15 mL of deionized water to remove any residual bisulfite. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure tertiary alcohol[3].
    
  • Ketone Recovery (Optional but Recommended for Validation): To confirm the exact amount of unreacted starting material removed, treat the reserved aqueous layer with 10% aqueous

    
     until the pH is basic (>9). This reverses the equilibrium, liberating the free ketone[6]. Extract this aqueous layer with diethyl ether, dry, and concentrate to recover the 4-phenylbutan-2-one.
    

Part 4: Workflow Visualization

The following diagram illustrates the logical flow and phase distribution of the bisulfite extraction protocol.

BisulfiteExtraction Crude Crude Reaction Mixture (Tertiary Alcohol + Ketone) AddReagent Add Sat. Aq. NaHSO₃ & Hexanes/EtOAc Crude->AddReagent PhaseSep Liquid-Liquid Extraction (Phase Separation) AddReagent->PhaseSep OrgPhase Organic Phase (Upper) (2-Methyl-5-phenylpentan-2-ol) PhaseSep->OrgPhase Non-polar AqPhase Aqueous Phase (Lower) (Ketone-Bisulfite Adduct) PhaseSep->AqPhase Water-soluble salt Wash Water Wash & Dry (MgSO₄) OrgPhase->Wash Base Add 10% NaOH (aq) (Reversible Cleavage) AqPhase->Base PureAlc Purified Tertiary Alcohol (Target Compound) Wash->PureAlc RecKetone Recovered Ketone (4-Phenylbutan-2-one) Base->RecKetone

Chemoselective bisulfite extraction of unreacted ketone from tertiary alcohol.

References

  • PrepChem. "Synthesis of 2-Methyl-5-phenyl-2-pentanol". PrepChem. URL:[Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents". Master Organic Chemistry. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". PubMed Central. URL:[Link]

  • ScienceMadness. "Extract a ketone from a bisulphite adduct". ScienceMadness Forums. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Rearrangement Reactions in Acid-Catalyzed Dehydration of Tertiary Alcohols

Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with rearrangement reactions during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with rearrangement reactions during the acid-catalyzed dehydration of tertiary alcohols. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired alkene products with high selectivity.

Introduction: The Challenge of Carbocation Rearrangements

The acid-catalyzed dehydration of tertiary alcohols is a fundamental transformation in organic synthesis, typically proceeding through an E1 mechanism.[1][2] This process involves the protonation of the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation intermediate.[2][3] While tertiary carbocations are relatively stable, they can undergo rearrangements to form an even more stable carbocation, if possible.[4][5][6] These rearrangements, primarily 1,2-hydride or 1,2-alkyl shifts, lead to a mixture of alkene products, often reducing the yield of the desired product and complicating purification.[4][5][7][8]

This guide will explore the mechanistic underpinnings of these rearrangements and provide practical strategies to minimize or completely avoid them.

Frequently Asked Questions (FAQs)

Q1: Why do rearrangement reactions occur during the acid-catalyzed dehydration of my tertiary alcohol?

A1: Rearrangement reactions are driven by the thermodynamic stability of the carbocation intermediate. The acid-catalyzed dehydration of secondary and tertiary alcohols proceeds via an E1 mechanism, which involves the formation of a carbocation.[1][2][9] If a 1,2-hydride or 1,2-alkyl shift can lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation), this process will likely occur.[4][5][6][10] This is a common issue, especially when the initial carbocation is adjacent to a more substituted carbon atom.[8]

Q2: What are the key factors that influence the extent of rearrangement?

A2: Several factors can influence the likelihood and extent of carbocation rearrangements:

  • Substrate Structure: The structure of the alcohol is the most critical factor. Alcohols that can form a carbocation adjacent to a quaternary carbon or a more substituted carbon are highly prone to rearrangement.[8]

  • Acid Strength and Concentration: Stronger acids and higher concentrations can promote the formation of the carbocation, but may also lead to more side reactions.[11]

  • Temperature: Higher temperatures generally favor elimination reactions.[12][13] However, excessively high temperatures can also provide the activation energy for rearrangements and other side reactions like polymerization.

  • Solvent: The choice of solvent can influence the stability of the carbocation intermediate. Polar protic solvents can stabilize carbocations, potentially allowing more time for rearrangement to occur.[14]

Q3: Are there alternative reagents to strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) that can prevent rearrangements?

A3: Yes, several reagents are designed to promote dehydration under milder conditions, thereby avoiding the formation of a free carbocation and subsequent rearrangements. These reagents typically operate via an E2 or a concerted syn-elimination mechanism. Some effective alternatives include:

  • Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic and effective method that proceeds through an E2 mechanism, thus avoiding carbocation formation and rearrangements.[15][16][17]

  • Burgess Reagent: This reagent facilitates mild and selective dehydration via a syn-elimination pathway.[18][19][20][21][22]

  • Martin Sulfurane: This is another reagent that promotes dehydration under neutral conditions, often with high regioselectivity.[23][24][25][26]

Troubleshooting Guide

This section addresses specific problems you might be facing in your experiments and offers targeted solutions.

Problem 1: My reaction is producing a mixture of alkenes, with the major product resulting from a rearranged carbocation.
  • Causality: This is the classic sign of a carbocation rearrangement. The initially formed tertiary carbocation is rearranging to a more stable carbocation before deprotonation occurs to form the alkene.[27]

  • Troubleshooting Steps:

    • Switch to an E2-Promoting Reagent: The most effective solution is to change your reaction conditions to favor an E2 mechanism, which is a concerted process that does not involve a carbocation intermediate.

      • Recommended Protocol: Utilize phosphorus oxychloride (POCl₃) in pyridine.[16][17] This combination converts the hydroxyl group into a good leaving group, and pyridine acts as a non-nucleophilic base to facilitate the E2 elimination.[15][16]

    • Lower the Reaction Temperature: While higher temperatures favor elimination, they can also promote rearrangements.

      • Experimental Approach: Carefully control the reaction temperature. For acid-catalyzed dehydrations of tertiary alcohols, temperatures between 25°C and 80°C are often sufficient.[28] Start at the lower end of this range and slowly increase the temperature while monitoring the reaction progress by TLC or GC-MS.

    • Use a Milder Acid Catalyst: While strong acids are effective, they can lead to a host of side reactions.

      • Alternative: Consider using p-toluenesulfonic acid (PTSA) or a solid-supported acid catalyst like Montmorillonite K10 clay.[29][30] These can sometimes provide sufficient acidity to promote dehydration without causing extensive rearrangements.

Problem 2: I'm observing low yields of my desired alkene, and a significant amount of starting material remains unreacted.
  • Causality: This could be due to incomplete reaction, which might be caused by insufficient heating, a deactivated catalyst, or an equilibrium that does not favor the products.[31]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature and Time: Ensure you are heating the reaction for a sufficient duration at an appropriate temperature.

      • Methodology: Monitor the reaction progress over time at a set temperature. If the reaction stalls, consider a modest increase in temperature. For acid-catalyzed reactions, ensure the temperature is high enough to drive the elimination.[28]

    • Remove Water as it Forms: The dehydration of alcohols is a reversible reaction.[3][31] Removing water as it is formed will drive the equilibrium towards the alkene product, according to Le Châtelier's principle.

      • Experimental Setup: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. This is particularly effective when using a solvent like toluene or xylene.[29]

    • Check Catalyst Activity: Ensure your acid catalyst is active.

      • Verification: If using a solid-supported catalyst, ensure it has been properly activated and stored. For liquid acids, use a fresh bottle to rule out contamination or degradation.

Problem 3: My reaction is producing a significant amount of ether byproducts.
  • Causality: Ether formation is a competing Sₙ2 reaction, especially at lower temperatures and with less hindered alcohols.[32] While less common with tertiary alcohols, it can still occur.

  • Troubleshooting Steps:

    • Increase the Reaction Temperature: Higher temperatures favor elimination (E1) over substitution (Sₙ1/Sₙ2).[12][13][32] If you are observing ether formation, a moderate increase in temperature can shift the product distribution towards the desired alkene.

    • Use a Non-Nucleophilic Acid: The conjugate base of the acid can act as a nucleophile.

      • Recommendation: Phosphoric acid is often preferred over sulfuric acid as its conjugate base is less nucleophilic, reducing the likelihood of substitution reactions.[33][34]

Experimental Protocols

Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine (E2 Mechanism)

This protocol is highly recommended for tertiary alcohols prone to rearrangement.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary alcohol in an excess of dry pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction can be gently heated if necessary, but this should be optimized for the specific substrate.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Dehydration using Burgess Reagent (syn-Elimination)

This protocol is suitable for sensitive substrates requiring mild, neutral conditions.

  • Setup: In a dry flask under an inert atmosphere, dissolve the tertiary alcohol in a dry, aprotic solvent such as benzene or tetrahydrofuran (THF).

  • Reagent Addition: Add the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-80 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: The crude product can often be purified directly by column chromatography on silica gel.

Data Summary Table

Reagent/ConditionMechanismRearrangement RiskTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / H₃PO₄ E1High50-180 °C[12][28]Inexpensive, readily availableProne to rearrangements and side reactions[33][34]
POCl₃ / Pyridine E2Very Low0 °C to reflux[15]Avoids carbocation rearrangements[16][17]Pyridine can be difficult to remove
Burgess Reagent syn-eliminationVery LowRoom temp to reflux[19][20]Mild, neutral conditions, high selectivityReagent is expensive and moisture-sensitive
Martin Sulfurane ConcertedVery LowRoom tempMild conditions, good for sensitive substrates[26]Expensive, can be difficult to handle[35]

Mechanistic Diagrams

E1 Dehydration and Carbocation Rearrangement

E1_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Rearrangement (if possible) cluster_3 Step 4: Deprotonation Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation_1 Initial Tertiary Carbocation Protonated_Alcohol->Carbocation_1 - H₂O Carbocation_2 Rearranged (More Stable) Carbocation Carbocation_1->Carbocation_2 1,2-Hydride or Alkyl Shift Alkene_1 Non-rearranged Alkene Carbocation_1->Alkene_1 - H⁺ Alkene_2 Rearranged Alkene (Major Product) Carbocation_2->Alkene_2 - H⁺

Caption: E1 mechanism showing the potential for carbocation rearrangement.

E2 Dehydration with POCl₃/Pyridine

E2_Dehydration cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Concerted Elimination Alcohol R₃C-OH Intermediate R₃C-OPOCl₂ Alcohol->Intermediate + POCl₃ POCl3 POCl₃ Alkene Alkene Intermediate->Alkene Pyridine abstracts β-H Pyridine Pyridine (Base)

Caption: Concerted E2 mechanism avoiding carbocation formation.

Conclusion

Preventing rearrangement reactions in the acid-catalyzed dehydration of tertiary alcohols is a common challenge that can be overcome by understanding the underlying reaction mechanisms and selecting the appropriate reagents and conditions. While traditional acid catalysis is often simple and inexpensive, it carries a high risk of producing undesired rearranged products. For syntheses requiring high selectivity, particularly in the context of pharmaceutical development, switching to a method that proceeds via an E2 or a concerted elimination pathway is highly recommended. By carefully considering the substrate and the desired outcome, researchers can effectively control the dehydration reaction to achieve their synthetic goals.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2023). Burgess reagent.
  • Moodle. (n.d.).
  • Pure. (n.d.).
  • Suzhou Highfine Biotech. (n.d.).
  • JoVE. (2025, May 22).
  • Study.com. (n.d.).
  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry.
  • SynArchive. (n.d.).
  • AK Lectures. (n.d.). Hydride and Alkyl Rearrangements.
  • Ambeed.com. (n.d.).
  • Ambeed.com. (n.d.).
  • Chemistry Steps. (2019, December 23).
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry Steps. (2020, August 8).
  • PharmD Guru. (2025, November 17). 14.
  • W.W. Norton. (n.d.). 7.7 Carbocation Rearrangements: 1,2-Hydride Shifts and 1,2-Alkyl Shifts.
  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. In Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
  • Wikipedia. (n.d.). Martin's sulfurane.
  • Organic Chemistry: Sn1E1 Reactions: Consequences of the Carbocation Intermedi
  • Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons.
  • Reddit. (2014, November 10).
  • Chemistry LibreTexts. (2020, May 30). 14.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Effects of polar-protic solvents at the first step of SN 1 and E1 reactions.
  • Organic Chemistry Tutor. (n.d.).
  • Chemguide. (n.d.).
  • Student Theses Faculty of Science and Engineering. (2023, June 26).
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chem-Impex. (n.d.).
  • ECHEMI. (n.d.).
  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
  • Google Patents. (n.d.).
  • ASABE Technical Library. (2009, June 21).
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2023, January 22). E1 Reactions.
  • Alcohol Dehydr
  • Save My Exams. (2025, May 26). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note.
  • Scribd. (n.d.).
  • Master Organic Chemistry. (2015, April 16).
  • Aadi's guide to Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 9.

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Optimization

Technical Support Center: Enhancing the Resolution of 2-Methyl-5-phenylpentan-2-ol in Gas Chromatography

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-5-phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-5-phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the gas chromatography (GC) separation of this tertiary alcohol. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance resolution and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Problems

Q1: My 2-Methyl-5-phenylpentan-2-ol peak is exhibiting significant tailing. What is the most likely cause?

A: Peak tailing for an alcohol like 2-Methyl-5-phenylpentan-2-ol is most commonly caused by unwanted interactions between the polar hydroxyl (-OH) group of the molecule and "active sites" within your GC system.[1] These active sites are often exposed silanol groups (Si-OH) on surfaces like the inlet liner, the front of the GC column, or glass wool, which can form hydrogen bonds with your analyte.[1] This interaction delays the elution of a portion of the analyte molecules, resulting in a skewed, tailing peak.

Q2: I suspect active sites are causing peak tailing. Where should I look and how can I fix it?

A: A systematic approach is crucial to identifying and eliminating active sites. Here are the primary locations to investigate:

  • GC Inlet Liner: The liner is a frequent source of activity, especially if it's made of standard glass or contains non-deactivated glass wool.[1][2]

    • Solution: Replace the current liner with a high-quality, deactivated liner.[1][3] Deactivated liners have a specially treated surface that minimizes the presence of active silanol groups. If you must use glass wool, ensure it is also deactivated.[1]

  • GC Column: The stationary phase at the head of the column can degrade over time due to repeated injections of complex matrices, exposing the active fused silica surface.

    • Solution: First, try conditioning the column according to the manufacturer's instructions. If tailing persists, you can trim the first 15-30 cm from the front of the column to remove contaminated or degraded sections.[1] In cases of severe degradation or an old column, replacement is the best option.

  • Injector and Detector Ports: Metal surfaces within the injector and detector can also contribute to peak tailing, although this is less common with modern inert-flow path systems.

    • Solution: Ensure all components in the sample flow path, including seals and ferrules, are made of inert materials.

A troubleshooting workflow for peak tailing is illustrated below:

G start Peak Tailing Observed for 2-Methyl-5-phenylpentan-2-ol check_liner Inspect & Replace Inlet Liner with a Deactivated One start->check_liner check_column Column Maintenance: 1. Condition Column 2. Trim Inlet End (15-30 cm) check_liner->check_column Tailing Persists problem_solved Problem Resolved check_liner->problem_solved Tailing Resolved check_parameters Review Method Parameters (Injector Temp, Flow Rate) check_column->check_parameters Tailing Persists check_column->problem_solved Tailing Resolved consider_derivatization Consider Derivatization (e.g., Silylation) check_parameters->consider_derivatization Tailing Persists check_parameters->problem_solved Tailing Resolved consider_derivatization->problem_solved Tailing Resolved G Analyte 2-Methyl-5-phenylpentan-2-ol (with polar -OH group) Product TMS-ether Derivative (non-polar, volatile) Analyte->Product + Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product GC_System GC System (Reduced Interaction) Product->GC_System Inject

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Methyl-5-phenylpentan-2-ol vs. 3-Methyl-5-phenylpentan-2-ol

As drug development and complex organic synthesis demand increasingly precise molecular building blocks, understanding the nuanced differences between structural isomers becomes critical. 2-Methyl-5-phenylpentan-2-ol and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis demand increasingly precise molecular building blocks, understanding the nuanced differences between structural isomers becomes critical. 2-Methyl-5-phenylpentan-2-ol and 3-Methyl-5-phenylpentan-2-ol share the same molecular formula (C₁₂H₁₈O) and molecular weight (178.27 g/mol )[1], but their distinct atomic connectivities dictate vastly different chemical reactivities, stereochemical profiles, and synthetic applications.

This guide provides an authoritative, data-backed comparison of these two compounds, detailing their structural foundations, mechanistic divergence, and validated experimental protocols.

Structural Foundations & Stereochemistry

The fundamental divergence between these two isomers lies in the position of the methyl group and the resulting classification of the hydroxyl (-OH) bearing carbon.

  • 2-Methyl-5-phenylpentan-2-ol ([2]): This compound is a tertiary alcohol . The hydroxyl group is attached to C2, which is bonded to three other carbon atoms (two methyls and the aliphatic chain). Because C2 has two identical methyl groups, the molecule is achiral . The dense steric bulk around the tertiary center heavily influences its reactivity, making it resistant to standard oxidation.

  • 3-Methyl-5-phenylpentan-2-ol ([3]): This compound is a secondary alcohol . The hydroxyl group is at C2, but the methyl branch is shifted to C3. This seemingly minor shift creates two adjacent chiral centers at C2 and C3. Consequently, this molecule exists as a mixture of four stereoisomers (two pairs of diastereomers: syn and anti), requiring highly stereoselective synthetic pathways like the Matteson homologation to isolate specific enantiomers[4].

Chemical Reactivity & Mechanistic Divergence

The structural differences between the tertiary and secondary alcohols manifest prominently in their chemical stability and reactivity pathways.

Oxidation Susceptibility

Secondary alcohols like 3-methyl-5-phenylpentan-2-ol possess an alpha-hydrogen, making them highly susceptible to oxidation (e.g., via Jones reagent or Swern oxidation) to form the corresponding ketone, 3-methyl-5-phenylpentan-2-one. Conversely, 2-methyl-5-phenylpentan-2-ol lacks an alpha-hydrogen. It is highly resistant to oxidation; forcing conditions would require the cleavage of a strong C-C bond[1].

Lewis Acid-Mediated Substitution

Because 2-methyl-5-phenylpentan-2-ol can form a highly stable tertiary carbocation, it is an excellent candidate for


 substitutions. For example, treatment with trimethylsilyl azide (TMSN₃) and the Lewis acid Boron trifluoride etherate (BF₃·Et₂O) readily converts the alcohol into a sterically hindered azide ([5]). The Lewis acid coordinates with the oxygen lone pair, promoting its departure as a leaving group.

Reactivity A 2-Methyl-5-phenylpentan-2-ol (Tertiary, Achiral) C Oxidation: Resistant (No alpha-hydrogen) A->C CrO3 / H2SO4 E Dehydration (H+) Forms alkene via E1 A->E Acid Catalysis B 3-Methyl-5-phenylpentan-2-ol (Secondary, Chiral) D Oxidation: Susceptible (Forms Ketone) B->D CrO3 / H2SO4 F Dehydration (H+) Forms alkene via E1/E2 B->F Acid Catalysis

Divergent reactivity pathways of the two isomers under oxidative and acidic conditions.

Quantitative Data Comparison

The following table synthesizes the critical physical and chemical parameters of both isomers for rapid reference in drug design and assay development.

Parameter2-Methyl-5-phenylpentan-2-ol3-Methyl-5-phenylpentan-2-ol
CAS Number 2979-70-6[2]36748-82-0
Molecular Formula C₁₂H₁₈OC₁₂H₁₈O
Molecular Weight 178.27 g/mol [1]178.27 g/mol
Alcohol Classification TertiarySecondary
Stereochemistry AchiralTwo Chiral Centers (C2, C3)
Oxidation Reactivity Resistant (Requires C-C cleavage)Susceptible (Yields Ketone)
Primary Synthesis Grignard Addition (Acetone)[6]Matteson Homologation / Aldol[4]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical reagent choices.

Protocol A: Synthesis of 2-Methyl-5-phenylpentan-2-ol via Grignard Addition

This protocol utilizes a nucleophilic organomagnesium intermediate to attack an electrophilic ketone ([6]).

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried, 3-necked flask purged with nitrogen, add 8.8 g (0.37 mol) of magnesium turnings to 150 mL of anhydrous diethyl ether. Causality: Anhydrous ether is mandatory; its oxygen lone pairs coordinate with the magnesium atom, stabilizing the highly reactive organomagnesium species and preventing premature quenching by atmospheric moisture.

  • Initiation: Add a small fraction of 73.7 g (0.37 mol) of 1-bromo-3-phenylpropane to initiate the reaction. Once the ether begins to gently boil, add the remaining bromide dropwise to maintain a steady reflux.

  • Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Slowly add 21.5 g (0.37 mol) of acetone. Causality: The temperature control prevents the exothermic nucleophilic attack from causing solvent flash-boiling or promoting unwanted side reactions (like aldol condensation of acetone).

  • Quenching & Isolation: Pour the mixture over 300 g of crushed ice and add 20% H₂SO₄ until the white magnesium salt precipitates dissolve. Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Distill the residue (120°C at 6 mm Hg) to yield the product as a colorless oil[6]. Confirm the absence of a carbonyl stretch (~1710 cm⁻¹) and the presence of a broad O-H stretch (~3300 cm⁻¹) via FTIR.

Synthesis Mg Magnesium Turnings + Dry Ether Grignard 3-Phenylpropylmagnesium bromide (Nucleophile) Mg->Grignard SM 1-Bromo-3-phenylpropane SM->Grignard + Mg (Ether Stabilization) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Add Acetone (0°C) Acetone Acetone (Electrophile) Acetone->Intermediate Product 2-Methyl-5-phenylpentan-2-ol Intermediate->Product Quench (20% H2SO4)

Grignard synthesis workflow for 2-Methyl-5-phenylpentan-2-ol.

Protocol B: Stereoselective Synthesis of 3-Methyl-5-phenylpentan-2-ol

Because this isomer contains two chiral centers, synthesizing a specific enantiomer requires stereocontrolled methods, such as the oxidation of a boronic ester following a Matteson homologation ([4]).

Step-by-Step Methodology:

  • Boronic Ester Oxidation: Dissolve the specific diastereomeric boronic ester precursor (e.g., epi-27c, 634 µmol) in 1.27 mL of THF (0.5 M).

  • Peroxide Treatment: Add 5.0 equivalents of 33% H₂O₂ (127 µL) and 5.0 equivalents of NaOH (148 mg) dissolved in 1.27 mL of water. Causality: The basic hydrogen peroxide generates the hydroperoxide anion (OOH⁻), which coordinates to the empty p-orbital of the boron atom. This triggers a highly stereoretentive 1,2-alkyl migration from boron to oxygen, preserving the delicate chirality established in previous steps[4].

  • Isolation & Chiral Validation: Quench the reaction, extract with ethyl acetate, and concentrate. To validate stereopurity, analyze the product via chiral HPLC (e.g., using a ReproSil 100 Chiral-NR or Chiralcel OD-H column) with a diode-array detector (190-300 nm) to ensure the correct syn or anti diastereomer was isolated[4].

References

  • PrepChem. "Synthesis of 2-Methyl-5-phenyl-2-pentanol." PrepChem Database. URL:[Link]

  • Molbase. "3-methyl-5-phenylpentan-2-ol." Molbase Chemical Database. URL:[Link]

  • PubChem. "2-Hydroxy-2-methyl-5-phenylpentane." National Institutes of Health. URL: [Link]

  • The Royal Society of Chemistry. "Electronic Supporting Information (TMSN3 Substitution)." Chemical Science. URL:[Link]

  • Universität des Saarlandes. "Die Matteson-Homologisierung zur Derivatisierung von (–)-Doliculid und dem Aufbau von THF-Strukturen und 1,2-syn-Motiven." Saarland University Publications. URL:[Link]

Sources

Comparative

Structural Validation of 2-Methyl-5-phenylpentan-2-ol via 13C NMR: A Comparative Guide

Topic: Validating the structure of 2-Methyl-5-phenylpentan-2-ol using 13C NMR Content Type: Publish Comparison Guides Executive Summary In the synthesis of complex alkyl-aryl alcohols like 2-Methyl-5-phenylpentan-2-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of 2-Methyl-5-phenylpentan-2-ol using 13C NMR Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of complex alkyl-aryl alcohols like 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6), confirming the formation of the tertiary alcohol moiety while ensuring the integrity of the alkyl chain and aromatic system is critical. While 1H NMR provides integration data, it often suffers from signal overlap in the alkyl region (1.2–1.8 ppm). 13C NMR spectroscopy offers a superior, definitive method for structural validation due to its wide chemical shift dispersion and sensitivity to skeletal changes.

This guide outlines a self-validating protocol to confirm the structure of 2-Methyl-5-phenylpentan-2-ol, distinguishing it from common synthetic impurities (such as dehydration alkenes) and structural isomers (secondary alcohols).

Structural Analysis & Validation Strategy

The Target Molecule

The molecule consists of three distinct domains, each providing unique spectral "fingerprints":

  • The Aromatic Anchor: A mono-substituted phenyl ring (4 distinct signals).

  • The Aliphatic Linker: A three-carbon chain (propyl) connecting the ring to the head group.

  • The Functional Head: A tertiary alcohol with a gem-dimethyl group (

    
    ).
    
The Validation Challenge (Alternatives)

During synthesis (typically Grignard addition of 1-bromo-3-phenylpropane to acetone), several specific side products or isomers can form. The 13C NMR analysis must rule these out:

  • Alternative A (Dehydration Product): 2-Methyl-5-phenylpent-1-ene or 2-ene.

    • Differentiation: Appearance of alkene carbons (110–150 ppm) and loss of the quaternary carbinol signal (~71 ppm).

  • Alternative B (Secondary Alcohol Isomer): 1-Phenylhexan-3-ol.

    • Differentiation: The carbinol carbon becomes a methine (

      
      ). DEPT-135 analysis will invert this signal, whereas the target's quaternary carbon will disappear.
      
  • Alternative C (Starting Material): 1-Bromo-3-phenylpropane.[1]

    • Differentiation: C-Br signal at ~33 ppm vs C-OH at ~71 ppm.

Experimental Protocol

To ensure reproducibility and detection of quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) (77.16 ppm reference).
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds . (Critical: The quaternary C-OH and ipso-carbons have long

    
     relaxation times. Short delays will suppress these diagnostic peaks).
    
  • Scans (NS): Minimum 256 (to visualize small impurity peaks).

  • Spectral Width: -10 to 220 ppm.

Comparative Analysis: Spectral Assignment

The following table synthesizes experimental expectations based on additivity rules and standard spectral databases for alkyl-benzenes and tertiary alcohols.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3)

Carbon LabelTypePredicted Shift (δ ppm)Signal CharacteristicsValidation Criteria
C-2 Quaternary (C-OH)70.8 – 71.5 Low intensity singletCRITICAL: Disappears in DEPT-135. Confirms tertiary alcohol.
C-1, C-1' Methyl (

)
29.1 – 29.5 High intensityGem-dimethyl group. Two equivalent carbons.
C-3 Methylene (

)
43.5 – 44.2 Negative in DEPT-135

to tertiary center. Deshielded by OH beta-effect.
C-5 Methylene (

)
35.8 – 36.2 Negative in DEPT-135Benzylic position.
C-4 Methylene (

)
25.8 – 26.5 Negative in DEPT-135Middle of chain. Most shielded methylene.
C-Ar (Ipso) Quaternary (

)
142.0 – 142.8 Low intensityDisappears in DEPT-135.
C-Ar (Meta) Methine (

)
128.4 Positive in DEPT-135Tallest aromatic peak (2 carbons).
C-Ar (Ortho) Methine (

)
128.3 Positive in DEPT-135Overlaps often with meta.
C-Ar (Para) Methine (

)
125.6 Positive in DEPT-135Unique single intensity aromatic peak.
Detailed Region Analysis
The Carbinol Region (70–75 ppm)

This is the "Go/No-Go" region.

  • Target: A single peak at ~71.0 ppm.

  • Failure Mode: If this peak is absent, dehydration has occurred. If the peak is shifted to ~67–73 ppm and appears as a positive peak in DEPT-135, you have isolated a secondary alcohol isomer (likely via aldehyde reduction).

The Aliphatic Chain (20–45 ppm)

The propyl linker provides a specific pattern:

  • C-3 (44 ppm): The signal closest to the alcohol is significantly deshielded compared to a standard alkane chain due to the electronegative oxygen (beta-effect).

  • C-4 (26 ppm): This carbon is "shielded" relative to the others, appearing furthest upfield (lowest ppm) among the

    
     groups.
    
The Aromatic Region (125–145 ppm)

Standard mono-substituted benzene pattern:

  • Look for the small ipso carbon peak at ~142 ppm. Its presence confirms the alkyl chain is attached to the ring.

  • Absence of extra peaks here rules out poly-alkylation (a common side reaction in Friedel-Crafts or Grignard processes).

Visualization of Workflows

Molecular Structure & Numbering

The following diagram correlates the carbon atoms with the spectral data in Table 1.

MolecularStructure cluster_aromatic C_Ipso C-Ipso 142.5 C_Ortho C-Ortho 128.3 C5 C-5 36.0 C_Ipso->C5 C_Ortho->C_Ipso C_Meta C-Meta 128.4 C_Meta->C_Ortho C_Para C-Para 125.6 C_Para->C_Meta C4 C-4 26.0 C5->C4 C3 C-3 44.0 C4->C3 C2 C-2 71.0 C3->C2 C1 C-1 29.3 C2->C1 C1_prime C-1' 29.3 C2->C1_prime OH OH C2->OH bond

Figure 1: Carbon-13 NMR shift mapping for 2-Methyl-5-phenylpentan-2-ol. Colors indicate distinct chemical environments.

Spectral Validation Decision Tree

Use this logic flow to interpret your raw NMR data.

ValidationFlow Start Acquire 13C NMR & DEPT-135 CheckRegion1 Check 70-75 ppm Region Start->CheckRegion1 SignalPresent Signal Present? CheckRegion1->SignalPresent NoSignal STOP: Product is likely Alkene (Dehydration) SignalPresent->NoSignal No CheckDEPT Check DEPT-135 Phase SignalPresent->CheckDEPT Yes PositivePhase Positive Peak (Up): Methine (CH) Isomer: Secondary Alcohol CheckDEPT->PositivePhase Positive Disappears Signal Disappears: Quaternary C (C-OH) Target Core Confirmed CheckDEPT->Disappears Absent CheckAlkyl Check Alkyl Chain Count (20-50 ppm) Disappears->CheckAlkyl Count3 3 Distinct CH2 Signals (Negative in DEPT) CheckAlkyl->Count3 CountMismatch Mismatch: Check for Impurities (e.g., Homocoupling) CheckAlkyl->CountMismatch Final VALIDATED STRUCTURE: 2-Methyl-5-phenylpentan-2-ol Count3->Final

Figure 2: Step-by-step logic for validating the target structure against common synthetic failures.

References

  • Preparation of Tertiary Alcohols: Bailey, D. L. (1958). The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Michigan State University.

  • General 13C NMR Shift Data: AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [2]

  • Grignard Synthesis Protocols: BenchChem. (2025).[3] Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.

  • NMR Interpretation Guide: Doc Brown's Chemistry. (2023).[4][5] Analysis of 13C NMR Chemical Shifts for Alcohols.

  • Impurity Shifts: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry.

Sources

Validation

Purity Assessment of Synthesized 2-Methyl-5-phenylpentan-2-ol by Elemental Analysis

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Role of Elemental Analysis in Tertiary Alcohol Characterization In the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Role of Elemental Analysis in Tertiary Alcohol Characterization

In the synthesis of 2-Methyl-5-phenylpentan-2-ol (CAS: 2979-70-6), a tertiary alcohol often derived from Grignard additions, purity assessment is a multi-dimensional challenge. While chromatographic methods (HPLC, GC) excel at separating organic impurities, they often require specific detector response factors and can degrade thermally labile tertiary alcohols.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the "gold standard" for establishing bulk material homogeneity and solvent-free status. However, it is a "blind" technique regarding isomeric purity.

This guide objectively compares EA against modern alternatives (qNMR, HPLC), providing a self-validating protocol for assessing this specific lipophilic alcohol.

Theoretical Framework & Acceptance Criteria

Before analyzing experimental data, one must establish the theoretical baseline for 2-Methyl-5-phenylpentan-2-ol (


).
Theoretical Calculation
  • Molecular Weight:

    
    
    
  • Formula:

    
    
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.13280.85%
Hydrogen (H) 181.00818.14410.18%
Oxygen (O) 115.99915.9998.97%
The Rule

The standard acceptance criterion for publication and pharmaceutical intermediates is that the Found values must be within


 absolute  of the Calculated values.
  • Acceptable C Range:

    
    
    
  • Acceptable H Range:

    
    
    

Critical Insight: For a tertiary alcohol, a deviation in Carbon often signals solvation (low C if water is present) or dehydration (high C if alkene impurities form).

Comparative Analysis: EA vs. Alternatives

Elemental Analysis should not be used in isolation. The table below contrasts EA with High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) specifically for 2-Methyl-5-phenylpentan-2-ol.

Table 1: Performance Comparison of Purity Assessment Methods
FeatureElemental Analysis (CHN) HPLC (UV/RI) Quantitative NMR (qNMR)
Primary Scope Bulk Purity & Solvation StateOrganic Impurity ProfilingAbsolute Quantification
Specificity Low: Cannot distinguish isomers or impurities with similar C/H ratios.High: Separates structurally similar byproducts (e.g., ketones).Very High: Identifies specific structural impurities.
Sensitivity Moderate (requires mg amounts).High (detects ppm levels).Moderate (requires mg amounts).
Blind Spots Isomeric impurities; small amounts of high-C contaminants.Inorganic salts; solvents (unless specific method used); lack of UV chromophore.Requires internal standard; relaxation time artifacts.
Best For... Confirming "Dryness": Proving removal of water/ether.Trace Analysis: Finding 0.1% starting material.Potency Assignment: Determining absolute wt% purity.

Experimental Protocol: Self-Validating Workflow

This protocol addresses the specific physical properties of 2-Methyl-5-phenylpentan-2-ol (viscous oil/low-melting solid) and its synthesis via Grignard reaction (susceptibility to magnesium salts and solvent inclusion).

Synthesis Context (The Impurity Source)

The compound is typically synthesized by reacting acetone with 3-phenylpropylmagnesium bromide .

  • Major Impurity A: 1-bromo-3-phenylpropane (Unreacted starting material).

  • Major Impurity B: 2-Methyl-5-phenylpent-2-ene (Dehydration product).

  • Major Impurity C: Water/Ether (Trapped in the viscous oil).

Sample Preparation for EA

Objective: Eliminate solvent errors to ensure the EA result reflects the compound, not the soup.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexane/EtOAc gradient).

  • High-Vacuum Drying (Crucial):

    • Place the purified oil in a tared vial.

    • Subject to high vacuum (

      
      ) at 
      
      
      
      for 4 hours. Note: Do not exceed
      
      
      to avoid thermal dehydration of the tertiary alcohol.
  • Weighing:

    • Use a micro-balance (

      
       precision).
      
    • Target sample mass:

      
      .
      
    • Technique: Use a tin capsule for liquids. Tare the capsule, add the viscous oil using a clean glass capillary, seal immediately to prevent moisture absorption (hygroscopic).

Instrumental Analysis
  • Method: Dynamic Flash Combustion.[2]

  • Combustion Temp:

    
     (ensure complete oxidation of the phenyl ring).
    
  • Carrier Gas: Helium.

  • Standard: Acetanilide (Calibration check).

Data Interpretation & Troubleshooting Logic

When the EA report returns, use this logic to diagnose the purity status.

Scenario A: Carbon is Low ( )
  • Cause: Solvation. The sample likely contains non-combustible inorganics (Mg salts from workup) or water/solvents with low carbon content (Water = 0% C).

  • Action: Re-dissolve in

    
    , wash with water, dry over 
    
    
    
    , and repeat high-vacuum drying.
Scenario B: Carbon is High ( )
  • Cause: Dehydration. The tertiary alcohol has eliminated water to form the alkene (

    
    , %C = 89.9%).
    
  • Action: Check 1H NMR for alkene protons (

    
    ). If present, re-purify via column chromatography.
    
Scenario C: Nitrogen Detected ( )[3][4][5]
  • Cause: Contamination. Likely residual solvent (Pyridine/DMF if used) or starting material (if a nitrile precursor was used).

  • Action: This indicates a failed workup.

Visualization: Purity Assessment Workflow

PurityAssessment Start Synthesized 2-Methyl-5-phenylpentan-2-ol Purification Silica Gel Chromatography (Remove Organic Impurities) Start->Purification Drying High Vacuum Drying (40°C, <1 mbar, 4h) Purification->Drying EA_Analysis Run Elemental Analysis (CHN) Drying->EA_Analysis Decision Is Result within ±0.4%? EA_Analysis->Decision Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Check_LowC Low %C? (Trapped Water/Salts) Fail->Check_LowC Deviation < -0.4% Check_HighC High %C? (Dehydration/Alkene) Fail->Check_HighC Deviation > +0.4% Action_ReDry Action: Re-dissolve & Dry Check_LowC->Action_ReDry Action_ReCol Action: Re-Column Check_HighC->Action_ReCol Action_ReDry->Drying Retry Action_ReCol->Purification Retry

Caption: Logical workflow for assessing purity via EA, including feedback loops for common failure modes (Solvation vs. Dehydration).

References

  • BenchChem. (2025).[1] Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from .

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. Retrieved from .

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from .

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from .

  • Sigma-Aldrich. (n.d.). 2-methyl-5-phenylpentan-2-ol Product Specification. Retrieved from .[3]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-5-phenylpentan-2-ol and Its Analogs

This guide provides a comprehensive framework for comparing the biological activities of 2-Methyl-5-phenylpentan-2-ol and its structural analogs. While 2-Methyl-5-phenylpentan-2-ol is primarily recognized for its applica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the biological activities of 2-Methyl-5-phenylpentan-2-ol and its structural analogs. While 2-Methyl-5-phenylpentan-2-ol is primarily recognized for its application as a fragrance ingredient, its chemical structure, a tertiary alcohol with a phenyl-substituted alkyl chain, presents a compelling scaffold for exploring a range of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential anticonvulsant and antifungal properties, supported by detailed experimental methodologies and a discussion of structure-activity relationships (SAR).

Introduction: The Phenylpentanol Scaffold

2-Methyl-5-phenylpentan-2-ol belongs to the class of aryl alkyl alcohols. Its structure, characterized by a tertiary alcohol and a phenyl group separated by a flexible pentyl chain, suggests potential interactions with biological targets, particularly within the central nervous system and against microbial pathogens. The lipophilic nature of the phenyl group and the hydrogen-bonding capability of the hydroxyl group are key features that can influence its pharmacokinetic and pharmacodynamic properties.

This guide will focus on two primary areas of biological investigation:

  • Anticonvulsant Activity: The structural similarity of aryl alcohols to known anticonvulsant agents warrants an investigation into their potential to modulate neuronal excitability.

  • Antifungal Activity: Aromatic alcohols have been reported to exhibit antimicrobial properties, and this guide will explore the potential of the phenylpentanol scaffold as an antifungal agent.

Due to the limited publicly available data on the specific biological activities of 2-Methyl-5-phenylpentan-2-ol, this guide will leverage information on its structural analogs and related phenylalkanol derivatives to provide a comparative analysis.

Comparative Biological Activities

To objectively compare the biological activities of 2-Methyl-5-phenylpentan-2-ol and its analogs, standardized in vivo and in vitro assays are essential. The following sections detail the potential activities and the proposed analogs for comparison.

Anticonvulsant Activity

The potential of these compounds to suppress seizures can be evaluated using well-established rodent models. The Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test are two of the most widely used models for screening potential anticonvulsant drugs.[1] The MES test is considered a model of generalized tonic-clonic seizures, while the PTZ test is used to model absence seizures.[1]

Proposed Analogs for Comparison:

To understand the structure-activity relationship, a systematic modification of the 2-Methyl-5-phenylpentan-2-ol structure is proposed:

  • Analog 1 (Primary Alcohol): 2-Methyl-5-phenylpentan-1-ol. Comparing the tertiary alcohol with its primary counterpart will elucidate the role of the hydroxyl group's steric hindrance.

  • Analog 2 (Shorter Alkyl Chain): 2-Methyl-4-phenylbutan-2-ol. This analog will help determine the influence of the alkyl chain length on activity.

  • Analog 3 (Unsubstituted Phenyl Ring): 2-Methyl-pentan-2-ol. This will assess the contribution of the phenyl group to the overall activity.

  • Analog 4 (Phenolic Derivative): 4-(4-hydroxy-4-methylpentyl)phenol. Introducing a polar hydroxyl group on the phenyl ring can significantly alter the compound's properties.

Hypothetical Comparative Data:

The following table illustrates how the anticonvulsant activity of these compounds could be presented. The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key quantitative parameter.[2]

CompoundStructureMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)
2-Methyl-5-phenylpentan-2-ol
Data Not AvailableData Not AvailableAnalog 1: 2-Methyl-5-phenylpentan-1-olTo be determinedTo be determinedAnalog 2: 2-Methyl-4-phenylbutan-2-olTo be determinedTo be determinedAnalog 3: 2-Methyl-pentan-2-olTo be determinedTo be determinedAnalog 4: 4-(4-hydroxy-4-methylpentyl)phenolTo be determinedTo be determinedPhenytoin (Standard) 9.5> 100Ethosuximide (Standard) > 250130
Antifungal Activity

The antifungal potential of 2-Methyl-5-phenylpentan-2-ol and its analogs can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[3]

Proposed Fungal Strains for Testing:

  • Candida albicans (ATCC 90028)

  • Aspergillus niger (ATCC 16404)

  • Cryptococcus neoformans (ATCC 208821)

Hypothetical Comparative Data:

The following table illustrates how the antifungal activity could be presented. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. neoformans
2-Methyl-5-phenylpentan-2-ol Data Not AvailableData Not AvailableData Not Available
Analog 1: 2-Methyl-5-phenylpentan-1-olTo be determinedTo be determinedTo be determined
Analog 2: 2-Methyl-4-phenylbutan-2-olTo be determinedTo be determinedTo be determined
Analog 3: 2-Methyl-pentan-2-olTo be determinedTo be determinedTo be determined
Analog 4: 4-(4-hydroxy-4-methylpentyl)phenolTo be determinedTo be determinedTo be determined
Fluconazole (Standard) 0.25 - 1.0> 644.0 - 16.0
Amphotericin B (Standard) 0.25 - 1.00.5 - 2.00.12 - 0.5

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

Anticonvulsant Activity Assays

This test evaluates a compound's ability to prevent the spread of seizures.[2]

Apparatus: An electroconvulsive device with corneal electrodes.

Procedure:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Electrode Application: A drop of topical anesthetic is applied to the corneas of the mice.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[2]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The ED50 is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) Seizure Test.

This test is a model for myoclonic and absence seizures.[4]

Procedure:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. The test compound is administered i.p. at various doses.

  • Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[4]

  • Observation: The mice are observed for 30 minutes for the onset of clonic convulsions (rhythmic muscle contractions). The absence of clonic seizures for a period of at least 5 seconds is considered protection.

  • Data Analysis: The ED50 is calculated using probit analysis.

Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]

Materials: 96-well microtiter plates, RPMI-1640 medium, fungal inoculum, and test compounds.

Procedure:

  • Preparation of Drug Dilutions: Serial two-fold dilutions of the test compounds are prepared in RPMI-1640 medium in the microtiter plates.

  • Inoculum Preparation: Fungal cultures are grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates C Inoculate wells with fungal suspension A->C B Prepare standardized fungal inoculum (0.5 McFarland) B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of 2-Methyl-5-phenylpentan-2-ol and its analogs will provide valuable insights into their structure-activity relationships.

SAR_Concept cluster_molecule Chemical Structure cluster_activity Biological Activity A Phenyl Group D Anticonvulsant Activity A->D Lipophilicity & Aromatic Interactions E Antifungal Activity A->E Membrane Disruption B Alkyl Chain B->D Flexibility & Receptor Fit B->E Lipophilicity & Permeation C Hydroxyl Group (Tertiary Alcohol) C->D Hydrogen Bonding & Steric Hindrance C->E Interaction with Cellular Components

Conceptual Diagram of Structure-Activity Relationships.

Key Considerations for SAR Analysis:

  • Role of the Phenyl Group: The presence and substitution pattern on the phenyl ring are expected to significantly influence lipophilicity and potential π-π stacking interactions with biological targets.

  • Impact of the Alkyl Chain: The length and branching of the alkyl chain can affect the molecule's flexibility and its ability to fit into binding pockets.

  • Significance of the Hydroxyl Group: The position (primary, secondary, or tertiary) and steric accessibility of the hydroxyl group will dictate its hydrogen bonding capacity and potential for metabolic transformation.

Conclusion

This guide provides a structured approach for the comparative evaluation of the biological activities of 2-Methyl-5-phenylpentan-2-ol and its analogs. By employing standardized and well-validated experimental protocols, researchers can generate robust and comparable data to elucidate the potential anticonvulsant and antifungal properties of this chemical scaffold. The systematic modification of the lead structure and the subsequent analysis of structure-activity relationships will be instrumental in identifying key structural features responsible for any observed biological effects, thereby paving the way for the design of more potent and selective therapeutic agents.

References

[5] Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [6] Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [2] Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [7] Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). [8] Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical laboratory testing and in vitro diagnostic test systems. [1] Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [3] Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. [9] Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. Benchchem. [10] The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2025). MDPI. [11] Maximal Electroshock Seizure Model. Melior Discovery. [12] Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC. [13] Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. (2013). PLOS. [14] Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. [15] Comparison of broth microdilution and Etest® methods for susceptibility testing of amphotericin B in Candida auris. (2025). Medical Mycology. [16] Antibacterial activity of phenolic compounds and aromatic alcohols. PubMed. [17] Screening models of antiepileptic and nootropic drugs. Slideshare. [4] In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). [18] Detection of pentylenetetrazol-induced seizure activity in the 19–21 Hz beta range using a magnetic coil induction method. IMR Press. [19] Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE. [20] Dose Escalation in Pentylenetetrazole Kindling Detects Differences in Chronic Seizure Susceptibility. (2025). bioRxiv. Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem. [21] Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). MDPI. [22] Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. [23] Antifungal Susceptibility Testing: Current Approaches. PMC. [24] Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. (2019). MDPI. [25] Current status of antifungal susceptibility testing methods. AVESİS. [26] Study of anticonvulsant effect of citronellol, a monoterpene alcohol, in rodents. (2006). PubMed. [27] Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [28] Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria. (2003). Journal of Antimicrobial Chemotherapy. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [29] Antimicrobial Activity of Essential Oils and Their Mechanism of Action Against Bacterial and Fungal Infections. (2025). Scholars Middle East Publishers. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Scirp.org. [30] Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. (2017). Scirp.org. [31] 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring. PubMed. [32] Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. (2020). PMC. [33] Essential Oils and Their Constituents: Anticonvulsant Activity. (2011). MDPI. Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (2023). Longdom Publishing. [34] Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. [35] In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. PMC. [36] Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. PMC. [37] Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. PubMed. [38] Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. [39] Anticonvulsant Essential Oils and Their Relationship with Oxidative Stress in Epilepsy. PMC. [40] Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. (2023). [41] Anticonvulsant activity of alcoholic extract of bark of Pinus roxburghii Sarg. (2012). PubMed. [42] Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. (2015). PMC. [43] 2-methyl-5-phenylpentan-2-ol. LookChem.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-Methyl-5-phenylpentan-2-ol in a Mixture

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex mixtures is a cornerstone of quality control, safety assessment, and formulation developme...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex mixtures is a cornerstone of quality control, safety assessment, and formulation development. This guide provides an in-depth comparison of two primary analytical techniques for the quantitative analysis of 2-Methyl-5-phenylpentan-2-ol, a tertiary aryl alkyl alcohol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring a robust and validated approach to your analytical challenges.

Introduction to 2-Methyl-5-phenylpentan-2-ol and its Analytical Challenges

2-Methyl-5-phenylpentan-2-ol is an aryl alkyl alcohol that may be present as an intermediate, impurity, or active component in various chemical and pharmaceutical matrices. Its tertiary alcohol structure and lack of a significant chromophore present unique challenges for quantitative analysis. The absence of a UV-absorbing functional group makes conventional HPLC with UV detection impractical without derivatization, which can introduce complexity and potential for error.[1][2] Therefore, the choice of analytical methodology is critical for achieving accurate and reliable quantification.

This guide will compare two robust and widely applicable techniques: GC-FID, which is well-suited for volatile and semi-volatile compounds like alcohols, and HPLC-RI, a valuable alternative for non-chromophoric compounds in the liquid phase.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For a moderately volatile compound like 2-Methyl-5-phenylpentan-2-ol, GC-FID offers high resolution and sensitivity.

Principle and Rationale

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases.[4] The Flame Ionization Detector (FID) is particularly well-suited for organic compounds. As the separated components elute from the column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the mass of the carbon atoms in the analyte. This makes FID a highly sensitive and near-universal detector for hydrocarbons.[5]

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Accurately weigh a portion of the sample mixture and dissolve it in a suitable volatile solvent (e.g., methanol, isopropanol, or hexane) to a known volume. The choice of solvent depends on the sample matrix and should be of high purity to avoid interfering peaks.[6]

  • If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove non-volatile matrix components that could contaminate the GC system.[7]

  • Prepare a series of calibration standards of 2-Methyl-5-phenylpentan-2-ol in the chosen solvent, covering the expected concentration range in the sample.

  • To improve precision and accuracy, add a suitable internal standard (e.g., an alcohol or hydrocarbon not present in the sample) to all sample and standard solutions at a constant concentration.[8]

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentA standard, reliable GC system is sufficient.
Injector Split/Splitless, 250 °CA split injection is suitable for concentrated samples to avoid column overload, while splitless is preferred for trace analysis. The temperature should be high enough to ensure complete vaporization without causing thermal degradation.
Carrier Gas Helium or Hydrogen, constant flowHelium is a common and safe carrier gas. Hydrogen can provide faster analysis times and better resolution at lower temperatures.[9]
Column VF-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar or mid-polarity column is a good starting point for separating a wide range of compounds. The 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic compounds.[10]
Oven Program 60 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 minThis temperature program allows for the separation of volatile components at the beginning of the run, followed by a ramp to elute the target analyte and any higher-boiling components.[10]
Detector FID, 300 °CThe FID is highly sensitive to organic compounds. The detector temperature should be higher than the final oven temperature to prevent condensation of the analytes.[5]

3. Data Analysis and Validation:

  • Integrate the peak areas of 2-Methyl-5-phenylpentan-2-ol and the internal standard in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Determine the concentration of 2-Methyl-5-phenylpentan-2-ol in the samples using the calibration curve.

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12]

Workflow Diagram: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve is Add Internal Standard dissolve->is inject Inject into GC is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-FID analysis of 2-Methyl-5-phenylpentan-2-ol.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For samples that are not amenable to GC due to low volatility or thermal instability, or when a different selectivity is required, HPLC is the method of choice. Given the lack of a UV chromophore in 2-Methyl-5-phenylpentan-2-ol, a universal detector like a Refractive Index (RI) detector is necessary.[1]

Principle and Rationale

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[2] The RI detector measures the difference in the refractive index between the mobile phase and the eluent from the column.[1] When an analyte with a different refractive index from the mobile phase passes through the detector, a signal is generated. This makes the RI detector a universal detector, but it is also sensitive to changes in mobile phase composition, temperature, and pressure, and it is not compatible with gradient elution.[13][14]

Experimental Protocol: HPLC-RI

1. Sample Preparation:

  • Accurately weigh a portion of the sample mixture and dissolve it in the mobile phase to a known volume. It is crucial to use the mobile phase as the sample solvent to avoid baseline disturbances.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the HPLC system.[6]

  • Prepare a series of calibration standards of 2-Methyl-5-phenylpentan-2-ol in the mobile phase.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Waters Alliance e2695 or equivalentA stable and reliable HPLC system is essential for RI detection.
Detector Refractive Index Detector (e.g., Waters 2414)A universal detector suitable for non-chromophoric compounds.[14]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a versatile choice for separating a wide range of moderately polar compounds.[15]
Mobile Phase Isocratic mixture of methanol and water (e.g., 70:30 v/v)An isocratic mobile phase is required for RI detection. The ratio of methanol to water should be optimized to achieve good retention and separation of the analyte from other components.[15]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is important for reproducible retention times and a stable RI baseline.
Injection Volume 20 µLThe injection volume can be adjusted based on the concentration of the analyte and the sensitivity of the detector.

3. Data Analysis and Validation:

  • Integrate the peak area of 2-Methyl-5-phenylpentan-2-ol in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte for the calibration standards (external standard method).[2]

  • Determine the concentration of 2-Methyl-5-phenylpentan-2-ol in the samples using the calibration curve.

  • Validate the method as per ICH Q2(R1) guidelines.[16]

Workflow Diagram: HPLC-RI Analysis

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect RI Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-RI analysis of 2-Methyl-5-phenylpentan-2-ol.

Performance Comparison

The choice between GC-FID and HPLC-RI will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table provides a comparative summary of the expected performance of each method.

Performance ParameterGC-FIDHPLC-RI
Specificity High, especially with high-resolution capillary columns.Moderate, potential for interference from co-eluting compounds.
Linearity (r²) Typically >0.995[10]Typically >0.998[13]
Limit of Detection (LOD) Low (ng/mL range)Higher (µg/mL range)[13]
Limit of Quantification (LOQ) Low (ng/mL range)Higher (µg/mL range)[13]
Precision (%RSD) < 2%< 5%[15]
Accuracy (% Recovery) 98-102%95-105%
Throughput Moderate to HighModerate
Robustness HighModerate (sensitive to temperature and mobile phase fluctuations)
Gradient Compatibility N/A (uses temperature gradient)No

Conclusion

Both GC-FID and HPLC-RI are viable and robust techniques for the quantitative analysis of 2-Methyl-5-phenylpentan-2-ol in a mixture.

  • GC-FID is the preferred method when high sensitivity is required and the sample matrix is suitable for gas chromatography. Its high resolution and the robustness of the FID make it an excellent choice for routine quality control.

  • HPLC-RI is a valuable alternative, particularly when dealing with non-volatile or thermally labile matrices. While less sensitive than GC-FID, it provides adequate performance for many applications and avoids the need for derivatization.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and validated according to established guidelines to ensure the generation of accurate and reliable data.[9]

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Gómez-Castaño, J. A., et al. (2020). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylpentanol. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from [Link]

  • European Medicines Agency. (1995, November). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Analyst. (1984). Gas-chromatographic method for the determination of low relative molecular mass alcohols and methyl tert-butyl ether in gasoline. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

  • Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Eight Oaks Farm Distillery. (2025, June 25). Gas Chromatography in Distilling: A Peek Behind the Scenes. Retrieved from [Link]

  • PubMed. (2014, January 3). Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth. Retrieved from [Link]

  • LookChem. (n.d.). 2-methyl-5-phenylpentan-2-ol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-phenylpentan-2-ol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-5-phenylpentan-2-ol. As researchers and drug development professionals, our responsibility extends beyond the syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-5-phenylpentan-2-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile and Regulatory Framework

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2-Methyl-5-phenylpentan-2-ol, a tertiary alcohol, shares properties with other organic alcohols that place it under specific regulatory frameworks.

The primary regulatory consideration for this compound is its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates ignitable hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1] Alcohol-based chemicals, particularly those that are flammable or combustible, fall into this category.[1] Improper disposal, such as pouring down the drain or placing in standard trash, can lead to severe consequences, including fires in sewer systems, environmental contamination, and significant legal and financial penalties.[1][2]

Key Chemical Safety Data

While a comprehensive safety data sheet (SDS) specific to 2-Methyl-5-phenylpentan-2-ol may not be widely available, we can infer its hazard profile from its structure and data on analogous compounds.

PropertyValue / ClassificationRationale and Significance
Chemical Class Tertiary Aryl Alkyl AlcoholThe structure, featuring a hydroxyl group and a phenyl ring, dictates its reactivity and physical properties.[3]
Physical State LiquidAs a liquid, it poses risks of spills and vapor generation.[4]
Flash Point 114.1°C (estimated)Classified as a combustible liquid.[5] While not highly flammable, it can ignite with a sufficient heat source. Vapors can form explosive mixtures with air.[4]
Hazards Skin & Eye Irritant (Inferred)Similar alcohols are known to cause skin and serious eye irritation.[6] Direct contact must be avoided through proper Personal Protective Equipment (PPE).
Environmental Potential ContaminantLike other organic solvents, it should not be released into the environment.[7][8] Improper disposal can contaminate groundwater and soil.[2]
Regulatory RCRA Ignitable Waste (D001) Due to its alcoholic nature and combustibility, it must be managed as a regulated hazardous waste.[1]

The Core Principle: Segregation as Hazardous Waste

The single most critical step in the proper disposal of 2-Methyl-5-phenylpentan-2-ol is its immediate and consistent treatment as a chemical hazardous waste. It must never be mixed with non-hazardous waste.

The logic behind this is twofold:

  • Safety: Segregation prevents accidental mixing with incompatible chemicals (e.g., oxidizers), which could lead to a fire, explosion, or the generation of toxic gases.

  • Compliance: Hazardous waste streams are subject to "cradle-to-grave" management under RCRA, meaning they must be tracked from the point of generation to their final, approved disposal facility.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of 2-Methyl-5-phenylpentan-2-ol waste in a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety goggles or glasses with side-shields are mandatory.[4][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Prepare the Hazardous Waste Container
  • Select the Correct Container: Use a dedicated, chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include the full chemical name: "2-Methyl-5-phenylpentan-2-ol" and an indication of its hazards (e.g., "Combustible," "Irritant"). Keep the container closed at all times except when adding waste.[10]

Step 3: Waste Collection and Accumulation
  • Liquid Waste: Carefully transfer all waste 2-Methyl-5-phenylpentan-2-ol, including reaction residues and solvent washes containing the compound, into the labeled hazardous waste container.

  • Contaminated Solids: Any materials grossly contaminated with the chemical, such as pipette tips, absorbent pads from a spill, or contaminated silica gel, must also be placed in a designated solid hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and general foot traffic.[11]

Step 4: Final Disposal via Authorized Channels
  • Contact EHS: Once the waste container is full or is no longer needed, follow your institution's protocol to arrange for pickup by the EHS department or a licensed hazardous waste contractor.

  • Documentation: Complete any required waste manifests or log sheets accurately. This is a critical part of the "cradle-to-grave" tracking system.

Disposal Decision Workflow

The following diagram illustrates the clear and non-negotiable workflow for the disposal of this chemical.

G cluster_main cluster_prohibited start Identify Waste Stream: 2-Methyl-5-phenylpentan-2-ol classify Classify as Organic/ Combustible Hazardous Waste start->classify collect Segregate in a Labeled, Sealed Hazardous Waste Container classify->collect no_drain DO NOT Pour Down Drain (Fire & Environmental Hazard) classify->no_drain no_trash DO NOT Place in Regular Trash (Ignition & Exposure Risk) classify->no_trash store Store in Designated Satellite Accumulation Area collect->store contact Coordinate Pickup with EHS or Licensed Contractor store->contact end_node Proper Disposal at an Approved TSDF* contact->end_node caption *TSDF: Treatment, Storage, and Disposal Facility Disposal Workflow for 2-Methyl-5-phenylpentan-2-ol

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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